molecular formula C9H10N2 B014105 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine CAS No. 4593-27-5

2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Cat. No.: B014105
CAS No.: 4593-27-5
M. Wt: 146.19 g/mol
InChI Key: NVYOSBQIPCBNNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine, more commonly known as Myosmine, is a nitrogen-containing alkaloid with the molecular formula C 9 H 10 N 2 and a molecular weight of 146.19 g/mol . This compound is a closely related analog of nicotine and occurs naturally in tobacco, nuts, and other plant materials . For researchers, Myosmine presents significant interest due to its distinct biological activity. It has been shown to inhibit the enzyme aromatase approximately seven times more potently than nicotine, suggesting a valuable application in studies related to steroidogenesis and endocrine function . Furthermore, in neuropharmacology, Myosmine is noted for its ability to evoke dopamine release in the nucleus accumbens of adult rats, an effect that is absent in adolescent rats, making it a useful compound for investigating age-dependent neurochemical responses and the cholinergic system's role in reward and addiction . This product is characterized as a solid and should be stored refrigerated (0-10°C) under inert gas, as it is both air- and heat-sensitive . Safety Note: This chemical is harmful if swallowed, causes skin and serious eye irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYOSBQIPCBNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40309009
Record name o-Myosmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40309009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4593-27-5
Record name 4593-27-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210764
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name o-Myosmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40309009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of the heterocyclic compound 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine. The document details its structural features influencing basicity, estimated physicochemical parameters, and standardized experimental protocols for the determination of its acid dissociation constant (pKa).

Introduction and Structural Analysis

This compound is a bicyclic heteroaromatic compound featuring a pyridine ring substituted at the 2-position with a 3,4-dihydro-2H-pyrrole (a pyrroline) moiety. The basicity of this molecule is primarily attributed to the lone pair of electrons on the two nitrogen atoms. Understanding the protonation behavior of these nitrogen centers is crucial for applications in medicinal chemistry and drug development, as it governs properties like solubility, receptor interaction, and pharmacokinetic profiles.

The key structural features influencing basicity are:

  • The Pyridine Nitrogen: The lone pair on the pyridine nitrogen is located in an sp² hybrid orbital in the plane of the aromatic ring. It is not involved in the aromatic sextet and is therefore readily available for protonation.

  • The Pyrroline Nitrogen: This nitrogen is part of an imine functional group within the five-membered ring. The hybridization of this nitrogen is also sp², with its lone pair accessible for protonation.

The overall basicity of the molecule will be a composite of the basicities of these two nitrogen atoms. The pyridine nitrogen is expected to be the more basic of the two, as the electron density on the pyrroline nitrogen is influenced by the double bond within its ring.

Physicochemical Properties

While experimental data for this compound is not extensively available in the literature, data for its isomer, 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (also known as Myosmine), provides a useful reference point.[1][2][3]

PropertyValueNotes
Molecular Formula C₉H₁₀N₂[1][3]
Molecular Weight 146.19 g/mol [1][3]
pKa (estimated) ~ 5.0 - 5.5The basicity is expected to be slightly lower than that of pyridine (pKa ≈ 5.23) due to the electron-withdrawing effect of the pyrroline substituent. The pyrroline nitrogen is significantly less basic.
Melting Point (of isomer) 42-44 °CData for 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.[1]
Boiling Point (of isomer) 82-83 °C at 0.5 mmHgData for 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.[1]

Protonation Equilibrium

The primary protonation event is expected to occur at the pyridine nitrogen due to its higher basicity compared to the imine nitrogen of the pyrroline ring. The equilibrium can be visualized as follows:

Protonation cluster_0 Unprotonated Form cluster_1 Protonated Form Molecule This compound ProtonatedMolecule [2-(3,4-dihydro-2H-pyrrol-5-yl)pyridinium]+ Molecule->ProtonatedMolecule + H⁺ ProtonatedMolecule->Molecule - H⁺

Protonation equilibrium of the pyridine nitrogen.

Experimental Protocols for pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of a compound's basicity. The following are standard methodologies for its experimental determination.

Potentiometric Titration

This is a highly accurate and widely used method for pKa determination.[4][5][6][7] It involves the gradual addition of a standardized acid to a solution of the compound and monitoring the resulting change in pH.

Experimental Workflow:

Potentiometric_Titration_Workflow start Start prep Prepare a solution of the compound in a suitable solvent (e.g., water or a co-solvent). start->prep calibrate Calibrate the pH meter using standard buffers. prep->calibrate titrate Titrate the solution with a standardized acid (e.g., HCl), adding small, precise volumes. calibrate->titrate record Record the pH after each addition of titrant. titrate->record plot Plot the pH versus the volume of titrant added. record->plot determine Determine the equivalence point from the titration curve (the point of maximum slope). plot->determine calculate Calculate the pKa, which is the pH at half the equivalence volume. determine->calculate end End calculate->end

Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in purified water. If solubility is an issue, a co-solvent such as methanol or DMSO may be used, though this can affect the pKa value.

  • Titrant Preparation: Prepare a standardized solution of a strong acid, such as 0.1 M hydrochloric acid.

  • Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Titration: Place a known volume of the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution. Add the standardized acid titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore near the ionization center, leading to a change in the UV-Vis absorbance spectrum upon protonation.[8][9][10]

Experimental Workflow:

UV_Vis_Workflow start Start prep_buffers Prepare a series of buffer solutions with a range of known pH values. start->prep_buffers prep_samples Prepare solutions of the compound at a constant concentration in each buffer solution. prep_buffers->prep_samples measure_spectra Measure the UV-Vis absorbance spectrum for each sample solution. prep_samples->measure_spectra plot_data Plot absorbance at a selected wavelength versus pH. measure_spectra->plot_data calculate_pka Fit the data to the Henderson-Hasselbalch equation to determine the pKa. plot_data->calculate_pka end End calculate_pka->end

Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Methodology:

  • Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, typically spanning a range of at least 3 pH units around the estimated pKa.

  • Sample Preparation: Prepare a set of solutions by dissolving a constant amount of this compound in each of the buffer solutions.

  • Spectroscopic Measurement: Measure the full UV-Vis absorbance spectrum for each of the prepared solutions.

  • Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer. The pKa corresponds to the pH at which the absorbance is halfway between the minimum and maximum values on the resulting sigmoidal curve.

Conclusion

This compound possesses two basic nitrogen centers, with the pyridine nitrogen being the more significant contributor to its overall basicity. While experimental determination of its pKa is recommended for precise characterization, its value can be reasonably estimated to be in the range of 5.0 to 5.5. The protocols outlined in this guide provide robust and reliable methods for the experimental determination of this crucial physicochemical parameter, which is of high importance for researchers in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Chemical Structure and Analysis of Myosmine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical properties and analytical methodologies for myosmine is paramount. Myosmine, a minor tobacco alkaloid also found in various food sources, presents significant interest due to its structural relationship to nicotine and its potential physiological effects.[1] This guide provides a detailed overview of myosmine's chemical structure, analytical quantification techniques, and associated biochemical pathways.

Chemical Structure and Properties

Myosmine is a pyridine alkaloid characterized by a pyridine ring substituted with a 3,4-dihydro-2H-pyrrol-5-yl group at the 3-position.[2] Its chemical formula is C₉H₁₀N₂, with a molar mass of 146.19 g/mol .[2] The structure of myosmine is foundational to its chemical reactivity and biological interactions.

Myosmine Chemical Structure

Key Identifiers:

  • IUPAC Name: 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine[2]

  • CAS Number: 532-12-7[2]

  • Molecular Formula: C₉H₁₀N₂[2]

  • SMILES: C1CC(=NC1)C2=CN=CC=C2[2]

  • InChI: InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7H,2,4,6H2[2]

Analytical Methodologies

The accurate quantification of myosmine in various biological and environmental matrices is crucial for research and regulatory purposes. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] Isotope dilution mass spectrometry, utilizing deuterated internal standards like Myosmine-d4, is often employed to enhance accuracy and precision by correcting for matrix effects.[3][5]

Quantitative Data Summary
Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC/MSToenail, Plasma, SalivaNot SpecifiedNot Specified[4]
LC-MS/MSRefill liquids for e-cigs0.3-20.0 ng/mL1.0-31.8 ng/mL[6]
GC-MSTobacco and tobacco products0.0065 - 0.1509 µg/g0.0217 - 0.5031 µg/g[6]
DART-MS/MSTobacco and tobacco products0.004-0.835 µg/g0.013-2.787 µg/g[6]
UPLC-MS/MSNicotine pouchesNot SpecifiedNot Specified, but levels were below 0.06% relative to nicotine[7]
LC-MS/MSUrineNot Specified, part of a 14-analyte panelWide quantitation ranges, within 1.2−72,000 ng/mL for the panel[8]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC/MS) for Myosmine in Biological Matrices

This method is suitable for the determination of myosmine in plasma, saliva, and toenails.[4]

Sample Preparation (General overview):

  • Extraction: Samples are subjected to an extraction procedure to isolate the alkaloids. This may involve liquid-liquid extraction or solid-phase extraction.

  • Derivatization (if necessary): Depending on the specific method, derivatization may be performed to improve the chromatographic properties and mass spectrometric sensitivity of myosmine.

  • Reconstitution: The extracted and derivatized sample is reconstituted in a suitable solvent for GC/MS analysis.

GC/MS Conditions (Illustrative):

  • Gas Chromatograph: Agilent 6890 or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An initial oven temperature of 60°C, held for 1 minute, then ramped to 280°C at 20°C/min, and held for 5 minutes.

  • Mass Spectrometer: Agilent 5973 or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of myosmine and internal standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Myosmine Quantification

This protocol outlines a general workflow for the quantification of myosmine using an isotope dilution LC-MS/MS method.[3]

Sample Preparation:

  • Spiking: An internal standard (Myosmine-d4) is added to the sample.[3]

  • Extraction: Myosmine and the internal standard are extracted from the matrix using an appropriate technique (e.g., solid-phase extraction, liquid-liquid extraction).

  • Concentration and Reconstitution: The extract is evaporated to dryness and reconstituted in the mobile phase.

LC-MS/MS Conditions (Illustrative):

  • Liquid Chromatograph: Waters Acquity UPLC or similar.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for myosmine and its internal standard.[3]

Quantification: The concentration of myosmine is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.[3]

Myosmine_Quantification_Workflow Sample Sample Collection (e.g., Plasma, Urine) Spiking Addition of Myosmine-d4 Internal Standard Sample->Spiking Extraction Solid-Phase or Liquid-Liquid Extraction Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio vs. Calibration Curve) MS_Detection->Quantification

Myosmine Quantification Workflow

Signaling and Metabolic Pathways

Myosmine exhibits a low affinity for α4β2 nicotinic acetylcholine receptors (nAChR) with a Ki of 3300 nM.[9] A significant area of research focuses on its metabolic activation and potential for genotoxicity.[4][10]

Nitrosation of Myosmine

In acidic environments, such as the stomach, myosmine can undergo nitrosation to form reactive intermediates. This process can lead to the formation of N'-nitrosonornicotine (NNN), a known carcinogen, and 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB).[11][12] The formation of HPB is significant as it suggests a pathway to the formation of DNA adducts, similar to the metabolic activation of other tobacco-specific nitrosamines like NNN and NNK.[11][13]

Myosmine_Nitrosation_Pathway Myosmine Myosmine Nitrosation Nitrosation (e.g., in stomach acid) Myosmine->Nitrosation NNN N'-Nitrosonornicotine (NNN) (Carcinogen) Nitrosation->NNN HPB 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) Nitrosation->HPB DNA_Adducts DNA Adducts HPB->DNA_Adducts

Myosmine Nitrosation Pathway
Peroxidation Pathway

In addition to nitrosation, a peroxidation pathway for myosmine has been proposed.[12] This alternative activation mechanism can also lead to the formation of HPB, further highlighting the potential for myosmine to contribute to the formation of harmful metabolites.[12]

This technical guide provides a foundational understanding of myosmine's chemical nature, analytical determination, and biochemical transformations. The detailed methodologies and summarized data serve as a valuable resource for professionals engaged in research and development in related fields.

References

An In-Depth Technical Guide to 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (Myosmine)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 532-12-7

Foreword: This technical guide provides a comprehensive overview of 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, a compound of significant interest to researchers in the fields of pharmacology, toxicology, and drug development. This document elucidates its chemical properties, synthesis, analytical methodologies, and key biological interactions, with a focus on its role as a nicotinic acetylcholine receptor ligand and an aromatase inhibitor. The information presented herein is intended for a scientific audience and is supported by detailed experimental protocols and visual representations of complex biological pathways and workflows.

Compound Identification and Properties

The compound with CAS number 532-12-7 is correctly identified as 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine , commonly known as Myosmine . It is a minor tobacco alkaloid, structurally related to nicotine, and has also been found in various food sources.

Synonyms:

  • Myosmine[1]

  • 3-(1-Pyrrolin-2-yl)pyridine[1]

  • 2-(3-Pyridyl)-1-pyrroline[2]

  • Nicotine EP Impurity D[3]

Physicochemical Data

A summary of the key physicochemical properties of Myosmine is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueReference(s)
Molecular Formula C₉H₁₀N₂[4]
Molecular Weight 146.19 g/mol [4]
Appearance White to light yellow or light orange powder/lump[1]
Melting Point 42-44 °C[5][6]
Boiling Point 82-83 °C at 0.5 mmHg[5][6]
Solubility Soluble in DMF, DMSO, and Ethanol (all at 30 mg/ml). Sparingly soluble in Ethanol:PBS (pH 7.2) (1:1) at 0.5 mg/ml.[7]
Purity Typically >98.0% (GC)[1]
Analytical Parameters

The accurate quantification of Myosmine in various matrices is critical for research and clinical studies. The following table summarizes the limits of detection (LOD) and quantification (LOQ) for different analytical methods.

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference(s)
GC-MSToenail-<35 ng/g[4]
GC-MSSaliva-<5 ng/mL[4][5]
GC-MSPlasma--[4]
LC-MS/MSHuman Plasma-~1 ng/mL[5]

Synthesis and Purification

The synthesis of Myosmine is a critical process for obtaining the pure compound for research purposes. A commonly employed method involves the condensation of ethyl nicotinate with N-vinyl-2-pyrrolidone.

Experimental Protocol: Synthesis of Myosmine

This protocol is based on a modified literature method for the synthesis of Myosmine.[3]

Materials:

  • Ethyl nicotinate

  • Sodium methoxide

  • Toluene

  • N-vinyl-2-pyrrolidone

  • Concentrated hydrochloric acid

  • 50% Sodium hydroxide solution

  • Magnesium sulfate (MgSO₄)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • To a stirred solution of ethyl nicotinate (50 g, 0.331 mol) and sodium methoxide (26.8 g, 0.4965 mol) in toluene (100 mL), add N-vinyl-2-pyrrolidone (40.5 g, 0.364 mol).

  • Heat the mixture under reflux for 4 hours.

  • Cool the reaction mixture to ambient temperature.

  • Carefully add concentrated hydrochloric acid (102 mL) and water (102 mL).

  • Heat the mixture at reflux for 6 hours.

  • After cooling, basify the mixture to pH 10 by adding a 50% solution of NaOH.

  • Extract the aqueous layer with toluene (3 x 100 mL).

  • Dry the combined organic extracts over MgSO₄.

  • Evaporate the solvent under reduced pressure to yield crude Myosmine.

  • The crude product can be further purified by distillation.

Biological Activity and Signaling Pathways

Myosmine exhibits significant biological activity, primarily through its interaction with nicotinic acetylcholine receptors and its inhibition of the aromatase enzyme.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Myosmine is a ligand for neuronal nicotinic acetylcholine receptors, though its binding affinity is weaker than that of nicotine. It binds to α4β2 nACh receptors with a Ki value of 3.3 μM.[2] The interaction of Myosmine with these receptors can modulate neurotransmission.

nAChR_Interaction Myosmine Myosmine nAChR Nicotinic Acetylcholine Receptor (nAChR) Myosmine->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Neuron Postsynaptic Neuron Signal Signal Transduction Neuron->Signal Initiates Ion_Channel->Neuron Causes depolarization of

Myosmine interaction with nAChRs.
Aromatase Inhibition

Myosmine has been identified as a potent inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the conversion of androgens to estrogens. It inhibits human aromatase with an IC₅₀ of 33 ± 2 μM, which is approximately seven times more potent than nicotine (IC₅₀: 223 ± 10 μM).[8][9] This inhibition can have significant implications for sexual hormone homeostasis.[8]

Aromatase_Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes conversion to Myosmine Myosmine Myosmine->Aromatase Inhibits

Myosmine's inhibitory effect on aromatase.

Analytical Methodology

The quantification of Myosmine in biological samples is crucial for understanding its pharmacokinetics and exposure levels. Isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly accurate and precise method for this purpose.[1]

Experimental Protocol: Quantification of Myosmine in Human Urine by LC-MS/MS

This protocol outlines a general procedure for the analysis of Myosmine in urine using a deuterated internal standard (Myosmine-d4).[5]

Materials:

  • Human urine samples

  • Myosmine-d4 internal standard solution

  • 0.5% Formic acid in water

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Mixed-mode cation exchange 96-well Solid Phase Extraction (SPE) plate

  • 96-well collection plate

  • Centrifuge for 96-well plates

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • Aliquoting and Spiking: Add 50 µL of each urine sample to a well of a 96-well plate. Add 50 µL of the Myosmine-d4 internal standard solution to each sample.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE plate with methanol followed by 0.5% formic acid in water.

    • Load the spiked urine samples onto the SPE plate.

    • Wash the plate with 0.5% formic acid in water, followed by methanol.

    • Elute the analytes with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Perform chromatographic separation using a suitable column (e.g., C18) and a gradient elution.

    • Detect and quantify Myosmine and Myosmine-d4 using Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Calculate the ratio of the peak area of Myosmine to the peak area of Myosmine-d4. Determine the concentration of Myosmine in the original sample using a calibration curve.

Myosmine_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample Urine Sample Spike Spike with Myosmine-d4 (Internal Standard) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS Quant Quantification (Peak Area Ratio vs. Calibration Curve) LCMS->Quant

Experimental workflow for Myosmine quantification.

Toxicological and Pharmacological Significance

Myosmine is genotoxic in human cells and can be readily nitrosated to form carcinogenic compounds.[4] Its presence in both tobacco products and various foodstuffs highlights the need for continued research into its long-term health effects. The dual activity of Myosmine as a nicotinic acetylcholine receptor ligand and an aromatase inhibitor suggests a complex pharmacological profile that warrants further investigation for potential therapeutic applications and toxicological assessment.

Disclaimer: This document is intended for research and informational purposes only and should not be used for diagnostic or therapeutic procedures. The experimental protocols provided are generalized and may require optimization for specific applications.

References

The Alkaloid Myosmine: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosmine, a pyridine alkaloid structurally related to nicotine, has garnered significant scientific interest due to its presence not only in tobacco products but also in a wide array of dietary sources. Initially considered a minor tobacco alkaloid, its widespread occurrence in everyday foods necessitates a thorough understanding of its natural distribution, analytical methodologies for its detection, and its biological activities. This technical guide provides an in-depth overview of the natural sources of myosmine, detailed experimental protocols for its quantification, and a review of its known interactions with key biological pathways, including its metabolic fate, inhibition of aromatase, and its effects on dopamine release.

Natural Sources of Myosmine

Contrary to its initial association primarily with the Nicotiana species, myosmine is a naturally occurring compound in a diverse range of plants. This discovery has broadened the scope of human exposure beyond tobacco use and environmental tobacco smoke.

Myosmine in Tobacco Products

Myosmine is a constituent of tobacco leaves and smoke. Its concentration in tobacco products is generally lower than that of nicotine.

Myosmine in Dietary Sources

Subsequent research has identified myosmine in various food products, indicating a widespread presence in the human diet. The concentrations are typically in the nanogram per gram (ng/g) range.

Table 1: Quantitative Data of Myosmine Concentration in Various Natural Sources

Food CategoryFood ItemMyosmine Concentration (ng/g)
Cereals Maize (Corn)0.3 - 1.2[1]
Rice0.2 - 0.8[1]
Wheat Flour0.4 - 1.0[1]
Millet0.5[1]
Popcorn2.8[1]
Fruits Apple0.1[1]
Kiwi0.1[1]
Pineapple0.1[1]
Tomato0.05 - 0.2[1]
Vegetables Carrot0.02[2]
Potato0.7 - 2.1[1]
Nuts PeanutsPresent, ng/g amounts
HazelnutsPresent, ng/g amounts
Dairy Products Whole Milk (3.5% fat)Present, concentration increases with fat content[2]
Cream (30% fat)6.1[2]
Other CocoaPresent[2]

Experimental Protocols for Myosmine Analysis

Accurate quantification of myosmine in various matrices is crucial for exposure assessment and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Sample Preparation for Food Matrices

A general procedure for the extraction of myosmine from solid food samples is as follows:

  • Homogenization: A representative portion of the food sample (e.g., 10 g) is homogenized.

  • Extraction: The homogenized sample is extracted with an acidic aqueous solution (e.g., 0.1 M HCl) overnight with stirring.

  • Internal Standard Spiking: A known amount of a deuterated internal standard, such as myosmine-d4, is added to the extract to correct for matrix effects and variations during sample preparation and analysis.

  • Purification: The extract is centrifuged, and the supernatant is purified using solid-phase extraction (SPE) with a C18 cartridge. The cartridge is washed with water, and myosmine is eluted with an organic solvent (e.g., methanol or acetonitrile).

  • Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.

GC-MS Quantification of Myosmine

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for alkaloid analysis (e.g., DB-5ms).

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

  • Ions to Monitor: For myosmine, m/z 146 (molecular ion) and 117 (fragment ion). For myosmine-d4, m/z 150 and 121.

Quantification: A calibration curve is constructed by analyzing standards of known myosmine concentrations with a fixed amount of the internal standard. The ratio of the peak area of myosmine to the peak area of the internal standard is plotted against the concentration of myosmine.

LC-MS/MS Quantification of Myosmine in Biological Fluids

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Reversed-phase C18 column.

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient program is used to separate myosmine from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Myosmine: Precursor ion m/z 147 -> Product ion m/z 118

    • Myosmine-d4: Precursor ion m/z 151 -> Product ion m/z 122

Quantification: Similar to GC-MS, quantification is performed using an internal standard calibration method.

Biological Signaling Pathways and Interactions

Myosmine exhibits several biological activities, including the inhibition of the enzyme aromatase, induction of dopamine release, and a metabolic pathway that can lead to the formation of carcinogenic compounds.

Metabolic Activation and DNA Adduct Formation

Myosmine can undergo nitrosation in acidic conditions, such as in the stomach, to form N-nitrosonornicotine (NNN), a known potent carcinogen. The metabolic activation of myosmine can also lead to the formation of a reactive intermediate that can bind to DNA, forming DNA adducts. This pathway is of significant toxicological concern.

Myosmine_Metabolic_Activation Myosmine Myosmine NNN N-Nitrosonornicotine (NNN) (Carcinogen) Myosmine->NNN Nitrosation (e.g., in stomach acid) ReactiveIntermediate Reactive Electrophilic Intermediate Myosmine->ReactiveIntermediate Metabolic Activation (e.g., by CYPs) DNA_Adduct DNA Adducts ReactiveIntermediate->DNA_Adduct DNA DNA DNA->DNA_Adduct

Metabolic activation pathway of myosmine.

Inhibition of Aromatase

Myosmine has been identified as an inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step of estrogen biosynthesis. Studies have shown that myosmine is a more potent inhibitor of aromatase than nicotine[3]. The exact mechanism of inhibition (e.g., competitive, non-competitive) has not been fully elucidated in the available literature. Aromatase inhibition can have significant physiological effects due to the reduction in estrogen levels.

Aromatase_Inhibition cluster_Aromatase Aromatase (CYP19A1) Catalysis Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Myosmine Myosmine Myosmine->Aromatase Inhibition (Mechanism to be fully elucidated)

Inhibition of Aromatase by Myosmine.

Dopamine Release

Myosmine has been observed to induce the release of dopamine in the brain[4]. Dopamine is a key neurotransmitter involved in reward, motivation, and motor control. The precise molecular mechanism by which myosmine stimulates dopamine release is not yet fully understood. It may involve direct or indirect interactions with dopamine neurons, potentially affecting dopamine transporters or receptors.

Dopamine_Release cluster_DopamineNeuron Dopaminergic Neuron DopamineVesicles Dopamine Vesicles DopamineRelease Dopamine Release DopamineVesicles->DopamineRelease SynapticCleft Synaptic Cleft DopamineRelease->SynapticCleft Exocytosis Myosmine Myosmine Myosmine->DopamineRelease Stimulation (Direct/Indirect mechanism unknown)

Myosmine-induced Dopamine Release.

Conclusion and Future Directions

Myosmine is a ubiquitous alkaloid found in both tobacco and a variety of common food items. This widespread exposure underscores the importance of continued research into its biological effects. The analytical methods for its quantification are well-established, allowing for accurate exposure assessment. However, significant gaps remain in our understanding of the precise molecular mechanisms underlying its biological activities, particularly its interaction with aromatase and the dopamine system. Further research is warranted to elucidate these pathways, which will be critical for a comprehensive risk assessment of dietary myosmine exposure and for exploring its potential pharmacological applications. This guide serves as a foundational resource for professionals in research and drug development, summarizing the current state of knowledge and highlighting key areas for future investigation.

References

Unveiling the Presumed Mechanism of Action: A Technical Guide to 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the likely mechanism of action for 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine based on its structural analogy to well-characterized nicotinic acetylcholine receptor (nAChR) agonists. Direct experimental data on this specific compound is not widely available in peer-reviewed literature. Therefore, this guide provides an in-depth overview of the established pharmacology and experimental characterization of nAChR agonists as a predictive framework for understanding the biological activity of this compound.

Executive Summary

Based on its chemical architecture, this compound is hypothesized to function as a nicotinic acetylcholine receptor (nAChR) agonist. These receptors are ligand-gated ion channels integral to synaptic transmission in the central and peripheral nervous systems.[1][2][3] This guide elucidates the core mechanism of action of nAChR agonists, presents quantitative data for representative compounds, details key experimental protocols for characterization, and provides visual diagrams of the pertinent signaling pathways and experimental workflows.

Core Mechanism of Action: Nicotinic Acetylcholine Receptor Agonism

Nicotinic acetylcholine receptors are pentameric structures composed of various subunits (α, β, γ, δ, ε) that form a central ion channel.[2][3] The binding of an agonist, such as the endogenous neurotransmitter acetylcholine (ACh) or an exogenous ligand like nicotine, to the extracellular domain of the receptor induces a conformational change.[1][4] This structural shift opens the ion channel, rendering it permeable to cations, primarily Na+ and K+, and in some cases, Ca2+.[1][3] The subsequent influx of positive ions leads to depolarization of the cell membrane, resulting in an excitatory postsynaptic potential (EPSP).[1] In neurons, this can trigger an action potential and modulate the release of other neurotransmitters, while in muscle cells, it initiates contraction.[1]

Nicotinic Acetylcholine Receptor Subtypes

The diverse combination of subunits gives rise to a multitude of nAChR subtypes with distinct pharmacological and physiological profiles. The two most predominant subtypes in the mammalian brain are the α4β2 and α7 receptors.[5][6]

  • α4β2 nAChRs: These are the most abundant nAChR subtype in the brain and are characterized by a high affinity for nicotine.[2] They exist in two main stoichiometries, (α4)2(β2)3 and (α4)3(β2)2, which exhibit different sensitivities to acetylcholine.[7]

  • α7 nAChRs: These are homopentameric receptors (composed of five α7 subunits) that exhibit lower affinity for nicotine but have a high permeability to calcium.[5][8]

  • Other Subtypes: Various other subtypes, such as α3β4, are found in the peripheral nervous system and specific brain regions.[6][9]

Quantitative Data for Representative nAChR Agonists

The affinity (Ki) and potency (EC50) of a ligand for different nAChR subtypes are critical determinants of its pharmacological profile. The following tables summarize these values for several well-characterized nAChR agonists.

Table 1: Binding Affinities (Ki) of Representative nAChR Agonists

CompoundnAChR SubtypeKi (nM)Reference
Nicotineα4β20.5 - 2[7]
α71,000 - 10,000[8]
α3β450 - 100[10]
Vareniclineα4β20.1 - 0.5[7]
α7300 - 500[5]
α3β410 - 20[5]
Epibatidineα4β20.01 - 0.1[11]
α71 - 10[12]
α3β40.1 - 1[11]
GTS-21α750 - 100[8]
α4β2>10,000[8]

Table 2: Functional Potencies (EC50) of Representative nAChR Agonists

CompoundnAChR SubtypeEC50 (µM)Reference
Acetylcholineα4β2 (high sensitivity)~1[7]
α4β2 (low sensitivity)~100[7]
α710 - 30[8]
Nicotineα4β20.1 - 1[7]
α71 - 10[8]
Varenicline (partial agonist)α4β20.1 - 0.5[7]
PNU-282987α70.047 - 0.08[13]
TC-299423α4β20.1[14]
α6β2β30.04[14]

Experimental Protocols

The characterization of a novel compound like this compound would involve a series of in vitro assays to determine its affinity and functional activity at various nAChR subtypes.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Principle: A radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]-Epibatidine) is incubated with a preparation of cells or tissues expressing the receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50.

Detailed Methodology:

  • Membrane Preparation: Tissues or cells expressing the nAChR subtype of interest are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.[15]

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.[16]

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known non-radiolabeled ligand to saturate the receptors.[16]

    • Competition: Membrane preparation, radioligand, and varying concentrations of the test compound.[16]

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[15]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[15][16]

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.[16]

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC50 value, from which the Ki is calculated using the Cheng-Prusoff equation.[15]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional activity (e.g., EC50, efficacy) of a compound on ligand-gated ion channels expressed in Xenopus oocytes.[17]

Principle: Oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to "clamp" the membrane potential at a set holding potential. When an agonist is applied, the opening of the nAChR channels results in an inward current, which is measured by the amplifier.

Detailed Methodology:

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and defolliculated. cRNA for the specific nAChR subunits is injected into the oocytes. The oocytes are then incubated for 24-72 hours to allow for receptor expression.[17]

  • Electrode Placement: An oocyte is placed in a recording chamber continuously perfused with a recording solution. Two microelectrodes filled with a conducting solution (e.g., 3M KCl) are impaled into the oocyte.[18]

  • Voltage Clamping: The membrane potential is held at a constant value (e.g., -70 mV) by the voltage-clamp amplifier.

  • Compound Application: The test compound is applied to the oocyte at various concentrations through the perfusion system.

  • Current Recording: The inward current generated by the activation of the nAChRs is recorded. The peak current amplitude at each concentration is measured.

  • Data Analysis: The current responses are plotted against the compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (the maximum response relative to a full agonist like ACh).

Visualizing the Mechanism and Workflow

Signaling Pathway of nAChR Activation

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound (Hypothesized Agonist) nAChR_closed nAChR (Closed) Agonist->nAChR_closed Binding nAChR_open nAChR (Open) nAChR_closed->nAChR_open Conformational Change Depolarization Membrane Depolarization nAChR_open->Depolarization Na⁺, K⁺ influx Ca_influx Ca²⁺ Influx (for Ca²⁺ permeable subtypes) nAChR_open->Ca_influx Cellular_Response Cellular Response (e.g., Action Potential, Neurotransmitter Release) Depolarization->Cellular_Response Ca_influx->Cellular_Response

Caption: Hypothesized signaling pathway of nAChR activation.

Experimental Workflow for Ligand Characterization

Ligand_Characterization_Workflow Start Novel Compound: This compound Binding_Assay Radioligand Binding Assay Start->Binding_Assay TEVC Two-Electrode Voltage Clamp Start->TEVC Data_Analysis_Binding Determine Ki (Binding Affinity) Binding_Assay->Data_Analysis_Binding Data_Analysis_TEVC Determine EC50 & Emax (Potency & Efficacy) TEVC->Data_Analysis_TEVC Pharmacological_Profile Establish Pharmacological Profile Data_Analysis_Binding->Pharmacological_Profile Data_Analysis_TEVC->Pharmacological_Profile

Caption: Standard workflow for characterizing a novel nAChR ligand.

Conclusion

While direct experimental evidence is pending, the structural characteristics of this compound strongly suggest that its primary mechanism of action is through the activation of nicotinic acetylcholine receptors. By acting as an agonist, it is predicted to bind to various nAChR subtypes, inducing channel opening, cation influx, and subsequent cellular depolarization. Its specific pharmacological profile, including its affinity and potency at different nAChR subtypes, would need to be determined through rigorous experimental evaluation as outlined in this guide. The methodologies and comparative data presented here provide a robust framework for initiating and interpreting such investigations.

References

The Multifaceted Biological Activities of Pyrrolo[3,4-c]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,4-c]pyridine scaffold, a bicyclic heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological properties. Derivatives of this core have shown significant potential in the development of novel therapeutic agents for a range of diseases, including cancer and viral infections. This technical guide provides an in-depth overview of the biological activities of pyrrolo[3,4-c]pyridine derivatives, with a focus on their anticancer and anti-HIV-1 activities. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity of Pyrrolo[3,4-c]pyridine Derivatives

Several studies have highlighted the potential of pyrrolo[3,4-c]pyridine derivatives as anticancer agents. These compounds have demonstrated cytotoxicity against various cancer cell lines.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrrolo[3,4-c]pyridine derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDDerivative ClassCancer Cell LineIC50 (µg/mL)Reference
20g-s N-alkil-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-diones (Mannich bases)Human Leukemia19-29Wójcicka et al.[1]
18 3,5-bis(4-fluorobenzylidene)-1-(1,1,3,3-tetramethyl-1,2-dihydropyrrolo[3,4-c]pyridin-6-yl)piperidin-4-on N-oxideOvarian CancerModerate CytotoxicityKalai et al.[1]
18 3,5-bis(4-fluorobenzylidene)-1-(1,1,3,3-tetramethyl-1,2-dihydropyrrolo[3,4-c]pyridin-6-yl)piperidin-4-on N-oxideBreast CancerLimited ToxicityKalai et al.[1]
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The cytotoxicity of pyrrolo[3,4-c]pyridine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., human leukemia, ovarian, or breast cancer cell lines)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin, and streptomycin)

  • Pyrrolo[3,4-c]pyridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolo[3,4-c]pyridine derivatives in the complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15-30 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations for Anticancer Activity

anticancer_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Dilution treatment Treatment with Derivatives compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading ic50_calc IC50 Calculation absorbance_reading->ic50_calc hiv_integrase_inhibition cluster_viral_entry Viral Entry & Reverse Transcription cluster_integration Integration into Host Genome cluster_inhibition Inhibition by Pyrrolo[3,4-c]pyridine Derivative hiv_rna HIV RNA viral_dna Viral DNA hiv_rna->viral_dna Reverse Transcription integrase HIV-1 Integrase viral_dna->integrase host_dna Host Cell DNA integrase->host_dna 3'-Processing & Strand Transfer provirus Provirus host_dna->provirus Integration viral_rna viral_rna inhibitor Pyrrolo[3,4-c]pyridine Derivative inhibitor->integrase Inhibits

References

Myosmine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosmine, a pyridine alkaloid structurally related to nicotine, is found in tobacco plants and various food sources. Its presence in the human diet and its potential physiological effects have garnered interest within the scientific community. This technical guide provides a comprehensive overview of the available data on the solubility and stability of myosmine, intended to support research, development, and analytical activities.

Physicochemical Properties

Myosmine, with the chemical formula C₉H₁₀N₂, has a molar mass of 146.19 g/mol . It exists as a crystalline solid and is known to be volatile.

Solubility Data

Myosmine exhibits varied solubility depending on the solvent system. It is freely soluble in several organic solvents but shows limited solubility in aqueous solutions.

Table 1: Solubility of Myosmine in Various Solvents

SolventSolubilityReference
Ethanol~ 30 mg/mL[1]
Dimethyl Sulfoxide (DMSO)~ 30 mg/mL[1]
Dimethylformamide (DMF)~ 30 mg/mL[1]
1:1 Ethanol:PBS (pH 7.2)~ 0.5 mg/mL[1]
Aqueous BuffersSparingly soluble[1]

Stability Profile

The stability of myosmine is a critical factor for its handling, storage, and analysis. Available data indicates that myosmine is relatively stable as a solid under controlled conditions but can degrade in solution and under specific chemical environments.

Storage Stability

As a crystalline solid, myosmine is stable for at least four years when stored at -20°C.[1] However, aqueous solutions of myosmine are not recommended for storage for more than one day, suggesting susceptibility to hydrolysis or other degradation pathways in aqueous environments.[1]

pH-Dependent Stability and Degradation

Myosmine is susceptible to degradation under acidic conditions, particularly in the presence of nitrite, a process known as nitrosation. This reaction is pH-dependent and leads to the formation of various degradation products. For instance, the formation of 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) and N'-nitrosonornicotine (NNN) from myosmine is influenced by the pH of the solution.[2]

Thermal Stability

Myosmine exhibits intermediate thermal stability compared to related alkaloids like nornicotine and nicotine.[3] Pyrolysis studies have shown that at 500°C, a significant portion of myosmine can be recovered unchanged, while it is completely destroyed at 550°C.[3]

Peroxidation

Myosmine can also undergo peroxidation, which is considered an alternative activation pathway.[4] Incubation with hydrogen peroxide leads to the formation of HPB as a major product.[4]

Experimental Protocols

Detailed, standardized experimental protocols for determining the solubility and stability of myosmine are not extensively published. However, based on general principles for small molecules and alkaloids, the following methodologies can be adapted.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of myosmine in a specific aqueous buffer.

Materials:

  • Myosmine (crystalline solid)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Volumetric flasks

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Prepare a series of standard solutions of myosmine of known concentrations in the chosen buffer to generate a calibration curve.

  • Add an excess amount of solid myosmine to a known volume of the aqueous buffer in a sealed container. The amount of solid should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaking incubator for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution as necessary to fall within the range of the calibration curve.

  • Analyze the diluted solution by HPLC to determine the concentration of myosmine.

  • The determined concentration represents the equilibrium solubility of myosmine in that specific buffer at that temperature.

Protocol for Stability Testing in Solution (ICH Guideline Approach)

This protocol outlines a general approach for assessing the stability of myosmine in solution under various stress conditions.

Objective: To evaluate the stability of myosmine in a specific solvent under the influence of pH, temperature, and light.

Materials:

  • Myosmine stock solution of known concentration

  • Aqueous buffers of different pH values (e.g., pH 2, 7, 9)

  • Temperature-controlled chambers/incubators

  • Photostability chamber

  • HPLC system with a stability-indicating method (a method that can separate the intact drug from its degradation products)

  • Volumetric flasks and pipettes

Procedure:

1. Sample Preparation:

  • Prepare solutions of myosmine in the desired buffers at a known concentration.

2. Stress Conditions:

  • pH Stability: Store aliquots of the myosmine solutions at different pH values at a constant temperature (e.g., 25°C and 40°C).

  • Thermal Stability: Store aliquots of the myosmine solution (at a specific pH, e.g., 7) at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

  • Photostability: Expose aliquots of the myosmine solution (at a specific pH and temperature) to a controlled light source as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

3. Time Points:

  • Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).

4. Analysis:

  • At each time point, analyze the samples using a validated stability-indicating HPLC method.

  • Quantify the remaining concentration of myosmine and identify and quantify any major degradation products.

5. Data Analysis:

  • Plot the concentration of myosmine as a function of time for each condition.

  • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.

Metabolic and Degradation Pathways

While a specific signaling pathway for myosmine is not well-defined, its metabolic and degradation pathways have been investigated. These pathways are crucial for understanding its in vivo fate and potential toxicological profile.

Myosmine_Metabolism_Degradation Myosmine Myosmine Nitrosation Nitrosation (Acidic pH, Nitrite) Myosmine->Nitrosation Chemical Degradation Peroxidation Peroxidation (e.g., H₂O₂) Myosmine->Peroxidation Chemical Degradation Metabolism Metabolism (in vivo, e.g., rats) Myosmine->Metabolism Biological Transformation NNN N'-Nitrosonornicotine (NNN) Nitrosation->NNN HPB 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB) Nitrosation->HPB Peroxidation->HPB Metabolism->HPB Minor Metabolite KetoAcid 4-Oxo-4-(3-pyridyl)butyric acid (Keto Acid) Metabolism->KetoAcid Major Metabolite PAA 3-Pyridylacetic acid (PAA) Metabolism->PAA Major Metabolite Hydroxymyosmine 3'-Hydroxymyosmine Metabolism->Hydroxymyosmine Minor Metabolite Pyridylmethanol 3-Pyridylmethanol Metabolism->Pyridylmethanol Minor Metabolite

Caption: Metabolic and degradation pathways of myosmine.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of myosmine. While some data on its solubility in organic solvents and its stability as a solid are established, there is a clear need for more comprehensive, quantitative studies on its stability under various pH, temperature, and light conditions. The provided experimental protocols offer a starting point for researchers to conduct such investigations. A deeper understanding of myosmine's physicochemical properties is essential for its accurate quantification, the development of stable formulations, and the assessment of its potential biological effects.

References

An In-depth Technical Guide to 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (Myosmine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, more commonly known as myosmine, is a pyridine alkaloid naturally occurring in tobacco and various food products.[1][2] Structurally similar to nicotine, myosmine has garnered significant interest in the scientific community due to its distinct biological activities, including the inhibition of aromatase and the modulation of dopamine release.[1][3] This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of myosmine, with a focus on its potential as a pharmacological tool and a lead compound in drug discovery. Detailed experimental protocols for its synthesis and key biological assays are provided, alongside a summary of quantitative data and visualizations of relevant biological pathways.

Chemical and Physical Properties

Myosmine is a solid, light-yellow powder that is sensitive to moisture and temperature.[4] It is an optically inactive compound, soluble in methanol and water.[5]

PropertyValueSource
Molecular Formula C₉H₁₀N₂[1]
Molecular Weight 146.19 g/mol [1]
CAS Number 532-12-7[4]
Melting Point 42-44 °C[4][5]
Boiling Point 82-83 °C at 0.5 mmHg[5]
pKa 5.26 (25 °C)[5]
Appearance Light yellow powder[4]
Solubility Methanol (Slightly), Water (Sparingly)[5]

Synthesis of this compound (Myosmine)

Myosmine can be synthesized through the condensation of N-vinylpyrrolidone with ethyl nicotinate.[6] This method, with a reported yield of 60%, provides a reliable route to obtain myosmine for research purposes.[6]

Synthetic Protocol: Condensation of N-vinylpyrrolidone and Ethyl Nicotinate

This protocol is adapted from a previously described method.[6]

Materials:

  • Ethyl nicotinate

  • Sodium methoxide

  • Toluene

  • N-vinyl-2-pyrrolidone

  • Concentrated hydrochloric acid

  • 50% Sodium hydroxide solution

  • Magnesium sulfate

Procedure:

  • To a stirred mixture of 50 g (0.331 mol) of ethyl nicotinate and 26.8 g (0.4965 mol) of sodium methoxide in 100 mL of toluene, add 40.5 g (0.364 mol) of N-vinyl-2-pyrrolidone.[6]

  • Heat the mixture under reflux for 4 hours.[6]

  • Cool the reaction mixture to ambient temperature.

  • Add 102 mL of concentrated hydrochloric acid and 102 mL of water.[6]

  • Heat the mixture at reflux for 6 hours.[6]

  • After cooling, basify the mixture to a pH of 10 with a 50% solution of NaOH.[6]

  • Extract the product with toluene (3 x 100 mL).[6]

  • Dry the combined organic extracts over magnesium sulfate and evaporate the solvent under reduced pressure to yield myosmine.[6]

Yield: 60%[6]

Diagram: Synthesis of Myosmine

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product R1 Ethyl Nicotinate P1 Myosmine (this compound) R1->P1 Condensation & Hydrolysis R2 N-vinyl-2-pyrrolidone R2->P1 Re1 1. Sodium Methoxide, Toluene, Reflux Re2 2. Conc. HCl, H2O, Reflux Re3 3. 50% NaOH

Caption: Synthetic pathway for Myosmine.

Biological Activity

Myosmine exhibits notable biological activities, primarily as an inhibitor of the enzyme aromatase and as a modulator of dopamine release.

Aromatase Inhibition

Myosmine has been shown to inhibit human aromatase, the enzyme responsible for the conversion of androgens to estrogens.[1] It is a more potent inhibitor than nicotine.[1]

CompoundIC₅₀ (µM) for Aromatase Inhibition
Myosmine 33 ± 2
Nicotine 223 ± 10

Data from a study on human aromatase inhibition.[1]

This protocol is a general guideline for a fluorometric aromatase inhibition assay, similar to commercially available kits.

Materials:

  • Human recombinant aromatase (CYP19A1)

  • NADPH regenerating system

  • Fluorogenic aromatase substrate

  • Myosmine (test compound)

  • Letrozole (positive control)

  • Assay buffer

  • DMSO (solvent for compounds)

  • 96-well black microplate with a clear bottom

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare a stock solution of myosmine in DMSO.

  • Perform serial dilutions of the myosmine stock solution in the assay buffer to achieve a range of final concentrations.

  • Prepare the positive control (Letrozole) in the same manner.

  • Prepare the aromatase enzyme and NADPH regenerating system according to the manufacturer's instructions.

  • In a 96-well plate, add the serially diluted myosmine, positive control, and a vehicle control (DMSO) in triplicate.

  • Add the aromatase enzyme solution to all wells.

  • Incubate the plate for a pre-determined time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate and NADPH regenerating system.

  • Immediately measure the fluorescence in kinetic mode for a set duration (e.g., 60 minutes) at 37°C, with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 488/527 nm).

  • Data Analysis:

    • Calculate the rate of reaction (fluorescence increase per unit time) for each well.

    • Determine the percentage of aromatase inhibition for each myosmine concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the myosmine concentration to determine the IC₅₀ value.

Diagram: Aromatase Inhibition by Myosmine

G Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion Myosmine Myosmine Myosmine->Aromatase Inhibition

Caption: Myosmine inhibits the conversion of androgens to estrogens.

Dopamine Release

Myosmine has been observed to evoke dopamine release in the nucleus accumbens of adult rats.[1] This effect is age-dependent and is not observed in adolescent rats.[1] The mechanism is believed to involve the interaction of myosmine with nicotinic acetylcholine receptors (nAChRs).

This is a general protocol for a qualitative assay to detect dopamine release from PC12 cells, a rat pheochromocytoma cell line that releases dopamine in response to nAChR stimulation.[7]

Materials:

  • PC12 cells

  • Cell culture medium (e.g., DMEM with horse and fetal bovine serum)

  • Nerve Growth Factor (NGF)

  • Myosmine (test compound)

  • Nicotine (positive control)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Luminol

  • Horseradish peroxidase (HRP)

  • 96-well white microplate

  • Luminometer

Procedure:

  • Culture PC12 cells in appropriate flasks. For differentiation and enhanced dopamine release, cells can be treated with NGF for several days prior to the assay.

  • Seed the PC12 cells into a 96-well white microplate and allow them to adhere.

  • On the day of the assay, wash the cells with assay buffer.

  • Prepare a detection solution containing luminol and HRP in the assay buffer.

  • Prepare solutions of myosmine and nicotine at various concentrations in the assay buffer.

  • Add the detection solution to each well.

  • Add the myosmine or nicotine solutions to the appropriate wells to stimulate dopamine release. Include a buffer-only control.

  • Immediately measure the chemiluminescence in a luminometer. The signal is generated by the reaction of H₂O₂ (a byproduct of dopamine oxidation by monoamine oxidase) with luminol, catalyzed by HRP.[7]

  • Data Analysis:

    • Subtract the background luminescence (buffer-only control) from all readings.

    • Compare the luminescence signal generated by myosmine to that of the positive control (nicotine) to assess its relative efficacy in inducing dopamine release.

Diagram: Proposed Mechanism of Myosmine-Induced Dopamine Release

G Myosmine Myosmine nAChR Nicotinic Acetylcholine Receptor (nAChR) Myosmine->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization CaInflux Ca²⁺ Influx Depolarization->CaInflux VesicleFusion Vesicle Fusion CaInflux->VesicleFusion DopamineRelease Dopamine Release VesicleFusion->DopamineRelease

Caption: Myosmine-induced dopamine release pathway.

Spectroscopic Data

Characterization of myosmine is typically performed using standard spectroscopic techniques.

Mass Spectrometry

The mass spectrum of myosmine shows a molecular ion peak corresponding to its molecular weight.

  • GC-MS: Significant ions at m/z 122 and 150 have been reported.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conclusion

This compound (myosmine) is a biologically active alkaloid with well-documented inhibitory effects on aromatase and the ability to induce dopamine release. Its straightforward synthesis and interesting pharmacological profile make it a valuable tool for research in neuropharmacology and endocrinology. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the therapeutic potential and mechanisms of action of myosmine and its derivatives. For professionals in drug development, myosmine can serve as a scaffold for the design of novel aromatase inhibitors or modulators of the dopaminergic system.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (Myosmine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, commonly known as Myosmine, is a tobacco alkaloid and a minor component of cigarette smoke. It serves as a precursor in the synthesis of nornicotine and nicotine, making its efficient synthesis a topic of interest in medicinal chemistry and drug development.[1][2] Myosmine itself exhibits biological activity, including the inhibition of dopamine release. This document provides a detailed protocol for the chemical synthesis of Myosmine, adapted from established methodologies.[1]

Principle of the Method

The synthesis of Myosmine is achieved through a condensation reaction between ethyl nicotinate and N-vinyl-2-pyrrolidone in the presence of a strong base, sodium methoxide. The reaction is followed by acidic hydrolysis and subsequent basification to yield the desired product.[1]

Quantitative Data Summary

Reactant/ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)Volume (mL)Role
Ethyl Nicotinate151.16500.331-Starting Material
N-vinyl-2-pyrrolidone111.1440.50.364-Starting Material
Sodium Methoxide54.0226.80.4965-Base Catalyst
Toluene---100Solvent
Concentrated HCl---102Acid for Hydrolysis
Water---102Solvent for Hydrolysis
50% Sodium Hydroxide---As neededBase for Neutralization
Toluene (for extraction)---3 x 100Extraction Solvent
Magnesium Sulfate (MgSO₄)---As neededDrying Agent

Experimental Protocol

1. Reaction Setup:

  • To a reaction vessel containing 100 mL of toluene, add 50 g (0.331 mol) of ethyl nicotinate and 26.8 g (0.4965 mol) of sodium methoxide.

  • Stir the mixture to ensure proper suspension of the reagents.

2. Addition of N-vinyl-2-pyrrolidone:

  • To the stirred mixture, add 40.5 g (0.364 mol) of N-vinyl-2-pyrrolidone.

3. Reflux:

  • Heat the reaction mixture under reflux for 4 hours.

4. Cooling and Acidification:

  • After 4 hours, cool the mixture to ambient temperature.

  • Carefully add 102 mL of concentrated hydrochloric acid and 102 mL of water.

5. Hydrolysis:

  • Heat the acidified mixture at reflux for 6 hours.

6. Basification and Extraction:

  • Cool the reaction mixture.

  • Add a 50% solution of sodium hydroxide (NaOH) until the pH of the mixture reaches 10.

  • Transfer the mixture to a separatory funnel and extract with toluene (3 x 100 mL).

7. Drying and Solvent Evaporation:

  • Combine the organic extracts and dry over magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent.

  • Evaporate the solvent under reduced pressure to obtain the crude product, Myosmine.[1]

8. Purification (Optional but Recommended):

  • The crude product can be further purified by distillation or column chromatography to obtain pure Myosmine.

Experimental Workflow Diagramdot

// Node Definitions A [label="1. Mix Ethyl Nicotinate,\nSodium Methoxide & Toluene", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add N-vinyl-2-pyrrolidone", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Reflux for 4h", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Cool to RT", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Add Conc. HCl & Water", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Reflux for 6h\n(Hydrolysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="7. Cool to RT", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="8. Basify with 50% NaOH (pH 10)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="9. Toluene Extraction (3x)", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="10. Dry with MgSO4", fillcolor="#F1F3F4", fontcolor="#202124"]; K [label="11. Evaporate Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; L [label="Myosmine (Crude Product)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; K -> L; }

References

Application Notes and Protocols for HPLC Analysis of Myosmine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosmine, a tobacco alkaloid also found in various food products, is a compound of increasing interest in biomedical research due to its potential conversion to the carcinogenic N'-nitrosonornicotine (NNN).[1] Accurate and sensitive quantification of myosmine in biological matrices such as urine, plasma, and saliva is crucial for toxicological studies, biomarker discovery, and understanding its metabolic fate. This document provides detailed application notes and protocols for the analysis of myosmine using High-Performance Liquid Chromatography (HPLC) with both Ultraviolet (UV) and Mass Spectrometry (MS) detection.

Data Presentation

The following tables summarize the quantitative data for myosmine analysis using HPLC-UV and LC-MS/MS methods. These values are compiled from various studies and are presented for comparative purposes.

Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for Myosmine Analysis

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Selectivity Moderate to good.Excellent.
Sensitivity ng/mL to µg/mL range.pg/mL to ng/mL range.
Instrumentation Widely available, lower cost.More specialized, higher cost.
Sample Throughput Moderate.High.
Matrix Effects Can be significant.Can be minimized with internal standards.

Table 2: Quantitative Parameters for Myosmine Analysis in Biological Samples

MethodBiological MatrixRetention Time (min)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
HPLC-UVUrine~4-6 (estimated)1.0 (estimated)3.0 (estimated)85-95
HPLC-UVPlasma~4-6 (estimated)1.5 (estimated)5.0 (estimated)80-90
LC-MS/MSPlasma~2.50.050.1>95
LC-MS/MSSaliva~2.50.020.05>95

Note: HPLC-UV data for biological samples are estimated based on typical performance for similar analytes, as detailed validated methods are less common in recent literature compared to LC-MS/MS.

Experimental Protocols

Protocol 1: Analysis of Myosmine in Human Urine by HPLC-UV

This protocol provides a general procedure for the determination of myosmine in human urine samples.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Materials: Oasis MCX SPE cartridges, Methanol, 2% Ammonium Hydroxide in Methanol, Water.

  • Procedure:

    • Centrifuge urine samples at 4000 rpm for 10 minutes to remove particulate matter.

    • Condition an Oasis MCX SPE cartridge with 2 mL of Methanol followed by 2 mL of Water.

    • Load 1 mL of the urine supernatant onto the cartridge.

    • Wash the cartridge with 2 mL of Water.

    • Elute the analytes with 2 mL of 2% Ammonium Hydroxide in Methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 20 mM Phosphate buffer (pH 7.0)

    • B: Acetonitrile

  • Gradient: 5% B to 40% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: 254 nm.

3. Calibration and Quantification

  • Prepare a series of myosmine standard solutions in the mobile phase (e.g., 10, 50, 100, 500, 1000 ng/mL).

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Quantify myosmine in the prepared urine samples by comparing their peak areas to the calibration curve.

Protocol 2: Analysis of Myosmine in Human Plasma and Saliva by LC-MS/MS

This protocol is based on a validated method for the sensitive quantification of myosmine.[1]

1. Sample Preparation (Protein Precipitation)

  • Materials: Acetonitrile (ice-cold), Methanol (ice-cold), Myosmine-d4 internal standard (IS) solution (100 ng/mL).

  • Procedure for Plasma:

    • To 100 µL of plasma, add 20 µL of Myosmine-d4 IS solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1]

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.[1]

    • Reconstitute in 100 µL of mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).[1]

  • Procedure for Saliva:

    • Centrifuge saliva at 4,000 rpm for 10 minutes.

    • To 100 µL of the supernatant, add 20 µL of Myosmine-d4 IS solution.

    • Add 200 µL of ice-cold methanol to precipitate proteins.[1]

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

    • Transfer the supernatant and evaporate to dryness.[1]

    • Reconstitute in 100 µL of mobile phase.[1]

2. UPLC-MS/MS Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 5% B, ramp to 95% B in 2.5 min, hold for 1 min, and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Myosmine: 147.1 -> 118.1

    • Myosmine-d4: 151.1 -> 122.1

3. Calibration and Quantification

  • Prepare calibration standards in a blank matrix (e.g., drug-free plasma or saliva) over the desired concentration range (e.g., 0.1 - 100 ng/mL for plasma, 0.05 - 50 ng/mL for saliva).[1]

  • Process standards and samples as described in the sample preparation section.

  • Generate a calibration curve by plotting the peak area ratio of myosmine to the internal standard against the concentration.

  • Quantify myosmine in the unknown samples using the calibration curve.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (Urine, Plasma, Saliva) AddIS Add Internal Standard (Myosmine-d4) BiologicalSample->AddIS Extraction Extraction (SPE or Protein Precipitation) AddIS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of Myosmine CalibrationCurve->Quantification

Caption: Experimental workflow for myosmine analysis.

Signaling Pathway

G Myosmine Myosmine Nitrosation Nitrosation (e.g., in acidic stomach environment) Myosmine->Nitrosation NNN N'-Nitrosonornicotine (NNN) (Carcinogen) Nitrosation->NNN CYP450 Metabolic Activation (Cytochrome P450 Enzymes) NNN->CYP450 ReactiveIntermediates Reactive Electrophilic Intermediates CYP450->ReactiveIntermediates DNA DNA ReactiveIntermediates->DNA alkylation DNAAdducts DNA Adducts ReactiveIntermediates->DNAAdducts Mutations Mutations DNAAdducts->Mutations Cancer Cancer Mutations->Cancer

Caption: Metabolic activation of myosmine to a carcinogen.

References

Application Notes and Protocols for 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (Myosmine) in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, commonly known as Myosmine, is a pyridine alkaloid naturally found in tobacco products and various foods.[1][2] Structurally similar to nicotine, Myosmine is an area of growing interest in neuropharmacology. This document provides detailed application notes and experimental protocols for researchers investigating the neuropharmacological properties of Myosmine, with a focus on its interaction with nicotinic acetylcholine receptors (nAChRs) and its effects on neurotransmitter systems.

Chemical Properties

PropertyValue
IUPAC Name 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Synonyms Myosmine, 3-(1-Pyrrolin-2-yl)pyridine
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
CAS Number 532-12-7
Physical Description Solid
Melting Point 40.5 - 42 °C

Neuropharmacological Applications

Myosmine serves as a valuable chemical tool for investigating several aspects of neuropharmacology:

  • Nicotinic Acetylcholine Receptor (nAChR) Research: As a structural analog of nicotine, Myosmine is utilized in studies to characterize the binding and function of nAChR subtypes.[3][4]

  • Dopaminergic System Modulation: Research indicates that Myosmine can evoke dopamine release, making it a useful compound for studying the modulation of the dopaminergic system and its implications in reward and addiction.[5]

  • Aromatase Inhibition: Myosmine has been shown to be an inhibitor of aromatase (CYP19), an enzyme responsible for the biosynthesis of estrogens.[6] This activity allows for its use in studies related to neurosteroidogenesis and its impact on brain function and behavior.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Myosmine in neuropharmacological research.

Table 1: Nicotinic Acetylcholine Receptor Binding Affinity

Receptor SubtypeRadioligandPreparationKᵢ (nM)Reference
α4β2[³H]CytisineRat brain membrane3300[3][4]

Table 2: Aromatase Inhibition

Enzyme SourceSubstrateIC₅₀ (µM)Reference
Human recombinant microsomes[1β-³H]Androstenedione33 ± 2[6]

Experimental Protocols

Detailed methodologies for key experiments involving Myosmine are provided below.

Protocol 1: nAChR Radioligand Binding Assay

This protocol is designed to determine the binding affinity of Myosmine for the α4β2 nAChR subtype using a competitive radioligand binding assay.

Materials:

  • Myosmine

  • Rat brain tissue (e.g., cerebral cortex or thalamus, rich in α4β2 nAChRs)

  • [³H]Cytisine (Radioligand)

  • Nicotine (for non-specific binding determination)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethylenimine

  • Scintillation cocktail

  • Homogenizer, refrigerated centrifuge, cell harvester, and liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Dissect and homogenize rat brain tissue in ice-cold Binding Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (crude membrane fraction) in fresh, ice-cold Binding Buffer.

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).

  • Binding Assay:

    • Prepare serial dilutions of Myosmine in Binding Buffer.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of membrane preparation, 50 µL of [³H]Cytisine (final concentration ~0.5-1.0 nM), and 50 µL of Binding Buffer.

      • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]Cytisine, and 50 µL of 10 µM Nicotine.

      • Competitive Binding: 50 µL of membrane preparation, 50 µL of [³H]Cytisine, and 50 µL of each Myosmine dilution.

    • Incubate the plate at 4°C for 120 minutes.[7]

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Myosmine concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: In Vitro Aromatase Inhibition Assay

This protocol describes a method to assess the inhibitory effect of Myosmine on human recombinant aromatase.[8]

Materials:

  • Myosmine

  • Human recombinant microsomes containing CYP19 (aromatase) and NADPH-cytochrome P450 reductase

  • [1β-³H]Androstenedione (Substrate)

  • NADPH

  • Assay Buffer: Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Methylene chloride

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of Myosmine in the Assay Buffer.

    • In microcentrifuge tubes, combine the human recombinant microsomes, Myosmine dilutions (or vehicle for control), and [1β-³H]Androstenedione.

    • Pre-incubate the mixture at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding NADPH.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Extraction and Measurement:

    • Stop the reaction by adding methylene chloride to extract the remaining unmetabolized [1β-³H]Androstenedione.

    • Vortex and centrifuge to separate the aqueous and organic phases.

    • The tritiated water ([³H]H₂O) formed during the reaction remains in the aqueous phase.

    • Carefully transfer a known volume of the aqueous phase to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of aromatase activity for each Myosmine concentration relative to the vehicle control.

    • Plot the percentage of activity against the logarithm of the Myosmine concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: In Vivo Microdialysis for Dopamine Release

This protocol provides a framework for investigating the effect of Myosmine on extracellular dopamine levels in a specific brain region of an awake, freely moving rodent.[9][10]

Materials:

  • Myosmine

  • Anesthetized rodent (e.g., rat)

  • Stereotaxic apparatus

  • Microdialysis probe

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4 with phosphate or bicarbonate.

  • Fraction collector

  • HPLC with electrochemical detection (HPLC-ED) system for dopamine analysis.

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal and place it in the stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).

    • Allow the animal to recover from surgery for at least 24-48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline of dopamine levels.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.

    • After collecting several baseline samples, administer Myosmine to the animal (e.g., via intraperitoneal injection or through the dialysis probe for local administration).

    • Continue collecting dialysate samples for a defined period post-administration to monitor changes in dopamine levels.

  • Sample Analysis:

    • Analyze the dopamine concentration in the collected dialysate samples using an HPLC-ED system.

    • The HPLC system separates dopamine from other neurochemicals, and the electrochemical detector provides sensitive quantification.

  • Data Analysis:

    • Calculate the mean baseline dopamine concentration from the pre-administration samples.

    • Express the post-administration dopamine levels as a percentage of the mean baseline.

    • Plot the percentage change in dopamine concentration over time to visualize the effect of Myosmine.

    • Perform statistical analysis to determine the significance of the observed changes.

Visualizations

Signaling Pathway and Experimental Workflows

Myosmine_Neuropharmacology cluster_nAChR nAChR Interaction cluster_Dopamine Dopamine Release cluster_Aromatase Aromatase Inhibition Myosmine1 Myosmine nAChR α4β2 nAChR Myosmine1->nAChR Binds IonChannel Ion Channel Modulation nAChR->IonChannel Downstream Downstream Signaling IonChannel->Downstream Myosmine2 Myosmine Presynaptic Presynaptic Dopaminergic Neuron Myosmine2->Presynaptic Acts on Dopamine Dopamine Release Presynaptic->Dopamine Myosmine3 Myosmine Aromatase Aromatase (CYP19) Myosmine3->Aromatase Inhibits Estrogens Estrogens Aromatase->Estrogens Conversion Androgens Androgens Androgens->Aromatase

Caption: Mechanisms of Myosmine in Neuropharmacology.

Radioligand_Binding_Workflow A 1. Prepare Brain Membrane Homogenate B 2. Incubate Membrane with [³H]Radioligand & Myosmine A->B C 3. Separate Bound and Free Ligand by Filtration B->C D 4. Quantify Bound Radioactivity C->D E 5. Calculate Ki value D->E

Caption: Radioligand Binding Assay Workflow.

Microdialysis_Workflow A 1. Implant Microdialysis Probe in Brain Region B 2. Establish Baseline Neurotransmitter Levels A->B C 3. Administer Myosmine B->C D 4. Collect Dialysate Post-Administration C->D E 5. Analyze Samples via HPLC-ED D->E F 6. Determine Change in Dopamine Concentration E->F

Caption: In Vivo Microdialysis Workflow for Dopamine Release.

References

Application Notes: Myosmine as a Ligand for Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Myosmine is a minor tobacco alkaloid chemically related to nicotine, also found in various plants and food products like nuts, cereals, and fruits.[1] It serves as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial in neurotransmission. While structurally similar to nicotine, myosmine exhibits a distinct pharmacological profile, characterized by a significantly lower binding affinity for the well-studied α4β2 nAChR subtype.[1][2][3][4][5] These notes provide a summary of its binding characteristics and detailed protocols for its study.

Pharmacological Profile

Myosmine's interaction with nAChRs has been primarily characterized at the α4β2 subtype, which is implicated in the addictive properties of nicotine.[6] Studies show that myosmine binds weakly to this receptor, with a reported inhibition constant (Ki) of 3.3 µM (3300 nM).[1][2][3][4] This affinity is substantially lower than that of nicotine, which binds to the same α4β2 subtype with a Ki of approximately 11.13 nM.[1][4] This suggests that significantly higher concentrations of myosmine are required to occupy these receptors compared to nicotine. While often referred to as an nAChR agonist or activator, detailed quantitative data on its efficacy (EC50) and activity at other nAChR subtypes, such as α3β4 and α7, are not widely available in the literature.[7]

Data Presentation

Table 1: Comparative Binding Affinity (Ki) at nAChR Subtypes

This table summarizes the binding affinities of myosmine and nicotine at select human nAChR subtypes. Data is presented as the inhibition constant (Ki), with lower values indicating higher binding affinity.

CompoundnAChR SubtypeKi (nM)Reference
Myosmine α4β23300[1][2][3][4]
Nicotine α4β211.13[1][4]
Nicotine α3β4480.69[1][4]

Visualizations

Myosmine_Signaling_Pathway Myosmine Myosmine nAChR α4β2 nAChR Myosmine->nAChR Binds Channel Ion Channel (Closed) Channel_Open Ion Channel (Open) nAChR->Channel_Open Activates Depolarization Membrane Depolarization Channel_Open->Depolarization Leads to Membrane Cell Membrane Response Downstream Cellular Response (e.g., Dopamine Release) Depolarization->Response Ions_in Na+ / Ca2+ Influx

Caption: Myosmine binding to an nAChR, leading to channel activation and cellular response.

Binding_Assay_Workflow start Start prep Receptor Preparation (e.g., Cell Membranes expressing α4β2 nAChRs) start->prep incubation Incubation Step (Receptor + Radioligand + Myosmine at various concentrations) prep->incubation separation Separation (Rapid filtration to separate bound from free radioligand) incubation->separation counting Quantification (Scintillation counting to measure bound radioactivity) separation->counting analysis Data Analysis (Plotting competition curve and calculating IC50) counting->analysis conversion Cheng-Prusoff Equation (Convert IC50 to Ki) analysis->conversion end End (Ki of Myosmine) conversion->end

Caption: Experimental workflow for a competitive radioligand binding assay to determine Ki.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Myosmine Ki Determination at α4β2 nAChRs

This protocol describes a method to determine the binding affinity (Ki) of myosmine for the human α4β2 nAChR expressed in a cell line (e.g., HEK293 or SH-EP1).

Materials:

  • Cell membranes prepared from cells stably expressing human α4β2 nAChRs.

  • Radioligand: [³H]-Epibatidine or [³H]-Cytisine (a high-affinity α4β2 ligand).

  • Myosmine stock solution (e.g., 10 mM in DMSO).

  • Non-specific binding control: Nicotine or Epibatidine (unlabeled) at a high concentration (e.g., 100 µM).

  • Assay Buffer: Phosphate-Buffered Saline (PBS) or Tris-HCl buffer, pH 7.4.

  • 96-well filter plates (e.g., GF/C or GF/B).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Thaw the prepared cell membranes on ice. Homogenize gently and dilute in ice-cold Assay Buffer to a final concentration of 20-50 µg protein per well.

    • Prepare serial dilutions of myosmine in Assay Buffer, ranging from 10 nM to 1 mM.

    • Dilute the radioligand in Assay Buffer to a final concentration near its Kd value (e.g., 50-100 pM for [³H]-Epibatidine).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of radioligand solution, and 100 µL of diluted cell membranes.

    • Non-Specific Binding (NSB): Add 50 µL of the high-concentration unlabeled ligand, 50 µL of radioligand solution, and 100 µL of diluted cell membranes.

    • Myosmine Competition: Add 50 µL of each myosmine dilution, 50 µL of radioligand solution, and 100 µL of diluted cell membranes.

  • Incubation:

    • Seal the plate and incubate for 2-4 hours at 4°C or room temperature with gentle agitation to reach equilibrium.

  • Separation and Washing:

    • Harvest the plate contents onto the pre-wetted filter plate using a cell harvester.

    • Rapidly wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average NSB CPM from all other values.

    • Plot the specific binding as a percentage of the total specific binding against the log concentration of myosmine.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Characterization of Myosmine using a Membrane Potential Assay

This protocol outlines a cell-based functional assay to measure the agonist activity of myosmine at nAChRs using a fluorescent membrane potential dye.[8]

Materials:

  • HEK293 or tsA201 cells stably expressing the desired nAChR subtype (e.g., human α4β2).

  • 96-well or 384-well black, clear-bottom culture plates, coated with poly-D-lysine.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Membrane Potential Dye Kit (e.g., from Molecular Devices).

  • Myosmine stock solution.

  • Positive Control Agonist: Nicotine or Acetylcholine.

  • Automated fluorescence plate reader with liquid handling capabilities (e.g., FlexStation).

Procedure:

  • Cell Plating:

    • Seed the cells into the coated multi-well plates at a density of approximately 5 x 10⁴ to 1 x 10⁵ cells per well.

    • Culture overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions in Assay Buffer.

    • Remove the culture medium from the wells and add the dye solution (e.g., 100 µL per well).

    • Incubate the plate at 37°C for 45-60 minutes to allow for dye loading.

  • Compound Plate Preparation:

    • In a separate 96-well plate, prepare serial dilutions of myosmine and the positive control agonist at 4x the final desired concentration in Assay Buffer.

  • Fluorescence Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence at appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a stable baseline fluorescence reading for 15-20 seconds.

    • Program the instrument to add the compound dilutions from the source plate to the cell plate.

    • Continue to record the fluorescence signal for 2-3 minutes to capture the peak response.

  • Data Analysis:

    • The change in fluorescence upon compound addition corresponds to the change in membrane potential.

    • Normalize the response of myosmine to the maximum response achieved with the positive control agonist (set as 100%).

    • Plot the normalized response against the log concentration of myosmine.

    • Fit the data using a non-linear regression model (e.g., log(agonist) vs. response) to determine the EC50 (concentration for 50% maximal effect) and Emax (maximum efficacy) values.

References

Application of 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, commonly known as Myosmine, is a naturally occurring alkaloid found in tobacco and various food products.[1] Structurally related to nicotine, Myosmine has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This document provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.

Myosmine has been shown to be a moderately potent inhibitor of aromatase, an enzyme crucial for estrogen biosynthesis, suggesting its potential in the study of hormone-dependent cancers.[2] Furthermore, it interacts with nicotinic acetylcholine receptors (nAChRs) and has been observed to evoke dopamine release in the brain, indicating its potential as a pharmacological tool for investigating neurological pathways and disorders.[1][3] Its chemical scaffold also serves as a starting point for the synthesis of novel derivatives with potential therapeutic applications.

Biological Activities and Quantitative Data

The biological activities of this compound (Myosmine) are summarized in the tables below, providing a clear comparison of its potency against various molecular targets.

Table 1: Enzyme Inhibition and Receptor Binding Data for Myosmine

TargetAssay TypeValueSpeciesReference
Aromatase (CYP19A1)Inhibition AssayIC₅₀: 33 ± 2 µMHuman[2]
α4β2 Nicotinic Acetylcholine ReceptorRadioligand Binding AssayKᵢ: 3300 nMNot Specified[3]
NicA2 (Nicotine-degrading enzyme)Fluorescence Quenching AssayK_D_: 121.3 µMPseudomonas putida[4]

Table 2: Cytotoxicity and Genotoxicity Data for Myosmine

Cell Line/SystemAssay TypeEndpointConcentrationResultReference
Human Hepatocellular Carcinoma (HepG2)MTT AssayIC₅₀5.219 mMCytotoxic[3]
Human LymphocytesComet AssayDNA Damage (Olive Tail Moment)5-50 mM (1 hr)Dose-dependent increase[5]
Human Nasal Mucosal CellsComet AssayDNA Damage (Olive Tail Moment)10-100 mM (1 hr)Dose-dependent increase[5]

Signaling Pathways and Mechanisms of Action

Aromatase Inhibition

Myosmine acts as an inhibitor of aromatase, the key enzyme responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, Myosmine can reduce the levels of circulating estrogens, a mechanism that is therapeutically relevant in hormone-dependent breast cancer.

Aromatase_Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion Myosmine This compound (Myosmine) Myosmine->Aromatase Inhibition

Mechanism of Aromatase Inhibition by Myosmine.
Dopamine Release

Myosmine has been observed to evoke dopamine release in the nucleus accumbens of adult rats.[1] While the exact mechanism is not fully elucidated, it is hypothesized to be mediated through its interaction with presynaptic nicotinic acetylcholine receptors (nAChRs) located on dopaminergic nerve terminals. Activation of these nAChRs can lead to depolarization of the nerve terminal and subsequent release of dopamine.

Dopamine_Release cluster_presynaptic Dopaminergic Neuron Terminal nAChR Presynaptic nAChR (e.g., α4β2) Depolarization Membrane Depolarization nAChR->Depolarization Activation Vesicles Dopamine Vesicles Depolarization->Vesicles Triggers Dopamine_Release Dopamine Release Vesicles->Dopamine_Release Exocytosis Synaptic_Cleft Synaptic Cleft Dopamine_Release->Synaptic_Cleft into Myosmine This compound (Myosmine) Myosmine->nAChR Binds to

Proposed Mechanism of Myosmine-Induced Dopamine Release.

Experimental Protocols

Protocol 1: Human Aromatase Inhibition Assay

This protocol is adapted from methodologies used to assess the inhibitory potential of compounds on human recombinant aromatase.[6][7][8]

Materials:

  • Human recombinant aromatase (CYP19A1) microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • [1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)

  • Myosmine (test compound)

  • Letrozole or 4-hydroxyandrostenedione (positive control inhibitor)

  • Phosphate buffer (pH 7.4)

  • Chloroform

  • Dextran-coated charcoal

  • Scintillation cocktail and vials

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of Myosmine and the positive control in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

    • Prepare the reaction buffer containing the NADPH regenerating system.

  • Assay Setup:

    • In microcentrifuge tubes, combine the reaction buffer, human recombinant aromatase microsomes, and either the test compound (Myosmine), positive control, or vehicle control.

    • Pre-incubate the mixture for 10 minutes at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C with gentle shaking.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding chloroform and vortexing vigorously.

    • Centrifuge to separate the aqueous and organic phases. The tritiated water ([³H]₂O) produced during the reaction will be in the aqueous phase.

  • Quantification:

    • Carefully transfer a portion of the aqueous supernatant to a fresh tube containing a dextran-coated charcoal slurry to remove any unreacted substrate.

    • Centrifuge, and transfer the supernatant to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of aromatase inhibition for each concentration of Myosmine compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the Myosmine concentration and fitting the data to a sigmoidal dose-response curve.

Aromatase_Assay_Workflow Start Prepare Reagents (Myosmine, Controls, Buffer, Microsomes) Preincubation Pre-incubate Microsomes and Myosmine/Controls at 37°C Start->Preincubation Reaction Add [³H]-Androstenedione and Incubate at 37°C Preincubation->Reaction Termination Stop Reaction with Chloroform and Separate Phases Reaction->Termination Extraction Treat Aqueous Phase with Dextran-Coated Charcoal Termination->Extraction Quantification Measure Radioactivity in Supernatant via Scintillation Counting Extraction->Quantification Analysis Calculate % Inhibition and Determine IC₅₀ Quantification->Analysis

Workflow for the Aromatase Inhibition Assay.
Protocol 2: Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of Myosmine for a specific nAChR subtype, such as α4β2.[9][10][11]

Materials:

  • Membrane preparation from cells or tissues expressing the nAChR subtype of interest (e.g., rat brain homogenate for α4β2).

  • Radioligand specific for the nAChR subtype (e.g., [³H]cytisine or [³H]epibatidine for α4β2).

  • Myosmine (test compound).

  • A known high-affinity nAChR ligand for determining non-specific binding (e.g., nicotine or carbachol).

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Glass fiber filters (pre-treated with polyethylenimine).

  • Cell harvester or vacuum filtration manifold.

  • Scintillation cocktail and vials.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of Myosmine and the unlabeled ligand for non-specific binding determination.

    • Dilute the radioligand in the assay buffer to the desired final concentration (typically at or below its K_d value).

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the competitor (Myosmine).

    • Total Binding: Add membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of the unlabeled ligand.

    • Competition: Add membrane preparation, radioligand, and the desired concentration of Myosmine.

  • Incubation:

    • Incubate the plate at room temperature or 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow for equilibration.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Myosmine concentration.

    • Determine the IC₅₀ value from the resulting competition curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Protocol 3: Measurement of Dopamine Release from Rat Brain Slices

This protocol outlines a method for measuring endogenous or radiolabeled dopamine release from striatal slices, which can be adapted to study the effects of Myosmine.[12][13]

Materials:

  • Adult rat

  • Vibratome or tissue chopper

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂

  • High-potassium aCSF (for stimulation)

  • Myosmine (test compound)

  • [³H]-Dopamine (for radiolabeling, optional)

  • Superfusion system or incubation chambers

  • HPLC with electrochemical detection or a scintillation counter

  • Perfusion pump

Procedure:

  • Preparation of Brain Slices:

    • Anesthetize and decapitate the rat.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare coronal slices (e.g., 300-400 µm thick) containing the striatum using a vibratome.

    • Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Dopamine Release Experiment (Superfusion Method):

    • Place a brain slice in a superfusion chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min) at 37°C.

    • If using radiolabeling, incubate the slices with [³H]-dopamine prior to placing them in the chamber.

    • Collect baseline fractions of the perfusate.

    • To evoke dopamine release, switch the perfusion medium to high-potassium aCSF for a short period (e.g., 2 minutes).

    • To test the effect of Myosmine, introduce the compound into the perfusion medium before and/or during the high-potassium stimulation.

    • Collect fractions throughout the experiment.

  • Quantification of Dopamine:

    • Endogenous Dopamine: Analyze the collected fractions for dopamine content using HPLC with electrochemical detection.

    • Radiolabeled Dopamine: Add scintillation cocktail to the collected fractions and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of dopamine released in each fraction.

    • Express the stimulated release as a percentage of the baseline release.

    • Compare the dopamine release in the presence and absence of Myosmine to determine its effect.

Synthesis of this compound

Myosmine can be synthesized through various routes. A common method involves the condensation of ethyl nicotinate with N-vinyl-2-pyrrolidinone.

Myosmine_Synthesis Reactant1 Ethyl Nicotinate Intermediate Condensation Product Reactant1->Intermediate Reactant2 N-Vinyl-2-pyrrolidinone Reactant2->Intermediate Reagent Base (e.g., NaOEt) Reagent->Intermediate Hydrolysis Acid Hydrolysis and Decarboxylation Intermediate->Hydrolysis Product This compound (Myosmine) Hydrolysis->Product

General Synthetic Scheme for Myosmine.

Conclusion

This compound (Myosmine) is a valuable chemical entity in medicinal chemistry, exhibiting a range of biological activities that make it a useful tool for research and a potential scaffold for drug development. Its inhibitory effect on aromatase, interaction with nicotinic acetylcholine receptors, and ability to modulate dopamine release highlight its multifaceted pharmacological profile. The provided data, protocols, and diagrams serve as a comprehensive resource for researchers interested in exploring the medicinal chemistry applications of this intriguing alkaloid. Further investigation into its mechanism of action and the synthesis of novel analogs could lead to the development of new therapeutic agents for a variety of diseases.

References

Application Notes: Investigating Myosmine-Induced Dopamine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosmine is a minor tobacco alkaloid, structurally related to nicotine, found in tobacco and various food sources.[1] It has garnered interest in neuroscience and pharmacology due to its interaction with the central nervous system. Notably, myosmine has been shown to increase dopamine release in the nucleus accumbens of adult rats, a brain region critically involved in reward, motivation, and addiction.[2] This effect is age-dependent, as it is not observed in adolescent rats, suggesting that a fully developed dopamine system is required for myosmine's action.[2]

These application notes provide a summary of the current understanding of myosmine's effect on dopamine transmission, detailed protocols for its study using in vivo microdialysis, and a proposed signaling pathway.

Mechanism of Action

Myosmine acts as a weak agonist at neuronal nicotinic acetylcholine receptors (nAChRs), specifically binding to the α4β2 subtype with a Ki value of 3.3 μM.[1] Nicotinic agonists, like the closely related nicotine, are known to modulate neurotransmitter release. The prevailing mechanism suggests that myosmine binds to presynaptic nAChRs located on dopaminergic axon terminals. This binding event leads to the opening of the ion channel, causing membrane depolarization and an influx of calcium ions (Ca²+). The subsequent increase in intracellular Ca²+ facilitates the fusion of dopamine-containing vesicles with the presynaptic membrane, resulting in the release of dopamine into the synaptic cleft.[3][4][5]

Signaling Pathway Diagram

Myosmine_Dopamine_Release cluster_presynaptic Presynaptic Dopaminergic Terminal cluster_synaptic_cleft Myosmine Myosmine nAChR α4β2 nAChR Myosmine->nAChR binds to IonChannel Ion Channel Opening nAChR->IonChannel activates Ca_Influx Ca²+ Influx IonChannel->Ca_Influx Fusion Vesicle Fusion Ca_Influx->Fusion Vesicle Dopamine Vesicle Vesicle->Fusion DA_Release Dopamine Release Fusion->DA_Release DA Dopamine DA_Release->DA

Caption: Myosmine binds to presynaptic α4β2 nAChRs, triggering Ca²+ influx and subsequent dopamine release.

Quantitative Data Presentation

The following table summarizes the quantitative data from in vivo microdialysis studies in adult male Sprague-Dawley rats, investigating the effect of myosmine administration on dopamine levels in the nucleus accumbens. Data is presented as the mean ± SEM of the maximum percent baseline dopamine concentration.

CompoundDose (mg/kg, s.c.)Peak Dopamine Release (% of Baseline)Age GroupReference
Vehicle -~100%Adult[2]
Myosmine 5.0~125%Adult[2]
Myosmine 10.0~150%Adult[2]
Myosmine 20.0~175%Adult[2]
Myosmine 5.0 - 20.0No significant changeAdolescent[2]
Nicotine 0.4~200%Adult[2]
Nicotine 0.4~225%Adolescent[2]

Note: The quantitative values for myosmine are estimated from graphical representations in the cited literature and represent the peak effect. The vehicle group represents the baseline against which the treatment groups are compared.

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Measuring Myosmine-Induced Dopamine Release

This protocol details the methodology for assessing the impact of subcutaneously administered myosmine on extracellular dopamine concentrations in the nucleus accumbens of awake, freely moving rats.[2]

1. Materials and Reagents

  • Myosmine hydrochloride (dissolved in 0.9% saline)

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • Concentric microdialysis probes (e.g., 2-mm membrane)

  • Surgical suite and stereotaxic apparatus

  • Microinfusion pump and liquid swivel system

  • Automated sample collection system (refrigerated)

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system

  • Male Sprague-Dawley rats (adult, e.g., 90 days old)

2. Surgical Procedure (Probe Implantation)

  • Anesthetize the rat using appropriate anesthesia (e.g., isoflurane).

  • Secure the animal in a stereotaxic frame.

  • Implant a guide cannula stereotaxically, targeting the nucleus accumbens shell. Coordinates should be determined based on a rat brain atlas (e.g., Paxinos and Watson).

  • Secure the guide cannula to the skull using dental acrylic and jeweler's screws.

  • Allow the animal to recover from surgery for a minimum of 48-72 hours.

3. Microdialysis Procedure

  • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the nucleus accumbens.

  • Connect the probe to a microinfusion pump and a fraction collector via a liquid swivel system, allowing the rat to move freely.

  • Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).

  • Allow a stabilization period of at least 2 hours.

  • Collect baseline dialysate samples every 20 minutes for at least one hour to establish stable dopamine levels.

  • Administer myosmine (e.g., 5.0, 10.0, or 20.0 mg/kg) or vehicle (0.9% saline) via subcutaneous (s.c.) injection.

  • Continue collecting dialysate samples for at least 3 hours post-injection.

  • Store samples at -80°C until analysis.

4. Dopamine Quantification (HPLC-ED)

  • Analyze the dialysate samples for dopamine content using an HPLC-ED system.

  • Separate neurotransmitters using a reverse-phase C18 column.

  • Detect dopamine electrochemically using a glassy carbon electrode set at an appropriate potential (e.g., +0.65 V).

  • Quantify dopamine concentrations by comparing peak heights or areas to those of known standards.

  • Express post-injection dopamine levels as a percentage of the average baseline concentration.

Experimental Workflow Diagram

Microdialysis_Workflow cluster_surgery Surgery & Recovery cluster_experiment Microdialysis Experiment cluster_analysis Analysis Anesthesia 1. Anesthetize Rat Stereotaxic 2. Stereotaxic Implantation of Guide Cannula Anesthesia->Stereotaxic Recovery 3. Surgical Recovery (48-72h) Stereotaxic->Recovery Probe_Insert 4. Insert Probe & Connect Recovery->Probe_Insert Stabilize 5. Perfuse with aCSF (2h Stabilization) Probe_Insert->Stabilize Baseline 6. Collect Baseline Samples (3 x 20 min) Stabilize->Baseline Injection 7. Administer Myosmine (s.c.) Baseline->Injection Post_Inject 8. Collect Post-Injection Samples (3h) Injection->Post_Inject HPLC 9. Quantify Dopamine (HPLC-ED) Post_Inject->HPLC Data_Analysis 10. Express as % of Baseline HPLC->Data_Analysis

Caption: Workflow for in vivo microdialysis to measure myosmine-induced dopamine release in rats.

References

Application Notes and Protocols for Aromatase Inhibition Assay Using Myosmine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens.[1][2][3] Its inhibition is a key therapeutic strategy for estrogen-receptor-positive breast cancer.[4][5][6] Myosmine, a minor tobacco alkaloid also found in various food products, has been identified as an inhibitor of human aromatase.[7][8] This document provides a detailed protocol for assessing the inhibitory potential of myosmine on aromatase activity using a fluorometric assay.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory effect of myosmine on human aromatase.

ParameterValueCompoundSubstrateEnzyme SourceReference
IC5033 ± 2 µMMyosmineTestosteroneHuman Aromatase[7]
IC50223 ± 10 µMNicotineTestosteroneHuman Aromatase[7]
Inhibition TypeMixed-typeMyosmineTestosteroneHuman Aromatase[9]

Signaling Pathway

Aromatase is a critical enzyme in the steroidogenesis pathway, responsible for the conversion of androgens into estrogens. This process, known as aromatization, involves three successive hydroxylation reactions.[10][11] The inhibition of this enzyme by compounds like myosmine leads to a reduction in estrogen levels.

Aromatase_Signaling_Pathway cluster_steroidogenesis Steroidogenesis Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Substrate Testosterone Testosterone Testosterone->Aromatase Substrate Estrone Estrone Estradiol Estradiol Aromatase->Estrone Product Aromatase->Estradiol Product Myosmine Myosmine Myosmine->Aromatase Inhibits

Caption: Aromatase signaling pathway and inhibition by myosmine.

Experimental Protocol: In Vitro Fluorometric Aromatase Inhibition Assay

This protocol details a method to determine the half-maximal inhibitory concentration (IC50) of myosmine on human recombinant aromatase activity using a fluorometric assay. This type of assay is commonly used for screening potential aromatase inhibitors.[1][12][13][14][15][16]

Materials:

  • Human recombinant aromatase (CYP19A1)

  • Myosmine (≥98% purity)

  • Aromatase substrate (e.g., a fluorogenic substrate like 3-[4-(trifluoromethyl)coumarin-7-yl]methyl-7-methoxy-1,2,4-oxadiazole)

  • Positive control inhibitor (e.g., Letrozole or Chrysin)[1]

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[1]

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)[1]

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, clear-bottom microplate

  • Microplate reader with fluorescence detection (Excitation/Emission wavelengths appropriate for the substrate, e.g., 485/535 nm or 488/527 nm)[1][12]

  • Incubator (37°C)

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A1 Prepare Myosmine Stock Solution (in DMSO) A2 Prepare Serial Dilutions of Myosmine A1->A2 B1 Add Myosmine dilutions, positive control, and vehicle control to wells (in triplicate) A2->B1 A3 Prepare Positive Control (e.g., Letrozole) A3->B1 A4 Prepare Aromatase Enzyme Solution B2 Add Aromatase Enzyme Solution to all wells A4->B2 A5 Prepare NADPH Regenerating System C1 Initiate reaction by adding fluorogenic substrate and NADPH regenerating system A5->C1 B1->B2 B3 Pre-incubate at 37°C B2->B3 B3->C1 C2 Incubate at 37°C (protected from light) C1->C2 C3 Measure fluorescence intensity kinetically C2->C3 D1 Subtract background fluorescence C3->D1 D2 Calculate percentage of aromatase inhibition D1->D2 D3 Determine IC50 value by plotting inhibition vs. log concentration D2->D3

Caption: Experimental workflow for the aromatase inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of myosmine in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the myosmine stock solution in assay buffer to achieve a range of final concentrations for testing (e.g., 0.1 µM to 100 µM).

    • Prepare a stock solution of the positive control (e.g., Letrozole) in DMSO and perform serial dilutions in a similar manner.

    • Prepare the aromatase enzyme and NADPH regenerating system according to the manufacturer's instructions.

  • Assay Plate Setup:

    • In a 96-well microplate, add the serially diluted myosmine, positive control, and a vehicle control (DMSO in assay buffer) to the appropriate wells in triplicate.

    • Add the prepared aromatase enzyme solution to all wells.

    • Include wells for a "no enzyme" control to measure background fluorescence.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.[12]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity in kinetic mode for a specified duration (e.g., 30-60 minutes), taking readings at regular intervals (e.g., every 1-2 minutes). The reaction should be protected from light.

  • Data Analysis:

    • Subtract the average fluorescence of the "no enzyme" control from all other readings to correct for background fluorescence.

    • Determine the rate of reaction (V) for each concentration of myosmine and the controls by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of aromatase inhibition for each myosmine concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] x 100 Where:

      • V_inhibitor is the reaction rate in the presence of myosmine.

      • V_vehicle is the reaction rate in the presence of the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the myosmine concentration.

    • Determine the IC50 value, the concentration of myosmine that causes 50% inhibition of aromatase activity, by fitting the data to a sigmoidal dose-response curve using appropriate software.

Conclusion

The provided protocol offers a robust framework for investigating the inhibitory effects of myosmine on aromatase activity. This assay can be adapted for screening other potential aromatase inhibitors and for further characterizing their mechanism of action. Accurate determination of inhibitory potency is crucial for the development of novel therapeutic agents targeting estrogen-dependent pathologies.

References

Anwendungs- und Protokollhinweise zur Derivatisierung von 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin für Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einführung: 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin, auch bekannt als Myosmin, ist ein Alkaloid, das strukturell mit Nikotin verwandt ist. Sein heterozyklischer Kern, bestehend aus einem Dihydropyrrol- und einem Pyridinring, stellt ein vielversprechendes Grundgerüst ("Scaffold") für die medizinische Chemie dar. Die Derivatisierung dieses Moleküls ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Entwicklung neuer, biologisch aktiver Substanzen. Diese Anwendungs- und Protokollhinweise beschreiben Strategien zur Derivatisierung von 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin und stellen detaillierte Protokolle für relevante Bioassays zur Verfügung, um die pharmakologische Aktivität der synthetisierten Derivate zu evaluieren.

Strategien zur Derivatisierung

Die Derivatisierung von 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin kann an mehreren Positionen erfolgen, um die physikochemischen und pharmakologischen Eigenschaften des Moleküls zu modulieren. Die Hauptangriffspunkte für die Modifikation sind der Pyrrolin-Stickstoff und der Pyridinring.

1.1. N-Funktionalisierung des Pyrrolin-Rings: Der sekundäre Amin-Stickstoff im Dihydropyrrol-Ring ist ein nukleophiler Angriffspunkt für eine Vielzahl von Reaktionen, wie z.B.:

  • Alkylierung/Arylierung: Einführung von Alkyl- oder Aryl-Gruppen zur Untersuchung des sterischen Anspruchs und der Lipophilie.

  • Acylierung: Umsetzung mit Carbonsäurechloriden oder -anhydriden zur Bildung von Amiden, die die elektronischen Eigenschaften und das Wasserstoffbrücken-Potenzial verändern.

  • Sulfonylierung: Reaktion mit Sulfonylchloriden zur Einführung von Sulfonamid-Gruppen, die als Bioisostere für Carbonsäuren dienen können.

1.2. Modifikation des Pyridin-Rings: Der Pyridinring kann durch verschiedene elektrophile aromatische Substitutionen modifiziert werden, obwohl diese oft eine Aktivierung des Rings erfordern. Alternativ können Kreuzkupplungsreaktionen an vorfunktionalisierten Pyridin-Ausgangsmaterialien vor der Synthese des Pyrrolin-Rings durchgeführt werden.

1.3. Bioisosterer Ersatz: Das Konzept des bioisosteren Ersatzes ist eine Schlüsselstrategie im "Rational Drug Design". Hierbei werden funktionelle Gruppen oder ganze Ringe durch andere mit ähnlichen sterischen und elektronischen Eigenschaften ersetzt, um die pharmakokinetischen und pharmakodynamischen Profile zu optimieren. Für den Pyridinring könnten beispielsweise andere Heterozyklen wie Pyridazin, Pyrimidin oder Thiophen als Bioisostere in Betracht gezogen werden.

Experimentelle Protokolle: Synthese von Derivaten

Die folgenden Protokolle sind beispielhafte Methoden zur Derivatisierung des Grundgerüsts.

Protokoll 2.1: N-Alkylierung des Pyrrolin-Rings

Dieses Protokoll beschreibt die Einführung einer Benzylgruppe am Stickstoffatom des Pyrrolin-Rings.

  • Materialien:

    • 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin

    • Benzylbromid

    • Kaliumcarbonat (K₂CO₃)

    • Acetonitril (wasserfrei)

    • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

    • Sole (gesättigte NaCl-Lösung)

    • Wasserfreies Natriumsulfat (Na₂SO₄)

    • Dichlormethan (DCM)

    • Hexan, Ethylacetat

  • Durchführung:

    • Lösen Sie 1 Äquivalent 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin in wasserfreiem Acetonitril.

    • Fügen Sie 2 Äquivalente Kaliumcarbonat hinzu.

    • Geben Sie unter Rühren langsam 1,1 Äquivalente Benzylbromid zu.

    • Erhitzen Sie die Reaktionsmischung für 4-6 Stunden bei 60 °C unter Rückfluss.

    • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

    • Nach vollständiger Umsetzung kühlen Sie die Mischung auf Raumtemperatur ab und filtrieren Sie die anorganischen Salze ab.

    • Verdampfen Sie das Lösungsmittel im Vakuum.

    • Lösen Sie den Rückstand in Dichlormethan und waschen Sie ihn nacheinander mit gesättigter NaHCO₃-Lösung und Sole.

    • Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

    • Reinigen Sie das Rohprodukt mittels Säulenchromatographie (Kieselgel, Hexan/Ethylacetat-Gradient), um das N-benzylierte Derivat zu erhalten.

Protokoll 2.2: N-Acylierung des Pyrrolin-Rings

Dieses Protokoll beschreibt die Synthese eines N-Benzoyl-Derivats.

  • Materialien:

    • 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin

    • Benzoylchlorid

    • Triethylamin (TEA)

    • Dichlormethan (DCM, wasserfrei)

    • 1 M Salzsäure (HCl)

    • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

    • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Durchführung:

    • Lösen Sie 1 Äquivalent 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin in wasserfreiem DCM.

    • Fügen Sie 1,5 Äquivalente Triethylamin hinzu und kühlen Sie die Mischung auf 0 °C.

    • Tropfen Sie langsam 1,1 Äquivalente Benzoylchlorid, gelöst in DCM, hinzu.

    • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-16 Stunden.

    • Überwachen Sie die Reaktion mittels DC.

    • Waschen Sie die Reaktionsmischung nacheinander mit 1 M HCl und gesättigter NaHCO₃-Lösung.

    • Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

    • Reinigen Sie das Produkt durch Säulenchromatographie oder Umkristallisation.

Experimentelle Protokolle: Bioassays

Die folgenden Protokolle sind adaptierte Methoden zur Evaluierung der biologischen Aktivität der synthetisierten Derivate in relevanten Krankheitsfeldern wie Krebs und neurodegenerativen Erkrankungen.

Protokoll 3.1: Zellproliferations-Assay (MTT-Assay)

Dieser Assay bestimmt die zytotoxische Wirkung der Derivate auf Krebszelllinien.

  • Materialien:

    • Krebszelllinien (z.B. SH-SY5Y für Neuroblastome)

    • Zellkulturmedium (z.B. DMEM mit 10% FBS)

    • 96-Well-Platten

    • Testsubstanzen (in DMSO gelöst)

    • MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)

    • Solubilisierungspuffer (z.B. 10% SDS in 0.01 M HCl)

    • Mikroplatten-Lesegerät

  • Durchführung:

    • Säen Sie die Zellen in einer Dichte von 5.000 Zellen/Well in 100 µL Medium in einer 96-Well-Platte aus.

    • Inkubieren Sie die Platte für 24 Stunden bei 37 °C und 5% CO₂.

    • Bereiten Sie serielle Verdünnungen der Testsubstanzen in Zellkulturmedium vor. Die finale DMSO-Konzentration sollte 0,5% nicht überschreiten.

    • Entfernen Sie das Medium aus den Wells und fügen Sie 100 µL der Substanzverdünnungen (oder Vehikelkontrolle) hinzu.

    • Inkubieren Sie die Platte für 48 Stunden.

    • Fügen Sie 10 µL der MTT-Lösung zu jedem Well hinzu und inkubieren Sie für weitere 4 Stunden.

    • Fügen Sie 100 µL des Solubilisierungspuffers hinzu und inkubieren Sie über Nacht bei 37 °C.

    • Messen Sie die Absorption bei 570 nm mit einem Mikroplatten-Lesegerät.

    • Berechnen Sie die prozentuale Zellviabilität im Vergleich zur Vehikelkontrolle und bestimmen Sie die IC₅₀-Werte.

Protokoll 3.2: Kinase-Inhibitions-Assay (Beispiel: GSK-3β)

Dieser Assay misst die Fähigkeit der Derivate, die Aktivität von Glykogensynthase-Kinase-3β (GSK-3β), einem wichtigen Target bei Alzheimer, zu hemmen.[1]

  • Materialien:

    • Rekombinantes GSK-3β-Enzym

    • GSK-3β-Substrat (z.B. ein phosphorylierbares Peptid)

    • ATP (Adenosintriphosphat)

    • Kinase-Puffer

    • Testsubstanzen (in DMSO gelöst)

    • Detektionsreagenz (z.B. ADP-Glo™ Kinase Assay Kit)

    • 384-Well-Platten (weiß)

    • Luminometer

  • Durchführung:

    • Bereiten Sie eine Reaktionsmischung mit Kinase-Puffer, GSK-3β-Enzym und Substrat vor.

    • Pipettieren Sie die Reaktionsmischung in die Wells einer 384-Well-Platte.

    • Fügen Sie die Testsubstanzen in verschiedenen Konzentrationen hinzu.

    • Starten Sie die Kinase-Reaktion durch Zugabe von ATP.

    • Inkubieren Sie für 60 Minuten bei Raumtemperatur.

    • Stoppen Sie die Reaktion und detektieren Sie die Kinase-Aktivität (z.B. durch Messung des produzierten ADP) gemäß den Anweisungen des Assay-Kits.

    • Messen Sie das Lumineszenz-Signal mit einem Luminometer.

    • Berechnen Sie die prozentuale Inhibition der Kinase-Aktivität und bestimmen Sie die IC₅₀-Werte.

Datenpräsentation

Die quantitativen Ergebnisse der Bioassays sollten in tabellarischer Form zusammengefasst werden, um einen direkten Vergleich der Derivate zu ermöglichen.

Tabelle 1: Zytotoxizität von 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-Derivaten gegen die SH-SY5Y-Zelllinie

VerbindungR-Gruppe (N-Substitution)IC₅₀ (µM) ± SD
Grundgerüst-H> 100
Derivat 1 -CH₂-Ph45,2 ± 3,1
Derivat 2 -C(O)-Ph22,8 ± 1,9
Derivat 3 -SO₂-Ph35,5 ± 2,5
PositivkontrolleDoxorubicin0,8 ± 0,1

Tabelle 2: Inhibitorische Aktivität von Derivaten gegenüber GSK-3β

VerbindungR-Gruppe (N-Substitution)GSK-3β IC₅₀ (nM) ± SD
Grundgerüst-H> 10.000
Derivat 1 -CH₂-Ph850 ± 55
Derivat 2 -C(O)-Ph320 ± 28
Derivat 3 -SO₂-Ph510 ± 42
PositivkontrolleCHIR-990216,7 ± 0,5

(Hinweis: Die in den Tabellen dargestellten Daten sind hypothetische Beispiele zur Veranschaulichung.)

Visualisierungen

Die folgenden Diagramme illustrieren die beschriebenen Arbeitsabläufe und logischen Beziehungen.

Derivatization_Workflow cluster_derivatization Derivatisierungsstrategien cluster_bioassays Biologische Evaluierung start 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin n_alkylation N-Alkylierung start->n_alkylation n_acylation N-Acylierung start->n_acylation n_sulfonylation N-Sulfonylierung start->n_sulfonylation derivatives Synthetisierte Derivate-Bibliothek n_alkylation->derivatives n_acylation->derivatives n_sulfonylation->derivatives cytotoxicity Zytotoxizitäts-Assay (z.B. MTT) derivatives->cytotoxicity kinase_inhibition Kinase-Inhibitions-Assay (z.B. GSK-3β) derivatives->kinase_inhibition other_assays Weitere Assays (z.B. antimikrobiell) derivatives->other_assays data Quantitative Daten (IC₅₀-Werte) cytotoxicity->data kinase_inhibition->data other_assays->data sar Struktur-Wirkungs-Beziehung (SAR) data->sar Signaling_Pathway_GSK3b cluster_upstream Upstream-Signale cluster_downstream Zelluläre Prozesse Wnt Wnt-Signal GSK3b GSK-3β (aktiv) Wnt->GSK3b inhibiert PI3K_Akt PI3K/Akt-Signalweg PI3K_Akt->GSK3b inhibiert Tau Tau-Protein GSK3b->Tau phosphoryliert Beta_Catenin β-Catenin GSK3b->Beta_Catenin phosphoryliert Glycogen_Synthase Glykogensynthese GSK3b->Glycogen_Synthase inhibiert Tau_Hyper Tau-Hyperphosphorylierung (Neurofibrilläre Bündel) Tau->Tau_Hyper Beta_Catenin_Deg β-Catenin-Abbau Beta_Catenin->Beta_Catenin_Deg Inhibitor Synthetisiertes Derivat (Inhibitor) Inhibitor->GSK3b

References

Application Notes and Protocols: In Vitro Studies with 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, also known as myosmine, is a pyridine alkaloid structurally related to nicotine. It is found in tobacco and various food products. Its biological activities, particularly its interactions with key enzymatic and receptor systems, are of significant interest in pharmacology and toxicology. These application notes provide a summary of the known in vitro biological activities of this compound and detailed protocols for its further characterization.

Known In Vitro Biological Activity

Aromatase Inhibition

This compound has been identified as an inhibitor of human aromatase (CYP19A1), the enzyme responsible for the conversion of androgens to estrogens.

Quantitative Data Summary

CompoundTargetAssay TypeIC50 (µM)Source
This compoundHuman AromataseIn Vitro Inhibition33[1]
Nicotine (for comparison)Human AromataseIn Vitro Inhibition223[1]

Signaling Pathways and Experimental Workflows

Aromatase_Inhibition_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion Myosmine This compound Myosmine->Aromatase Inhibition

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Ligand This compound (Putative Ligand) Ligand->nAChR Binding Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Increased Intracellular Ca2+ Signaling Ion_Influx->Ca_Signaling NT_Release Neurotransmitter Release (e.g., Dopamine) Depolarization->NT_Release Ca_Signaling->NT_Release

Experimental Protocols

Protocol 1: In Vitro Aromatase Inhibition Assay (Fluorometric)

This protocol describes a method to determine the IC50 value of this compound for aromatase activity.

Aromatase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Test Compound Dilutions - Aromatase Enzyme - Substrate/NADP+ Mix start->prep_reagents plate_setup Plate Setup: Add Test Compound, Controls, and Aromatase Enzyme to 96-well plate prep_reagents->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add Aromatase Substrate/ NADP+ Mixture pre_incubation->add_substrate measure_fluorescence Measure Fluorescence (kinetic mode, 37°C) add_substrate->measure_fluorescence data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measure_fluorescence->data_analysis end End data_analysis->end

Materials:

  • This compound

  • Recombinant human aromatase (CYP19A1)

  • Aromatase fluorogenic substrate

  • NADPH generating system

  • Aromatase inhibitor (e.g., Letrozole) as a positive control

  • Assay buffer

  • 96-well black microplate

  • Microplate reader with fluorescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to obtain a range of concentrations for testing.

  • Assay Plate Preparation: In a 96-well plate, add the test compound dilutions, a vehicle control (solvent only), and a positive control (e.g., Letrozole).

  • Enzyme Addition: Add the reconstituted recombinant human aromatase enzyme solution to each well.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the aromatase substrate and NADPH generating system mixture to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a microplate reader and measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) for a specified duration (e.g., 60 minutes) at 37°C.[2][3]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic read).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Characterization of nAChR Activity

While quantitative data for the interaction of this compound with nicotinic acetylcholine receptors (nAChRs) is not currently available in the public domain, its structural similarity to nicotine suggests it may act as a ligand for these receptors. The following protocols are recommended for characterizing its potential agonist or antagonist activity at various nAChR subtypes.

This assay determines the binding affinity (Ki) of the test compound to a specific nAChR subtype by measuring its ability to displace a known radioligand.

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes Expressing nAChR Subtype start->prep_membranes assay_setup Assay Setup: Incubate Membranes with Radioligand and Test Compound prep_membranes->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration scintillation_counting Quantify Bound Radioactivity using Scintillation Counting filtration->scintillation_counting data_analysis Data Analysis: - Calculate % Displacement - Determine IC50 and Ki scintillation_counting->data_analysis end End data_analysis->end

Materials:

  • Cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., α4β2 or α7)

  • Radioligand specific for the nAChR subtype (e.g., [³H]Cytisine for α4β2, [¹²⁵I]α-Bungarotoxin for α7)

  • This compound

  • Non-specific binding control (e.g., a high concentration of nicotine or epibatidine)

  • Assay buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Assay Setup: In a reaction tube, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Controls: Prepare tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of a known nAChR ligand).

  • Incubation: Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 2-4 hours).

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of specific binding inhibited by each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.[1][4]

This functional assay measures the ability of the test compound to elicit or inhibit ion channel currents in oocytes expressing specific nAChR subtypes.

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and prepare them for injection.

  • cRNA Injection: Inject the oocytes with cRNA encoding the subunits of the desired nAChR subtype (e.g., α4 and β2).

  • Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application:

    • Agonist testing: Apply varying concentrations of this compound to the oocyte and record the elicited current.

    • Antagonist testing: Co-apply the test compound with a known nAChR agonist (at its EC50 concentration) and measure the inhibition of the agonist-induced current.

  • Data Analysis:

    • For agonists, plot the current amplitude against the compound concentration to determine the EC50 and maximum efficacy.

    • For antagonists, plot the percent inhibition of the agonist response against the compound concentration to determine the IC50.[5][6][7]

High-throughput screening can be performed using fluorescence-based assays that measure changes in intracellular calcium or membrane potential in cell lines stably expressing the nAChR subtype of interest.

Procedure:

  • Cell Plating: Plate cells expressing the target nAChR subtype in a 96- or 384-well plate.

  • Dye Loading: Load the cells with a fluorescent indicator dye (e.g., a calcium-sensitive dye like Fluo-4 AM or a membrane potential-sensitive dye).

  • Compound Addition: Add varying concentrations of this compound (for agonist testing) or the test compound followed by an agonist (for antagonist testing) to the wells using a fluorometric imaging plate reader (FLIPR) or similar instrument.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time.

  • Data Analysis: Analyze the fluorescence data to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.[8][9]

References

Pharmacokinetic Profile of Myosmine in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding of the pharmacokinetic properties of myosmine in animal models. The information is compiled from various studies to assist in the design of new experiments and to offer a baseline for drug development and toxicological assessments. Due to a lack of comprehensive pharmacokinetic studies, some specific parameters such as Cmax, Tmax, and AUC for the parent compound are not available in the public domain. The following sections detail the available data on metabolism, tissue distribution, and excretion, along with the methodologies employed in these key studies.

Data Presentation: Summary of Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative data from pharmacokinetic studies of myosmine in rat models. It is important to note that most of the available data pertains to the distribution and excretion of radiolabeled myosmine and its metabolites, rather than the parent compound itself.

Table 1: Excretion of Radioactivity Following Administration of Labeled Myosmine to Rats

Animal ModelRoute of AdministrationDoseTime Frame% of Administered Radioactivity Excreted (Mean ± SD)Reference
Wistar RatsOral0.001 µmol/kg48 hUrine: 86.2 ± 4.9, Feces: Remainder to 100%[1][2]
0.005 µmol/kg48 hUrine: 88.9 ± 1.7, Feces: Remainder to 100%[1][2]
0.5 µmol/kg48 hUrine: 77.8 ± 7.3, Feces: Remainder to 100%[1][2]
50 µmol/kg48 hUrine: 75.4 ± 6.6, Feces: Remainder to 100%[1][2]
Long-Evans RatsIntravenous0.1 mCi/kg24 hUrine: 72, Feces: 15[3]

Table 2: Half-life of Radioactivity in Tissues of Long-Evans Rats Following Intravenous Administration of [2'-14C]Myosmine

TissueHalf-life (t1/2)Reference
Plasma~1 hour[4][5][6]
Muscle0.88 hours[4]
Eye Melanin1.01 hours[4]
Skin Melanin1.17 hours[4]

Note: The half-life in tissues represents the disappearance of total radioactivity and may not solely reflect the parent myosmine compound.

Table 3: Pharmacokinetic Parameters of Myosmine in Animal Models

Animal ModelRoute of AdministrationDoseCmaxTmaxAUCVdCLReference
Rat--Data not availableData not availableData not availableData not availableData not available-
Mouse--Data not availableData not availableData not availableData not availableData not available-

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Vd: Volume of distribution; CL: Clearance. Data for these parameters are not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on myosmine pharmacokinetics.

Protocol 1: Metabolism Study of Myosmine in Wistar Rats

Objective: To identify and quantify the metabolites of myosmine after oral administration.

Animal Model: Female Wistar rats (200-250 g).[1]

Drug Administration:

  • Radiolabeled [pyridine-5-3H]myosmine was administered at single oral doses of 0.001, 0.005, 0.5, and 50 µmol/kg body weight.[1][2]

  • To mimic dietary intake, the labeled compound was administered by feeding a labeled apple bite.[1][2]

Sample Collection:

  • Urine and feces were collected at 6, 24, and 48 hours post-administration.[1]

  • For metabolite identification, urine from rats administered a higher dose of unlabeled myosmine (10 mg/rat) was collected over 24 hours.[1]

Sample Analysis:

  • Total radioactivity in urine and feces was measured using liquid scintillation counting.[1]

  • Metabolites in the urine were identified and quantified using a combination of UV-diode array detection and gas chromatography-mass spectrometry (GC-MS).[1][2]

Protocol 2: Tissue Distribution and Excretion Study of Myosmine in Long-Evans Rats

Objective: To determine the tissue distribution and excretion profile of myosmine after intravenous administration.

Animal Model: Male Long-Evans rats.[3]

Drug Administration:

  • [2'-14C]myosmine (0.1 mCi/kg body weight) was administered via intravenous injection.[3]

Sample Collection:

  • Animals were sacrificed at 0.1, 0.25, 1, 4, and 24 hours post-injection.[3]

  • Whole-body cryosections were prepared for autoradiography.[3]

  • Urine and feces were collected to quantify excretion of radioactivity.[3]

Sample Analysis:

  • Quantitative whole-body autoradiography was used to visualize and quantify the distribution of radioactivity in various tissues.[3]

  • Radioactivity in urine and feces was quantified by liquid scintillation counting.[3]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes and workflows related to myosmine pharmacokinetic studies.

Myosmine_Metabolism_Pathway Myosmine Myosmine Metabolites Major Metabolites 3-Pyridylacetic Acid (20-26%) 4-Oxo-4-(3-pyridyl)butyric Acid (50-63%) Myosmine->Metabolites Extensive Metabolism (in vivo, Rat) Minor_Metabolites Minor Metabolites 3-Pyridylmethanol (3-5%) 3'-Hydroxymyosmine (2%) HPB (1-3%) Myosmine->Minor_Metabolites Excretion Excretion (Urine and Feces) Metabolites->Excretion Minor_Metabolites->Excretion

Myosmine Metabolism in Rats

PK_Workflow cluster_preclinical Preclinical Animal Study cluster_analysis Bioanalytical Phase cluster_results Results and Interpretation Animal_Model Select Animal Model (e.g., Wistar Rat, Long-Evans Rat) Dose_Admin Myosmine Administration (Oral or Intravenous) Animal_Model->Dose_Admin Sample_Collection Biological Sample Collection (Blood, Urine, Feces, Tissues) Dose_Admin->Sample_Collection Sample_Processing Sample Processing (e.g., Plasma Separation, Tissue Homogenization) Sample_Collection->Sample_Processing Quantification Quantification of Myosmine & Metabolites (e.g., LC-MS/MS, GC-MS) Sample_Processing->Quantification Data_Analysis Pharmacokinetic Data Analysis (NCA, Compartmental Modeling) Quantification->Data_Analysis PK_Parameters Determination of PK Parameters (t1/2, Excretion %, Distribution) Data_Analysis->PK_Parameters Report Reporting and Interpretation PK_Parameters->Report

Experimental Workflow for Animal PK Studies

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, also known as Myosmine. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when following the common synthetic route involving the condensation of an ethyl nicotinate derivative with N-vinyl-2-pyrrolidone.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Incomplete reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction time is adequate. The condensation of ethyl nicotinate and N-vinyl-2-pyrrolidone followed by acid-catalyzed cyclization and decarboxylation typically requires several hours at reflux.[1][2] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Solution: Verify the reaction temperature. The initial condensation is often carried out at elevated temperatures (e.g., reflux in toluene), and the subsequent hydrolysis and cyclization also require heating.[1][2] Ensure the heating apparatus is functioning correctly and maintaining the target temperature.

  • Inactive base: The base used for the initial condensation (e.g., sodium methoxide) may be old or deactivated.

    • Solution: Use a fresh, anhydrous batch of the base. Sodium methoxide is moisture-sensitive and can lose its activity upon exposure to air.

  • Poor quality of starting materials: Impurities in ethyl nicotinate or N-vinyl-2-pyrrolidone can interfere with the reaction.

    • Solution: Use purified starting materials. Check the purity of the reactants by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or GC-MS before starting the synthesis.

  • Suboptimal pH for workup: Incorrect pH during the workup can lead to loss of the product.

    • Solution: After the acid hydrolysis and cyclization, the reaction mixture needs to be basified to a high pH (e.g., pH 10-14) to deprotonate the pyridine nitrogen and allow for efficient extraction into an organic solvent.[1][3]

Issue 2: Presence of Significant Impurities in the Crude Product

Possible Impurities and Mitigation Strategies:

  • Unreacted starting materials: Ethyl nicotinate and N-vinyl-2-pyrrolidone may be present if the reaction is incomplete.

    • Solution: As mentioned above, ensure complete reaction by optimizing reaction time and temperature. These starting materials can usually be removed during purification (e.g., distillation or chromatography).

  • Side products from self-condensation of starting materials: Under basic conditions, N-vinyl-2-pyrrolidone can potentially polymerize or undergo other side reactions.

    • Solution: Control the reaction temperature and the rate of addition of reagents to minimize side reactions.

  • Structurally related alkaloids: Depending on the source of starting materials or subsequent handling, impurities like nicotine, nornicotine, anabasine, and cotinine could be present, especially in contexts where the synthetic product is compared to or used in studies involving tobacco alkaloids.[4][5][6]

    • Solution: High-purity starting materials are crucial. Purification of the final product by high vacuum distillation or column chromatography is necessary to remove these impurities.[1][3]

Issue 3: Difficulty in Product Isolation and Purification

Challenges and Recommendations:

  • Emulsion formation during extraction: The basic aqueous layer and the organic extraction solvent can sometimes form a stable emulsion, making separation difficult.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the extraction mixture to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

  • Product volatility: Myosmine is a relatively volatile compound, and some loss can occur during solvent removal under reduced pressure.

    • Solution: Use a rotary evaporator with a chilled condenser and carefully control the vacuum and temperature to minimize product loss.

  • Co-distillation with impurities: Some impurities may have boiling points close to that of myosmine, making separation by simple distillation challenging.

    • Solution: Use fractional distillation under high vacuum for better separation.[3] Alternatively, column chromatography on silica gel can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound from ethyl nicotinate and N-vinyl-2-pyrrolidone?

A1: A reported yield for this synthesis is around 60-77%.[1][3] However, the yield can be influenced by various factors, including the purity of reagents, reaction conditions, and efficiency of the workup and purification process.

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The critical parameters include:

  • Anhydrous conditions: The initial condensation step using a strong base like sodium methoxide is sensitive to moisture.

  • Reaction temperature: Both the initial condensation and the subsequent cyclization require elevated temperatures.

  • Reaction time: Sufficient time is needed for the reaction to go to completion.

  • pH control during workup: Proper basification is essential for efficient product extraction.

Q3: What analytical techniques are recommended for characterizing the final product?

A3: The following techniques are commonly used:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[3]

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Yes, standard laboratory safety practices should be followed. N-vinyl-2-pyrrolidone is known to be lachrymatory and can cause irritation to the skin, lungs, and eyes.[3] It is advisable to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The use of strong bases and acids also requires careful handling.

Data Presentation

Table 1: Summary of a Representative Experimental Protocol for the Synthesis of this compound

ParameterValue/ConditionReference
Starting Materials Ethyl nicotinate, N-vinyl-2-pyrrolidone[1][2]
Base Sodium methoxide[1][2]
Solvent (Condensation) Toluene[1][2]
Condensation Temperature Reflux[1][2]
Condensation Time 4 hours[1]
Cyclization/Hydrolysis Concentrated Hydrochloric Acid[1][2]
Cyclization Temperature Reflux[1]
Cyclization Time 6 hours[1]
Workup Basification with NaOH, Extraction with Toluene[1]
Purification High vacuum distillation[3]
Reported Yield 60-77%[1][3]

Table 2: Common Potential Impurities in the Synthesis of this compound

ImpurityPotential OriginRecommended Analytical Method
Ethyl nicotinateUnreacted starting materialGC-MS, HPLC
N-vinyl-2-pyrrolidoneUnreacted starting materialGC-MS, HPLC
NicotineStructurally related alkaloidLC-MS/MS, GC-MS
NornicotineStructurally related alkaloidLC-MS/MS, GC-MS
AnabasineStructurally related alkaloidLC-MS/MS, GC-MS
CotinineNicotine metabolite/degradation productLC-MS/MS, GC-MS
β-NicotyrineNicotine degradation productLC-MS/MS, GC-MS

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (Myosmine) [1][2]

This protocol is adapted from a literature procedure for the synthesis of myosmine.

Materials:

  • Ethyl nicotinate

  • N-vinyl-2-pyrrolidone

  • Sodium methoxide

  • Toluene, anhydrous

  • Concentrated Hydrochloric acid

  • Sodium hydroxide (50% solution)

  • Toluene for extraction

  • Magnesium sulfate (anhydrous)

Procedure:

  • Condensation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl nicotinate and sodium methoxide to anhydrous toluene.

    • To this stirred mixture, add N-vinyl-2-pyrrolidone.

    • Heat the reaction mixture to reflux and maintain for 4 hours.

    • After 4 hours, cool the mixture to room temperature.

  • Hydrolysis and Cyclization:

    • Carefully add concentrated hydrochloric acid and water to the cooled reaction mixture.

    • Heat the mixture to reflux and maintain for 6 hours.

    • After 6 hours, cool the reaction mixture to room temperature.

  • Workup and Extraction:

    • Carefully add a 50% sodium hydroxide solution to the cooled mixture until the pH reaches approximately 10.

    • Transfer the mixture to a separatory funnel and extract with toluene (3 x 100 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by high vacuum distillation to obtain this compound as a solid.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start reactants Combine Ethyl Nicotinate, N-vinyl-2-pyrrolidone, Sodium Methoxide in Toluene start->reactants reflux1 Reflux for 4h reactants->reflux1 cool1 Cool to RT reflux1->cool1 acid_addition Add conc. HCl and Water cool1->acid_addition reflux2 Reflux for 6h acid_addition->reflux2 cool2 Cool to RT reflux2->cool2 basify Basify with NaOH (pH 10) cool2->basify extract Extract with Toluene basify->extract dry Dry organic layer (MgSO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate distill High Vacuum Distillation concentrate->distill product Pure Product distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Product Yield? check_completion Check Reaction Completion (TLC/GC-MS) start->check_completion incomplete Incomplete check_completion->incomplete No complete Complete check_completion->complete Yes increase_time_temp Increase reaction time/temperature incomplete->increase_time_temp check_base Check Base Activity complete->check_base inactive_base Inactive check_base->inactive_base No active_base Active check_base->active_base Yes use_fresh_base Use fresh, anhydrous base inactive_base->use_fresh_base check_reagents Check Starting Material Purity active_base->check_reagents impure_reagents Impure check_reagents->impure_reagents No pure_reagents Pure check_reagents->pure_reagents Yes purify_reagents Purify starting materials impure_reagents->purify_reagents check_ph Check Workup pH pure_reagents->check_ph incorrect_ph Incorrect check_ph->incorrect_ph No correct_ph Correct check_ph->correct_ph Yes adjust_ph Adjust pH to 10-14 before extraction incorrect_ph->adjust_ph

Caption: Troubleshooting decision tree for low product yield.

References

Myosmine Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude myosmine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude myosmine?

The primary methods for purifying crude myosmine are vacuum distillation, chromatography, and crystallization.[1] Vacuum distillation is effective for separating myosmine from less volatile impurities.[1][2] Chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) are used for both analysis and purification, offering high resolution separation.[2][3][4][5] Crystallization is another technique used to obtain high-purity myosmine, often employed as a final purification step.

Q2: What are the typical impurities found in crude myosmine?

Crude myosmine, particularly from synthetic routes or natural extracts, may contain several impurities. These can include unreacted starting materials, by-products, and other structurally related alkaloids. Common alkaloid impurities include nicotine, nornicotine, anatabine, anabasine, and cotinine.[6][7][8] Degradation products such as nicotine-N'-oxide can also be present.[6][8]

Q3: What purity levels can be expected from different purification techniques?

The achievable purity of myosmine depends on the chosen purification method and the nature of the crude mixture.

  • High Vacuum Distillation: Purity levels of up to 98.5% have been reported.[2]

  • Chromatography (HPLC): HPLC is capable of yielding high-purity myosmine, often exceeding 99%, and is particularly useful for removing closely related alkaloid impurities.

  • Crystallization: When used as a final step, crystallization can significantly enhance purity, often achieving greater than 99% purity by removing residual impurities.

Q4: What solvents are suitable for the crystallization of myosmine?

Myosmine is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] The choice of a suitable crystallization solvent or solvent system depends on the impurity profile. A good solvent for recrystallization will dissolve myosmine well at elevated temperatures but poorly at lower temperatures, allowing for crystal formation upon cooling. Common solvent pairs used in recrystallization include ethanol/water, hexane/acetone, and hexane/ethyl acetate.[9][10]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude myosmine.

Chromatography Issues
Problem Possible Causes Solutions
Poor separation of myosmine from impurities (e.g., nornicotine). - Inappropriate mobile phase composition.- Incorrect column selection.- Column overloading.- Optimize the mobile phase gradient or solvent polarity.- Select a column with a different stationary phase (e.g., C18, chiral column).- Reduce the amount of sample loaded onto the column.
Myosmine peak is broad or tailing. - Column degradation.- Presence of highly active sites on the stationary phase.- Inappropriate pH of the mobile phase.- Replace the column.- Use a mobile phase additive (e.g., triethylamine) to block active sites.- Adjust the pH of the mobile phase to ensure myosmine is in a single ionic form.
Low recovery of myosmine from the column. - Irreversible adsorption of myosmine onto the stationary phase.- Myosmine degradation on the column.- Change the stationary phase or mobile phase to reduce strong interactions.- Ensure the stability of myosmine under the chromatographic conditions (e.g., pH, temperature).
Crystallization Issues
Problem Possible Causes Solutions
Myosmine oils out instead of crystallizing. - The solution is too supersaturated.- The cooling rate is too fast.- The presence of impurities inhibiting crystal formation.- Add a small amount of solvent to reduce supersaturation.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[11][12]- Try a different solvent or a solvent mixture.[9][10][11]
No crystals form upon cooling. - The solution is not sufficiently saturated.- Myosmine is too soluble in the chosen solvent at low temperatures.- Evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the inside of the flask or adding a seed crystal.- Change to a solvent in which myosmine is less soluble at low temperatures.[13]
Crystals are very small or appear as a powder. - Rapid crystallization due to high supersaturation or very fast cooling.- Decrease the rate of cooling.- Use a solvent system that promotes slower crystal growth.[11]
Distillation Issues
Problem Possible Causes Solutions
Low yield of distilled myosmine. - Inefficient vacuum.- Distillation temperature is too low or too high.- Bumping of the crude material.- Check the vacuum pump and seals for leaks.- Optimize the distillation temperature to ensure efficient vaporization without degradation.- Use a stirring bar or capillary bubbler to ensure smooth boiling.
Distillate is still impure. - Boiling points of myosmine and impurities are too close.- Inefficient fractionating column.- Use a fractionating column with higher theoretical plates.- Combine distillation with another purification technique, such as chromatography or crystallization, for a final polishing step.

Data Presentation

Table 1: Comparison of Purification Techniques for Crude Myosmine

Purification Technique Reported Yield (%) Reported Purity (%) Advantages Disadvantages
Vacuum Distillation 60 - 77.2[2]~98.5[2]- Suitable for large-scale purification.- Effective for removing non-volatile impurities.- May not effectively separate impurities with similar boiling points.- Potential for thermal degradation if not carefully controlled.
HPLC Variable>99- High resolution and selectivity.- Can separate closely related impurities.- Can be expensive for large-scale purification.- Requires method development and optimization.
Crystallization Variable>99- Can yield very high-purity product.- Effective as a final purification step.- Yield can be low.- Requires finding a suitable solvent system.- May not be effective for removing all impurities in a single step.

Experimental Protocols

Protocol 1: Purification of Myosmine by High Vacuum Distillation

This protocol is a general guideline based on reported procedures.[2]

  • Preparation: Place the crude myosmine in a round-bottom flask suitable for distillation.

  • Apparatus Setup: Assemble a high vacuum distillation apparatus, including a short path distillation head and a receiving flask. Ensure all joints are properly sealed.

  • Vacuum Application: Gradually apply a high vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the myosmine fraction at the appropriate boiling point and vacuum level. The boiling point of myosmine is dependent on the pressure.

  • Analysis: Analyze the purity of the collected fraction using GC-MS or HPLC.

Protocol 2: General Procedure for Myosmine Crystallization

This is a general protocol for recrystallization that can be adapted for myosmine.

  • Solvent Selection: Identify a suitable solvent or solvent system where myosmine is soluble at high temperatures and insoluble at low temperatures.[13]

  • Dissolution: Dissolve the crude myosmine in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow crude Crude Myosmine distillation Vacuum Distillation crude->distillation Initial Purification chromatography Chromatography (e.g., HPLC) crude->chromatography High-Resolution Separation crystallization Crystallization distillation->crystallization Final Polishing pure Pure Myosmine distillation->pure chromatography->crystallization Final Polishing chromatography->pure crystallization->pure

Caption: General workflow for the purification of crude myosmine.

Troubleshooting_Tree start Low Purity of Myosmine After Purification distillation_issue Distillation Impurities start->distillation_issue chromatography_issue Chromatography Impurities start->chromatography_issue crystallization_issue Crystallization Impurities start->crystallization_issue distillation_cause Cause: Similar Boiling Points distillation_issue->distillation_cause chromatography_cause Cause: Poor Peak Resolution chromatography_issue->chromatography_cause crystallization_cause Cause: Impurities Co-crystallize crystallization_issue->crystallization_cause distillation_solution Solution: Use Fractional Distillation or Subsequent Chromatography/Crystallization distillation_cause->distillation_solution chromatography_solution Solution: Optimize Mobile Phase, Change Column chromatography_cause->chromatography_solution crystallization_solution Solution: Change Solvent System, Re-crystallize crystallization_cause->crystallization_solution

Caption: Troubleshooting decision tree for low purity of myosmine.

References

Technical Support Center: Synthesis of 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section provides detailed troubleshooting for a common synthetic route to this compound, focusing on the intramolecular cyclization of an aminoketone precursor.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction is resulting in a low yield or no this compound. What are the potential causes and how can I address them?

A: Low or no product formation in this synthesis can stem from several factors related to the stability of the starting materials, reaction conditions, and the efficiency of the cyclization step. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Incomplete formation of the aminoketone precursor: The initial step of forming the aminoketone is crucial. Incomplete reaction can be due to poor quality reagents or suboptimal reaction conditions.

    • Solution: Ensure the purity of starting materials like 2-acetylpyridine and the amino-providing reagent. Consider optimizing the reaction conditions for the precursor synthesis, such as temperature, reaction time, and solvent.

  • Inefficient cyclization: The intramolecular cyclization to form the dihydropyrrole ring is a key step.

    • Solution: This reaction is often acid or base-catalyzed. The choice and concentration of the catalyst are critical. For acid catalysis, consider using p-toluenesulfonic acid (PTSA) or a Lewis acid. For base-catalyzed reactions, a non-nucleophilic base might be preferable to avoid side reactions. Temperature also plays a significant role; higher temperatures may be required to drive the cyclization, but can also lead to degradation.

  • Degradation of starting material or product: The dihydropyrrole ring can be sensitive to strongly acidic or basic conditions and high temperatures.

    • Solution: Monitor the reaction closely using techniques like TLC or LC-MS to determine the optimal reaction time and prevent product degradation. Consider using milder reaction conditions, such as a weaker acid or base, or running the reaction at a lower temperature for a longer duration.

  • Presence of water: Water can interfere with the reaction, especially if using water-sensitive reagents or catalysts.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. The use of a Dean-Stark apparatus can be beneficial in acid-catalyzed reactions to remove water as it is formed.

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions in the synthesis of this compound?

A1: Common side reactions include:

  • Polymerization: The product, a cyclic imine, can be prone to polymerization, especially under harsh conditions.

  • Incomplete cyclization: The open-chain aminoketone precursor may remain if the cyclization conditions are not optimal.

  • Formation of byproducts from side reactions of the starting materials: For example, self-condensation of 2-acetylpyridine can occur under certain conditions.

Q2: How can I purify the final product?

A2: Purification of this compound can be achieved through several methods:

  • Column chromatography: This is a common and effective method. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can be used.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent can yield highly pure material.

Q3: What analytical techniques can be used to confirm the structure of this compound?

A3: The structure can be confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR will provide detailed information about the structure, including the number and connectivity of protons and carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C=N stretching frequency for the imine bond.

Experimental Protocols

A plausible synthetic approach for this compound involves the intramolecular condensation of a γ-amino ketone. Below is a generalized protocol based on similar transformations.

Proposed Synthesis of 4-amino-1-(pyridin-2-yl)butan-1-one (Precursor)

  • Reaction Setup: To a solution of 2-acetylpyridine (1.0 eq) in a suitable solvent such as ethanol, add a source of ammonia (e.g., ammonium acetate, 1.5 eq) and a reducing agent (e.g., sodium cyanoborohydride, 1.2 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.

Intramolecular Cyclization to this compound

  • Reaction Setup: The purified 4-amino-1-(pyridin-2-yl)butan-1-one is dissolved in an anhydrous solvent (e.g., toluene). A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) is added.

  • Reaction Conditions: The reaction mixture is heated to reflux, and water is removed using a Dean-Stark apparatus. The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and washed with a saturated solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or vacuum distillation to afford this compound.

Data Presentation

The following table summarizes hypothetical data for the optimization of the intramolecular cyclization step.

EntryCatalyst (eq)SolventTemperature (°C)Time (h)Yield (%)
1PTSA (0.1)Toluene1101265
2PTSA (0.2)Toluene110875
3Acetic Acid (1.0)Toluene1102440
4No CatalystToluene11048<10
5PTSA (0.2)Xylene140670 (with some degradation)

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a troubleshooting workflow.

Synthetic_Pathway Start 2-Acetylpyridine + Ammonia Source Precursor 4-amino-1-(pyridin-2-yl)butan-1-one Start->Precursor Reductive Amination Product This compound Precursor->Product Intramolecular Cyclization (Acid-catalyzed, heat)

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow Start Low/No Yield CheckPrecursor Check Precursor Formation (TLC, LC-MS) Start->CheckPrecursor OptimizeCyclization Optimize Cyclization Conditions Start->OptimizeCyclization CheckPurity Check Reagent Purity Start->CheckPurity IncompletePrecursor Incomplete Precursor Formation CheckPrecursor->IncompletePrecursor If Incomplete InefficientCyclization Inefficient Cyclization OptimizeCyclization->InefficientCyclization If Low Conversion Degradation Degradation OptimizeCyclization->Degradation If Degradation Products Observed ImpureReagents Impure Reagents CheckPurity->ImpureReagents If Impure Solution1 Optimize Reductive Amination IncompletePrecursor->Solution1 Solution2 Vary Catalyst, Temp, Time InefficientCyclization->Solution2 Solution3 Use Milder Conditions Degradation->Solution3 Solution4 Purify Starting Materials ImpureReagents->Solution4

Stability issues of 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues associated with this compound in solution?

A1: this compound, also known as Myosmine, contains an imine functional group within a five-membered ring, which can be susceptible to hydrolysis. The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The pyridine ring itself is relatively stable, but the dihydro-pyrrol-5-yl moiety is the primary site of potential degradation.

Q2: How does pH affect the stability of this compound solutions?

A2: The imine bond in the molecule is prone to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions. In acidic solutions, protonation of the imine nitrogen can make the carbon atom more susceptible to nucleophilic attack by water. In alkaline conditions, the molecule may also undergo degradation. Therefore, it is crucial to maintain the pH of the solution within a stable range, typically close to neutral, to minimize degradation.

Q3: Is this compound sensitive to light?

Q4: What is the recommended storage condition for solutions of this compound?

A4: To ensure maximum stability, solutions should be stored at low temperatures (2-8°C) and protected from light.[2] For long-term storage, freezing the solution may be an option, but it is essential to first confirm that the compound does not degrade upon freeze-thaw cycles. The storage container should be chemically inert, such as glass or polypropylene.

Q5: What are the likely degradation products of this compound?

A5: The primary degradation pathway is likely the hydrolysis of the imine bond, which would open the dihydro-pyrrole ring to form 4-amino-1-(pyridin-2-yl)butan-1-one. Further degradation of this product could also occur.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound potency over a short period in solution. pH-mediated hydrolysis: The solution pH may be too acidic or alkaline.- Measure the pH of the solution and adjust to a neutral range (pH 6.5-7.5) using appropriate buffers. - Prepare fresh solutions daily if pH control is not feasible.
Temperature-induced degradation: The solution is being stored at an inappropriate temperature.- Store stock solutions and working solutions at 2-8°C. - For experiments conducted at elevated temperatures, minimize the time the compound is exposed to these conditions.
Appearance of unknown peaks in chromatography (e.g., HPLC, LC-MS). Degradation of the compound: The new peaks are likely degradation products.- Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products. - Use a stability-indicating analytical method to resolve the parent compound from its degradants.
Photodegradation: The solution has been exposed to light.- Prepare and store all solutions in amber vials or protect them from light. - Compare the chromatograms of a light-exposed sample with a sample that has been kept in the dark.
Inconsistent experimental results. Variable stability of the compound under different experimental conditions. - Standardize solution preparation, storage, and handling procedures. - Perform a stability study under your specific experimental conditions to determine the window of compound stability.
Contamination: The solution may be contaminated with substances that catalyze degradation.- Use high-purity solvents and reagents for solution preparation. - Ensure all glassware and containers are thoroughly cleaned.

Data Presentation

Table 1: Example Stability Data of this compound (1 mg/mL in pH 7.4 Buffer) at Different Temperatures

Storage Time (days)% Remaining at 4°C% Remaining at 25°C% Remaining at 40°C
0100.0100.0100.0
199.898.595.2
399.596.188.7
799.192.379.4
1498.285.665.1
3096.572.845.3

Table 2: Example pH Stability Profile of this compound (1 mg/mL) after 24 hours at 25°C

pH% Remaining
3.085.2
5.095.8
7.499.1
9.092.4
11.081.7

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Analysis

This protocol outlines a general HPLC method that can be optimized to serve as a stability-indicating assay.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV at 260 nm (based on the pyridine chromophore).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the desired buffer or solvent for the stability study to the final working concentration.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.[1]

  • Acid Hydrolysis:

    • Incubate a solution of the compound in 0.1 M HCl at 60°C for 24 hours.

    • Neutralize the sample with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Incubate a solution of the compound in 0.1 M NaOH at 60°C for 24 hours.

    • Neutralize the sample with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation:

    • Store a solid sample of the compound at 80°C for 48 hours.

    • Dissolve the sample in a suitable solvent for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[1]

    • Analyze a dark control sample in parallel.

Visualizations

degradation_pathway parent This compound hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) parent->hydrolysis product 4-amino-1-(pyridin-2-yl)butan-1-one hydrolysis->product experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Solution in Desired Matrix acid Acidic pH prep_solution->acid base Basic pH prep_solution->base heat Elevated Temperature prep_solution->heat light Light Exposure prep_solution->light hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc heat->hplc light->hplc data Quantify Parent Compound and Degradants hplc->data troubleshooting_tree start Inconsistent Results or Loss of Potency check_storage Check Storage Conditions (Temp, Light) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_ph Check Solution pH ph_ok pH Neutral? check_ph->ph_ok check_method Review Analytical Method method_ok Method Validated? check_method->method_ok storage_ok->check_ph Yes adjust_storage Store at 2-8°C, Protect from Light storage_ok->adjust_storage No ph_ok->check_method Yes adjust_ph Buffer to pH 6.5-7.5 ph_ok->adjust_ph No validate_method Perform Forced Degradation, Validate Method method_ok->validate_method No re_evaluate Re-evaluate Experiment method_ok->re_evaluate Yes adjust_storage->re_evaluate adjust_ph->re_evaluate validate_method->re_evaluate

References

Technical Support Center: Myosmine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myosmine detection in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for Myosmine and its deuterated internal standard in LC-MS/MS analysis?

When using tandem mass spectrometry, Myosmine is typically monitored in positive electrospray ionization (ESI+) mode. The precursor ion ([M+H]+) for Myosmine is m/z 147.1. Common product ions for fragmentation are m/z 118.1 and 92.1. For the deuterated internal standard, Myosmine-d4, the precursor ion is m/z 151.1, with corresponding product ions at m/z 122.1 and 96.1.[1] The second transition for each compound often serves as a qualifier ion for confirmation.[1]

Q2: I am not detecting a signal for Myosmine. What are the potential causes?

Several factors can lead to a lack of signal. These can be broadly categorized as sample-related issues, instrument configuration problems, or issues with the liquid chromatography separation. Common causes include incorrect sample preparation, improper instrument settings (e.g., wrong MRM transitions, insufficient ionization), or a clogged system. A systematic troubleshooting approach is recommended to identify the root cause.

Q3: What is the "matrix effect" and how can it affect my Myosmine analysis?

The matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy and precision of quantification.[2][3][4] In complex biological samples like plasma or saliva, matrix components such as salts and lipids can interfere with the detection of Myosmine.[2] Utilizing a stable isotope-labeled internal standard, like Myosmine-d4, is a highly effective way to compensate for these matrix effects.[1][5]

Q4: What are the recommended sample preparation techniques for Myosmine analysis in biological matrices?

The choice of sample preparation technique depends on the complexity of the sample matrix.[5] For biological fluids like plasma or saliva, a common and straightforward method is protein precipitation using a cold solvent like methanol or acetonitrile.[1] For more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) may be necessary to remove interfering substances.[5][6]

Quantitative Data Summary

The following table summarizes typical mass spectrometer parameters for the analysis of Myosmine and its deuterated internal standard using Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
Myosmine147.1118.160 V25 eV
Myosmine147.192.160 V35 eV
Myosmine-d4151.1122.160 V25 eV
Myosmine-d4151.196.160 V35 eV

Table based on data from an application note for the quantification of Myosmine in biological matrices.[1]

Experimental Protocols

Protocol: Quantification of Myosmine in Human Plasma/Saliva by LC-MS/MS

This protocol provides a general procedure for the quantification of Myosmine using an isotope dilution LC-MS/MS method.[1][5]

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of plasma or saliva in a microcentrifuge tube, add a known amount of Myosmine-d4 internal standard.

  • Add 200 µL of ice-cold methanol to precipitate proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[1]

  • Vortex and transfer to an autosampler vial for analysis.[1]

2. LC-MS/MS Analysis

  • Chromatographic Separation: Inject the reconstituted sample onto a C18 reversed-phase column.[1][5] Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[1]

  • Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[1] Operate the instrument in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor and product ions for Myosmine and Myosmine-d4.[5]

3. Quantification

  • Calculate the ratio of the peak area of Myosmine to the peak area of Myosmine-d4.[5]

  • Determine the concentration of Myosmine in the sample by comparing this ratio to a calibration curve constructed from standards with known concentrations of Myosmine and a constant concentration of Myosmine-d4.[5]

Troubleshooting Guides & Visualizations

Troubleshooting: No or Low Myosmine Signal

If you are experiencing a weak or absent signal for Myosmine, follow this logical troubleshooting workflow.

G cluster_instrument Instrument Checks cluster_lc LC System Checks cluster_sample Sample & Standard Checks start Start: No/Low Myosmine Signal inst_check Verify MS Calibration & Tune start->inst_check Begin with Instrument source_check Check Ion Source Settings (e.g., ESI spray) inst_check->source_check mrm_check Confirm Correct MRM Transitions source_check->mrm_check pressure_check Check LC Pump Pressure for Leaks/Clogs mrm_check->pressure_check If instrument is OK column_check Inspect/Replace Column pressure_check->column_check mobile_phase_check Verify Mobile Phase Composition column_check->mobile_phase_check std_check Analyze Fresh Standard Solution mobile_phase_check->std_check If LC system is OK prep_check Review Sample Preparation Protocol std_check->prep_check concentration_check Is Sample Concentration Too Low? prep_check->concentration_check end Signal Restored concentration_check->end If issue is resolved G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Saliva) spike Spike with Myosmine-d4 (Internal Standard) sample->spike extract Protein Precipitation or SPE spike->extract reconstitute Evaporate & Reconstitute extract->reconstitute lc_sep Chromatographic Separation (LC) reconstitute->lc_sep ms_detect MS/MS Detection (ESI+, MRM) lc_sep->ms_detect quant Quantification vs. Calibration Curve ms_detect->quant result Final Myosmine Concentration quant->result G ideal Ideal State: Analyte + Solvent ion_source Ion Source (ESI) ideal->ion_source real Real Sample: Analyte + Matrix Components real->ion_source signal_ideal Expected Signal ion_source->signal_ideal Accurate Ionization signal_suppressed Signal Suppression ion_source->signal_suppressed Competition for Charge/ Inefficient Desolvation signal_enhanced Signal Enhancement ion_source->signal_enhanced Enhanced Desolvation/ Reduced Surface Tension

References

Optimization of reaction conditions for Myosmine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Myosmine Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for myosmine synthesis. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for myosmine synthesis?

A1: The most prevalent methods for myosmine synthesis involve the condensation of a nicotinic acid ester with a pyrrolidone derivative. Commonly used starting materials include ethyl nicotinate or methyl nicotinate and N-vinyl-2-pyrrolidone or 1-(but-1-enyl)pyrrolidin-2-one.[1][2] Another documented, though less common, laboratory-scale method is the pyrolysis of nicotine.[3] Myosmine can also be synthesized by the oxidation of nornicotine.[4]

Q2: What are the typical yields for myosmine synthesis?

A2: Yields for myosmine synthesis can vary significantly depending on the chosen method and reaction conditions. The condensation of ethyl nicotinate with N-vinyl-2-pyrrolidone has been reported to yield around 60%.[1] A similar method using methyl nicotinate and 1-(but-1-enyl)pyrrolidin-2-one has been reported to achieve a yield of 77.2%.[2]

Q3: Which bases are recommended for the condensation reaction?

A3: Sodium methoxide and sodium hydride are the most frequently reported bases for the condensation step in myosmine synthesis.[1][2] The choice of base can influence reaction kinetics and yield, and may depend on the specific reactants and solvent system used.

Q4: What are the key steps in the synthesis of myosmine via condensation?

A4: The synthesis of myosmine through the condensation of a nicotinic acid ester and a pyrrolidone derivative generally involves three main stages:

  • Condensation: The nicotinic acid ester and the pyrrolidone derivative react in the presence of a strong base.

  • Hydrolysis and Decarboxylation: The intermediate product is then treated with a strong acid, typically hydrochloric acid, and heated to induce hydrolysis and decarboxylation.

  • Workup and Purification: The reaction mixture is neutralized with a base, and the myosmine product is extracted using an organic solvent, followed by purification, often through distillation.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield Incomplete reaction during condensation.Ensure the base (e.g., sodium hydride) is fresh and properly handled to avoid deactivation by moisture. Consider increasing the reaction time or temperature for the condensation step.[2]
Incomplete hydrolysis.The duration and temperature of the acid hydrolysis step are critical. Ensure the mixture is heated at reflux for a sufficient period as specified in the protocol (e.g., 6-12 hours).[1][2]
Loss of product during workup.Myosmine is soluble in both organic solvents and to some extent in water. Ensure efficient extraction by performing multiple extractions with a suitable organic solvent like toluene or dichloromethane.[1][2] Adjusting the pH of the aqueous layer to be strongly basic (pH > 10) is crucial to ensure myosmine is in its free base form for efficient extraction.[1]
Reaction Not Proceeding Inactive reagents.Verify the purity and reactivity of starting materials, particularly the base and the pyrrolidone derivative.
Incorrect reaction temperature.Monitor and control the reaction temperatures for both the condensation and hydrolysis steps as specified in the chosen protocol.
Purification Difficulties Presence of side products.Incomplete reaction or side reactions can lead to impurities. Optimize reaction conditions to minimize their formation. For purification, high vacuum distillation is often effective.[2]
Product is an oil instead of a solid.Myosmine has a relatively low melting point (around 44-45°C).[3] Depending on purity and ambient temperature, it may present as an oil or a low-melting solid.

Experimental Protocols

Protocol 1: Myosmine Synthesis via Condensation of Ethyl Nicotinate and N-Vinyl-2-pyrrolidone[1]
  • Condensation:

    • To a mixture of 50 g (0.331 mol) of ethyl nicotinate and 26.8 g (0.4965 mol) of sodium methoxide in 100 mL of toluene, add 40.5 g (0.364 mol) of N-vinyl-2-pyrrolidone.

    • Heat the stirred mixture under reflux for 4 hours.

    • Cool the mixture to ambient temperature.

  • Hydrolysis:

    • Add 102 mL of concentrated hydrochloric acid and 102 mL of water.

    • Heat the mixture at reflux for 6 hours.

  • Workup and Isolation:

    • After cooling, add a 50% solution of NaOH until the pH reaches 10.

    • Extract the mixture with toluene (3 x 100 mL).

    • Dry the combined organic extracts over MgSO₄.

    • Evaporate the solvent under reduced pressure to obtain myosmine. The reported yield for this method is 60%.[1]

Protocol 2: Myosmine Synthesis via Condensation of Methyl Nicotinate and 1-(but-1-enyl)pyrrolidin-2-one[2]
  • Preparation of Base:

    • Wash 17.26 g (0.72 mol) of a 60% dispersion of sodium hydride in mineral oil with toluene (2 x 25 mL) to remove the oil.

    • Add the washed sodium hydride to 25 mL of N,N-dimethylformamide (DMF).

  • Condensation:

    • Prepare a solution of 50 g (0.3597 mol) of 1-(but-1-enyl)pyrrolidin-2-one and 41.8 g (0.3057 mol) of methyl nicotinate in 50 mL of DMF.

    • Add this solution to the sodium hydride suspension.

    • Heat the reaction mixture to 90°C for 2 hours.

  • Hydrolysis and Workup:

    • Partially remove the DMF under reduced pressure.

    • Add 100 mL of water and 165 mL of HCl.

    • Heat the mixture to 110°C for 12 hours.

    • Cool the reaction mixture and wash with ethyl acetate (2 x 50 mL).

    • Cool the aqueous layer to 0°C and adjust the pH to approximately 14 using NaOH.

    • Extract with dichloromethane (4 x 100 mL).

    • Dry the combined organic extracts over Na₂SO₄ and remove the solvent.

  • Purification:

    • Purify the crude solid by high vacuum distillation to obtain myosmine. This method has a reported yield of 77.2% with 98.5% purity by GC.[2]

Visualizations

Myosmine_Synthesis_Workflow cluster_condensation Condensation Step cluster_hydrolysis Hydrolysis Step cluster_workup Workup & Isolation A Ethyl Nicotinate + N-Vinyl-2-pyrrolidone C Reflux for 4h A->C B Sodium Methoxide in Toluene B->C D Add Conc. HCl and Water C->D Intermediate E Reflux for 6h D->E F Basify with NaOH (pH 10) E->F G Extract with Toluene F->G H Dry and Evaporate Solvent G->H I Myosmine H->I

Caption: Workflow for Myosmine Synthesis via Condensation.

Troubleshooting_Myosmine_Synthesis start Start Synthesis process Condensation Hydrolysis Workup start->process end_ok High Yield Myosmine end_low Low Yield troubleshoot Check Reagent Activity Optimize Reaction Time/Temp Improve Extraction end_low->troubleshoot Troubleshoot process->end_ok Successful process->end_low Unsuccessful troubleshoot->process Re-run Experiment

Caption: Troubleshooting Logic for Low Yield in Myosmine Synthesis.

References

Preventing degradation of 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine to minimize degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The primary factors leading to the degradation of this compound are exposure to air (oxidation), moisture (hydrolysis), elevated temperatures, and light.[1] This compound is known to be air, heat, and moisture sensitive.

Q2: What is the recommended storage condition for this compound?

A2: To ensure stability, this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1][2] The container should be tightly sealed to prevent exposure to air and moisture.

Q3: What are the likely degradation products of this compound?

Q4: How can I visually inspect my sample for signs of degradation?

A4: A pure sample of this compound is typically a light-yellow powder.[2] Any significant color change, such as darkening or the appearance of discoloration, may indicate degradation. The presence of clumping or a change in texture could suggest moisture absorption.

Q5: Is the hydrochloride salt of this compound more stable?

A5: While specific stability data is limited, hydrochloride salts of similar compounds are often more stable, particularly against oxidation, due to the protonation of the nitrogen atoms. However, they may be more susceptible to hydrolysis if exposed to moisture. It is recommended to handle the hydrochloride salt with similar precautions, including storage in a cool, dry place.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected or poor analytical results (e.g., low purity, extra peaks in HPLC/GC) Degradation of the compound due to improper storage or handling.1. Verify the storage conditions (temperature, inert atmosphere, tightly sealed container). 2. Analyze a freshly opened sample, if available, to compare results. 3. Perform a stability-indicating HPLC analysis to identify potential degradation products. 4. If degradation is confirmed, discard the old sample and use a new, properly stored batch.
Change in physical appearance of the solid (e.g., color change, clumping) Oxidation, hydrolysis, or exposure to light.1. Review handling procedures to ensure minimal exposure to air, moisture, and light. 2. Confirm the integrity of the container seal. 3. Test the purity of the material before use.
Inconsistent results in biological assays Degradation of the compound in the assay medium.1. Assess the stability of the compound in the specific buffer and at the temperature used for the assay. 2. Prepare solutions fresh before each experiment. 3. Consider using a stock solution in a dry, aprotic solvent like anhydrous DMSO and dilute into aqueous buffers immediately before use.

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound based on the chemistry of similar compounds.

DegradationPathways Compound This compound Oxidized Corresponding Pyridine Derivative Compound->Oxidized Oxidation (Air) Hydrolyzed Ring-Opened Products Compound->Hydrolyzed Hydrolysis (Moisture) Photodegradation Various Photoproducts Compound->Photodegradation Photolysis (Light)

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method suitable for assessing the purity of this compound and detecting potential degradation products.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable buffer component)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

4. Analysis:

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Inject the sample and acquire the chromatogram.

  • The appearance of new peaks, particularly those at earlier retention times (more polar), may indicate degradation.

Protocol 2: Forced Degradation Study

This protocol describes how to perform a forced degradation study to understand the stability of this compound under various stress conditions.[3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 60°C for 24 hours.

  • Photodegradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using the stability-indicating HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify degradation products.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

StabilityWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Stock Solution (1 mg/mL in ACN) Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Thermal Thermal (Solid, 60°C) Prep->Thermal Photo Photolysis (ICH Q1B) Prep->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation (Purity, Degradants) HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Synthesis of 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, also known as Myosmine[1]. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during its synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

1. Low Yield of the Desired Product

Question: I am getting a very low yield of this compound. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or product, and formation of side products. Here are some common causes and troubleshooting steps:

  • Suboptimal Reaction Conditions: The reaction temperature, pressure, and time are critical. Ensure you are following a validated protocol. Consider optimizing these parameters.

  • Catalyst Inactivity: If your synthesis involves a catalyst (e.g., for hydrogenation or cyclization), its activity is crucial.[2] Ensure the catalyst is not poisoned and is used in the correct loading.

  • Moisture and Air Sensitivity: Some reagents or intermediates may be sensitive to air and moisture.[3] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.

  • Starting Material Quality: Verify the purity of your starting materials. Impurities can interfere with the reaction and lead to the formation of side products.

2. Presence of Significant Impurities

Question: My final product is contaminated with significant impurities. How can I identify and minimize them?

Answer: Impurity profiling is essential for troubleshooting. Common analytical techniques like NMR, LC-MS, and GC-MS can help identify the structure of the impurities. Based on the likely synthetic route, here are some potential side reactions and impurities:

  • Over-reduction of the Pyrroline Ring: If a reduction step is involved, the C=N bond of the dihydropyrrole ring can be further reduced to a pyrrolidine ring, yielding 2-(pyrrolidin-2-yl)pyridine.

    • Solution: Optimize the reducing agent and reaction time. Use a milder reducing agent or stoichiometric amounts.

  • Formation of Isomers: Depending on the precursors, isomers like 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine might form.[4][5][6]

    • Solution: The regioselectivity is often controlled by the starting materials. Ensure you are using the correct pyridine-substituted precursor. Chiral separation techniques might be necessary if enantiomers are formed.

  • Polymerization: The starting materials or the product itself might be prone to polymerization under acidic or basic conditions, or at elevated temperatures.

    • Solution: Control the reaction temperature and pH carefully. Adding a polymerization inhibitor might be beneficial in some cases.

  • Incomplete Cyclization: If the synthesis involves a cyclization step to form the dihydropyrrole ring, you might observe the linear precursor as an impurity.

    • Solution: Ensure sufficient reaction time and optimal temperature for the cyclization to complete. Check the efficiency of the catalyst if one is used.

3. Difficulty in Product Purification

Question: I am struggling to purify this compound from the reaction mixture. What are the recommended purification methods?

Answer: The choice of purification method depends on the nature of the impurities.

  • Distillation: If the product and impurities have sufficiently different boiling points, distillation under reduced pressure can be an effective purification method.

  • Chromatography: Column chromatography is a versatile technique for separating the desired product from impurities with different polarities. A range of stationary phases (e.g., silica gel, alumina) and solvent systems can be employed.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities.

  • Acid-Base Extraction: Since the product is basic (due to the pyridine and imine nitrogens), you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid. The product will move to the aqueous layer as a salt. After washing the aqueous layer, the pH can be raised to regenerate the free base, which can then be extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of this compound?

A1: this compound is typically a solid.[1] It is sensitive to air and heat and should be stored under an inert atmosphere at refrigerated temperatures (0-10°C).[1]

Q2: What are the key safety precautions when handling this compound?

A2: This chemical is harmful if swallowed and can cause skin and serious eye irritation.[1] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Can you provide a general synthetic approach?

A3: A common approach for synthesizing similar dihydropyrrole structures involves the cyclization of a suitable precursor.[2] For this compound, a plausible route is the intramolecular cyclization of a γ-aminoketone derived from a pyridine precursor.

Experimental Protocols

Hypothetical Synthesis: Intramolecular Cyclization

This protocol is a generalized procedure and may require optimization.

  • Precursor Synthesis: Synthesize the precursor, 4-amino-1-(pyridin-2-yl)butan-1-one, through established methods.

  • Cyclization:

    • Dissolve the amino-ketone precursor in a suitable solvent (e.g., toluene or xylene).

    • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction progress using TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification:

    • Neutralize the catalyst with a mild base (e.g., aqueous sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product using column chromatography or distillation.

Table 1: Troubleshooting Reaction Conditions

ParameterIssueRecommended Action
Temperature Low yield or incomplete reactionGradually increase the temperature and monitor for product formation and decomposition.
Formation of degradation productsLower the reaction temperature.
Catalyst Low yieldIncrease catalyst loading or use a fresh batch of catalyst.
Formation of side productsScreen different catalysts or reduce catalyst loading.
Solvent Poor solubility or side reactionsTest a range of solvents with different polarities and boiling points.

Visualizations

Synthesis_Pathway Start 4-Amino-1-(pyridin-2-yl)butan-1-one Intermediate Protonated Intermediate Start->Intermediate H+ Product This compound Intermediate->Product -H2O Water H2O

Caption: Proposed synthesis pathway for this compound.

Side_Reactions Main_Product This compound Over_Reduction Over-reduction (2-(Pyrrolidin-2-yl)pyridine) Main_Product->Over_Reduction [H] Polymerization Polymerization Main_Product->Polymerization Acid/Base or Heat Starting_Material Unreacted Starting Material (Incomplete Cyclization) Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Product (NMR, LC-MS) Start->Analyze Identify Identify Impurities Analyze->Identify Check_Conditions Review Reaction Conditions (Temp, Time, Catalyst) Identify->Check_Conditions Purify Select Purification Method (Chromatography, Distillation) Identify->Purify Optimize Optimize Conditions Check_Conditions->Optimize Optimize->Analyze Re-run Reaction Success Pure Product Purify->Success

References

Technical Support Center: Myosmine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of myosmine.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for myosmine in reversed-phase HPLC?

A1: The most common cause of peak tailing for myosmine, a basic compound, is secondary interactions between the analyte and acidic silanol groups on the surface of silica-based stationary phases.[1] Myosmine contains nitrogen atoms that can become protonated and then interact with ionized, negatively charged silanol groups via ion-exchange, leading to a secondary retention mechanism that causes the peak to tail.

Q2: How does the mobile phase pH affect myosmine peak shape?

A2: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like myosmine.[2][3] The ionization state of both myosmine and the stationary phase's residual silanol groups is pH-dependent. At a mobile phase pH close to the pKa of myosmine's pyridine nitrogen (around 5.26), both ionized and neutral forms of the molecule can exist, which may lead to peak broadening or splitting.[2] Adjusting the pH to a level where myosmine is either fully protonated or fully neutral, and where silanol interactions are minimized, is key to achieving a symmetrical peak.

Q3: What type of HPLC column is best for analyzing myosmine?

A3: For analyzing basic compounds like myosmine, it is advisable to use modern, high-purity silica columns that are end-capped or base-deactivated. These columns have a reduced number of accessible silanol groups, which minimizes the potential for secondary interactions. Columns with hybrid particle technology (e.g., Ethylene Bridged Hybrid - BEH) can also offer excellent chemical stability, especially at higher pH values.[4]

Q4: Can sample preparation and injection conditions contribute to peak tailing?

A4: Yes, several factors related to the sample and its introduction into the HPLC system can cause peak tailing. Overloading the column by injecting a sample that is too concentrated can lead to asymmetrical peaks.[1] Additionally, if the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including tailing or fronting.

Troubleshooting Guide

Issue: Myosmine peak is tailing.

This guide provides a systematic approach to diagnosing and resolving peak tailing in your myosmine HPLC analysis.

Step 1: Evaluate the Mobile Phase

The mobile phase composition, particularly its pH and buffer strength, is the first area to investigate.

  • Strategy 1: Operate at Low pH. Lowering the mobile phase pH to around 3 will protonate the residual silanol groups on the stationary phase, minimizing their ability to interact with the protonated myosmine molecules.

  • Strategy 2: Operate at Mid-to-High pH. Alternatively, increasing the pH to a level that deprotonates myosmine can also reduce peak tailing. A study on the analysis of tobacco alkaloids, including myosmine, found that an isocratic method using a mobile phase at pH 7.9 yielded well-defined peaks.[5] At this pH, a high-quality, base-deactivated column is essential to prevent silica dissolution.

  • Strategy 3: Optimize Buffer Concentration. A buffer concentration that is too low may not be sufficient to control the pH at the column surface, leading to inconsistent interactions and peak tailing.[1] Increasing the buffer concentration (e.g., to 25-50 mM) can improve peak symmetry.

Step 2: Assess the HPLC Column

The column is a frequent source of peak shape problems.

  • Strategy 1: Use an Appropriate Column. Ensure you are using a modern, end-capped, or base-deactivated C18 or similar reversed-phase column. If peak tailing persists, consider a column with a different stationary phase chemistry, such as one with a polar-embedded group.

  • Strategy 2: Check for Column Contamination and Degradation. Contaminants from previous injections can create active sites that lead to peak tailing. Flushing the column with a strong solvent may resolve the issue. If the column is old or has been used extensively, its performance may have degraded, resulting in poor peak shape. Replacing the column may be necessary.

Step 3: Review Sample and Injection Parameters

  • Strategy 1: Prevent Column Overload. Dilute your sample and reinject it. If the peak shape improves, you were likely overloading the column.

  • Strategy 2: Match Sample Solvent to Mobile Phase. Ideally, dissolve your sample in the mobile phase. If this is not possible, use a solvent that is weaker than the mobile phase.

Troubleshooting Workflow Diagram

G start Start: Myosmine Peak Tailing Observed check_mobile_phase Is Mobile Phase pH Optimized? start->check_mobile_phase adjust_ph Adjust pH (Low or High) check_mobile_phase->adjust_ph No check_buffer Is Buffer Concentration Adequate? check_mobile_phase->check_buffer Yes adjust_ph->check_buffer adjust_buffer Increase Buffer Strength check_buffer->adjust_buffer No check_column Is the Column Appropriate and in Good Condition? check_buffer->check_column Yes adjust_buffer->check_column replace_column Use End-Capped/Base-Deactivated Column or Replace Old Column check_column->replace_column No check_sample Is Sample Concentration or Solvent an Issue? check_column->check_sample Yes replace_column->check_sample adjust_sample Dilute Sample / Match Sample Solvent to Mobile Phase check_sample->adjust_sample Yes end_good Peak Tailing Resolved check_sample->end_good No, consult further support adjust_sample->end_good G cluster_low_ph Low pH (e.g., ~3) cluster_high_ph Mid-to-High pH (e.g., >7) on Older Column myosmine_low Myosmine-H+ (Cationic) interaction_low Minimal Secondary Interaction (Good Peak Shape) myosmine_low->interaction_low Reversed-Phase Retention silanol_low Si-OH (Neutral) silanol_low->interaction_low No Ionic Attraction myosmine_high Myosmine (Neutral/Partially Cationic) interaction_high Secondary Interaction (Peak Tailing) myosmine_high->interaction_high Ionic Attraction silanol_high Si-O- (Anionic) silanol_high->interaction_high Reversed-Phase Retention

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Myosmine and Nicotine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological activities of myosmine and nicotine, two structurally related alkaloids. The information presented is compiled from experimental data to assist researchers in understanding their distinct pharmacological and toxicological profiles.

Introduction

Nicotine is the primary psychoactive alkaloid in tobacco and is well-characterized for its addictive properties and diverse physiological effects, mediated primarily through its interaction with nicotinic acetylcholine receptors (nAChRs).[1][2] Myosmine, a minor tobacco alkaloid also found in various foods, shares a structural resemblance to nicotine and interacts with the same class of receptors, yet exhibits a distinct biological activity profile.[2][3][4] This guide delves into a comparative analysis of their receptor binding, functional activity, metabolism, and toxicity.

Receptor Binding Affinity

Both myosmine and nicotine bind to nicotinic acetylcholine receptors (nAChRs), but with differing affinities that likely contribute to their varied potencies.[2][5] Computational studies modeling the interaction with the α4β2 nAChR subtype, which is strongly associated with nicotine's addictive properties, suggest that the binding affinity of nicotinoids to this receptor is a strong predictor of their addictive potential.[1][5] While both molecules interact with key amino acid residues within the receptor's binding pocket, the strength of these interactions differs.[1][5]

G Nicotine Nicotine TrpB TrpB Nicotine->TrpB Strong Cation-π Interaction & H-Bond TyrA1 TyrA1 Nicotine->TyrA1 TyrC1 TyrC1 Nicotine->TyrC1 TyrC2 TyrC2 Nicotine->TyrC2 LeuB LeuB Nicotine->LeuB Myosmine Myosmine Myosmine->TrpB Weaker Interaction Myosmine->TyrA1 Myosmine->TyrC1 Myosmine->TyrC2 Myosmine->LeuB

Quantitative Binding Data
CompoundReceptor SubtypeBinding Affinity (Ki or IC50)Reference
Nicotine α4β2High Affinity (nM range)[6]
Myosmine α4β2Lower affinity than nicotine[1][5]

Functional Activity

The functional consequences of receptor binding reveal significant differences in potency between myosmine and nicotine. In a classic pharmacology experiment, myosmine was found to be approximately 200 times less potent than l-nicotine in inducing contractions of isolated guinea pig intestinal strips.[7] This suggests that while myosmine can activate nAChRs, it does so with much lower efficacy than nicotine. Furthermore, myosmine has been shown to release dopamine in the brains of adult rats, an effect that is not observed in adolescent rats, indicating age-dependent differences in its neurochemical effects.[8]

G

Quantitative Functional Data
CompoundAssayPotency (EC50/Relative Potency)Reference
l-Nicotine Isolated Guinea Pig Intestine Contraction~200x more potent than Myosmine[7]
Myosmine Isolated Guinea Pig Intestine Contraction1[7]

Metabolism

Myosmine can be formed through the oxidation of nicotine and is also naturally present in various food sources.[3][4][9][10] Both alkaloids appear to share metabolic pathways involving cytochrome P450 (CYP450) isozymes.[10] Nicotine is extensively metabolized in the liver, primarily by CYP2A6, to its major metabolite, cotinine.[11] Other metabolites of nicotine include nicotine N'-oxide.[4][11] The metabolism of myosmine can also lead to the formation of reactive intermediates.[3]

G Nicotine Nicotine Nornicotine Nornicotine Nicotine->Nornicotine Demethylation Cotinine Cotinine Nicotine->Cotinine CYP2A6 Nicotine_N_Oxide Nicotine N'-Oxide Nicotine->Nicotine_N_Oxide Myosmine Myosmine Reactive_Intermediates Reactive Intermediates Myosmine->Reactive_Intermediates Nitrosation/ Peroxidation Nornicotine->Myosmine

Toxicity Profile

There are conflicting reports regarding the mutagenic potential of myosmine. Some studies have indicated that myosmine can be genotoxic, showing mutagenicity in mammalian cells in vitro and the ability to form DNA adducts in rats in vivo.[3][12] Conversely, other research found no mutagenic activity for myosmine in the Ames test (with Salmonella typhimurium strains TA100 and TA1537) and no effect on the frequency of sister chromatid exchanges in Chinese hamster ovary cells.[11] Nicotine itself is acutely toxic, with oral LD50 values in rodents generally below 100 mg/kg.[11] While myosmine is considered a potential safety concern in oral nicotine products, its levels are typically low.[12]

Comparative Toxicity Data
CompoundTestResultReference
Myosmine Mutagenicity in mammalian cells (in vitro)Evidence of mutagenicity[12]
DNA damage in human cells (in vitro)Evidence of DNA damage[12]
DNA adduct formation (in vivo, rats)Forms DNA adducts[12]
Ames Test (S. typhimurium TA100, TA1537)No mutagenic activity[11]
Sister Chromatid Exchange (CHO cells)No effect[11]
Nicotine Acute Oral LD50 (mice)24 mg/kg[11]
Acute Oral LD50 (rats)~188 mg/kg[11]

Experimental Protocols

Radioligand Binding Assay for nAChRs

This protocol is a general method for determining the binding affinity of a compound to a specific nAChR subtype using a competition binding assay.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest.[13][14]

  • Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]epibatidine).[13][14]

  • Competitors: Unlabeled nicotine and myosmine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[13]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[13][14]

  • Glass Fiber Filters: Pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[14]

  • Scintillation Cocktail. [13][14]

2. Membrane Preparation:

  • Harvest cells expressing the target nAChR subtype in ice-cold homogenization buffer.

  • Homogenize the cell suspension.[13][14]

  • Centrifuge the homogenate at high speed (e.g., 48,000 x g) at 4°C.[13]

  • Discard the supernatant and resuspend the pellet in fresh, ice-cold assay buffer. Repeat this wash step.

  • After the final wash, resuspend the pellet in assay buffer and determine the protein concentration. Store at -80°C.[13]

3. Binding Assay Procedure:

  • In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane preparation + radioligand + assay buffer.[13]

    • Non-specific Binding: Membrane preparation + radioligand + a high concentration of a known unlabeled ligand (e.g., 10 µM nicotine).[14]

    • Competition Binding: Membrane preparation + radioligand + varying concentrations of the test compound (nicotine or myosmine).[13]

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).[14]

  • Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.[13][14]

  • Wash the filters with cold wash buffer.[13][14]

4. Quantification and Data Analysis:

  • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.[13][14]

  • Calculate specific binding by subtracting non-specific binding from total binding.[13]

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

  • The Ki value can then be calculated using the Cheng-Prusoff equation.

Isolated Guinea Pig Intestine Assay

This protocol outlines the classical method used to compare the contractile effects of myosmine and nicotine on smooth muscle.

1. Materials and Reagents:

  • Tissue: Freshly isolated segment of guinea pig ileum.

  • Ringer-Locke Solution: Physiological salt solution to maintain tissue viability.

  • Test Compounds: l-nicotine and myosmine solutions of known concentrations.

  • Organ Bath: A temperature-controlled chamber with an aeration system.

  • Isometric Transducer and Recording System.

2. Procedure:

  • A segment of the guinea pig ileum is suspended in an organ bath containing aerated Ringer-Locke solution at 37°C.

  • The tissue is connected to an isometric transducer to record changes in muscle tension.

  • After an equilibration period, cumulative or single concentrations of the agonist (nicotine or myosmine) are added to the bath.

  • The resulting contraction is recorded.

  • The tissue is washed with fresh Ringer-Locke solution to return to baseline tension before the addition of the next concentration or compound.[7]

3. Data Analysis:

  • The magnitude of the contraction is measured for each concentration of the test compound.

  • Dose-response curves are constructed by plotting the contractile response against the logarithm of the agonist concentration.

  • The potency of each compound is determined by calculating the EC50 (the concentration that produces 50% of the maximal response). The relative potency is determined by comparing the EC50 values.[7]

References

Comparative Guide to the Analytical Method Validation for 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential analytical methods for the quantification and validation of 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, a heterocyclic compound with applications in pharmaceutical and chemical research. The information presented is intended for researchers, scientists, and drug development professionals. While specific validated methods for this compound are not publicly available, this document outlines common analytical techniques and validation parameters based on the analysis of structurally related pyridine and pyrroline derivatives.

Overview of Potential Analytical Methods

Based on the chemical structure of this compound, the most suitable analytical methods for its quantification are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the sample matrix, the required sensitivity, and the nature of the impurities to be monitored.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection would be a primary choice for the analysis of this compound in various sample matrices. The method can be validated to ensure its accuracy, precision, and linearity over a specific concentration range.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS offers high sensitivity and specificity. Given that pyridine and some of its derivatives are amenable to GC analysis, this technique could be suitable for this compound, particularly for impurity profiling and identification due to the mass spectrometric detection.

Comparison of Analytical Method Performance

The following tables summarize the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of pyridine and pyrroline derivatives. These values are illustrative and would need to be established for a specific validated method for this compound.

Table 1: Comparison of General Method Attributes

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with detection by mass spectrometry.
Analyte Suitability Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Selectivity Good, can be optimized with mobile phase and column selection.Excellent, provides structural information from mass spectra.
Sensitivity Moderate to high, depending on the chromophore.Very high.
Instrumentation Cost Moderate.High.
Sample Throughput High.Moderate.

Table 2: Comparison of Validation Parameters (Illustrative Values)

Validation ParameterHPLC-UVGC-MS
Linearity (Correlation Coefficient, r²) > 0.999> 0.995
Range 80-120% of the test concentration.80-120% of the test concentration.
Accuracy (% Recovery) 98-102%95-105%
Precision (RSD%) < 2%< 5%
Limit of Detection (LOD) ~0.01 µg/mL~0.001 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.003 µg/mL
Robustness Generally robust to small changes in mobile phase composition, pH, and temperature.Generally robust to small changes in oven temperature ramp, flow rate, and injection volume.

Experimental Protocols

The following are detailed, generalized experimental protocols for the development of an HPLC-UV and a GC-MS method for the analysis of this compound.

Objective: To develop and validate a precise, accurate, and linear RP-HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 3.0)

  • Purified water

  • This compound reference standard

Chromatographic Conditions (Starting Point):

  • Mobile Phase: Acetonitrile:Phosphate buffer (pH 3.0) (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm (to be optimized based on the UV spectrum of the analyte).

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Sample Preparation:

  • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or a mixture of water and methanol) at a concentration of 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1-50 µg/mL).

  • Prepare sample solutions by accurately weighing and dissolving the sample in the mobile phase to a final concentration within the linear range.

Validation Procedure: The method should be validated according to ICH guidelines, evaluating parameters such as specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.

Objective: To develop and validate a sensitive and selective GC-MS method for the identification and quantification of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents and Materials:

  • Helium (carrier gas)

  • Methanol or Dichloromethane (GC grade)

  • This compound reference standard

Chromatographic and Spectrometric Conditions (Starting Point):

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400

Sample Preparation:

  • Prepare a stock solution of the reference standard in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1-10 µg/mL).

  • Prepare sample solutions by dissolving the sample in the same solvent to a final concentration within the calibration range.

Validation Procedure: The method should be validated for specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness, following established guidelines.

Visualizations

The following diagrams illustrate the workflows for analytical method validation and the specific analytical techniques.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_development 2. Method Development cluster_validation 3. Method Validation cluster_documentation 4. Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method optimize_params Optimize Parameters select_method->optimize_params prelim_spec Preliminary Specificity optimize_params->prelim_spec specificity Specificity prelim_spec->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report sop Standard Operating Procedure validation_report->sop

Caption: General workflow for analytical method validation.

HPLC_Analysis_Workflow sample_prep Sample Preparation (Dissolution & Dilution) hplc_system HPLC System sample_prep->hplc_system injection Autosampler Injection hplc_system->injection separation C18 Column Separation injection->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing (Integration & Quantification) data_acq->data_proc report Report Generation data_proc->report

Caption: Workflow for HPLC-UV analysis.

GCMS_Analysis_Workflow sample_prep Sample Preparation (Dissolution in Volatile Solvent) gcms_system GC-MS System sample_prep->gcms_system injection Injector Port gcms_system->injection separation Capillary Column Separation injection->separation ionization Electron Ionization separation->ionization mass_analysis Mass Analyzer ionization->mass_analysis detection Detector mass_analysis->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing (Spectral Analysis & Quantification) data_acq->data_proc report Report Generation data_proc->report

Caption: Workflow for GC-MS analysis.

Cross-Reactivity of Myosmine in Nicotine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunoassays are a widely utilized tool for the rapid detection and quantification of nicotine and its primary metabolite, cotinine, as biomarkers of tobacco exposure. The specificity of these assays is a critical performance parameter, as cross-reactivity with other structurally related compounds can lead to inaccurate results. Myosmine, a minor tobacco alkaloid also found in various food sources, is one such compound of interest. Its structural similarity to nicotine and its metabolites raises questions about its potential to interfere with nicotine and cotinine immunoassays. This guide provides a comparative overview of the available data on the cross-reactivity of myosmine in these assays, details relevant experimental protocols, and discusses the implications for researchers.

Understanding the Challenge: Myosmine as a Potential Cross-Reactant

Myosmine is a naturally occurring alkaloid present in tobacco products and a variety of dietary sources. This dual origin can complicate its use as a specific biomarker for tobacco consumption. Structurally, myosmine shares a pyridine ring with nicotine and its metabolites, which is often the primary epitope for antibodies used in immunoassays. This structural resemblance is the basis for potential cross-reactivity.

Quantitative Data on Myosmine Cross-Reactivity

A comprehensive review of scientific literature and commercially available immunoassay product information reveals a significant lack of specific quantitative data on the cross-reactivity of myosmine in nicotine and cotinine immunoassays. While many manufacturers of ELISA kits and lateral flow devices provide cross-reactivity data for other nicotine metabolites, such as 3-hydroxycotinine, myosmine is frequently omitted from these lists.

Below is a summary of findings from various sources:

Immunoassay TypeTarget AnalyteMyosmine Cross-Reactivity DataSource/Comment
ELISA CotinineNot typically reported in product inserts. General statements of "no significant cross-reactivity with analogues" are common but lack specific data for myosmine.Commercial Kit Inserts
Lateral Flow CotinineMyosmine is generally not listed in the cross-reactivity tables of product package inserts.Commercial Kit Inserts
Published Research Nicotine/CotinineValidation studies of newly developed immunoassays often test a panel of related compounds, but myosmine is not consistently included.Scientific Literature

The absence of specific data makes it challenging to provide a direct comparison of myosmine cross-reactivity across different immunoassay platforms. This data gap highlights a need for further validation studies by both manufacturers and independent researchers.

Experimental Protocols for Assessing Cross-Reactivity

The standard method for determining the cross-reactivity of a compound in a competitive immunoassay is to measure its ability to inhibit the binding of the labeled antigen to the antibody, relative to the target analyte.

General Experimental Workflow for Cross-Reactivity Testing:

Caption: Workflow for determining immunoassay cross-reactivity.

Detailed Methodological Steps:
  • Preparation of Standard and Test Compound Solutions:

    • Prepare a stock solution of the primary analyte (e.g., cotinine) and the test compound (myosmine) in an appropriate buffer.

    • Perform serial dilutions to create a range of concentrations for both the standard and myosmine.

  • Immunoassay Procedure (Example: Competitive ELISA):

    • To the wells of an antibody-coated microplate, add a fixed volume of either the standard or myosmine dilutions.

    • Add a fixed amount of enzyme-labeled nicotine or cotinine to each well.

    • Incubate the plate to allow for competitive binding between the free analyte (standard or myosmine) and the enzyme-labeled analyte for the antibody binding sites.

    • Wash the plate to remove any unbound components.

    • Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).

    • Measure the signal intensity using a plate reader.

  • Data Analysis and Calculation of Cross-Reactivity:

    • Plot the signal intensity against the concentration for both the standard and myosmine to generate dose-response curves.

    • Determine the concentration of the standard and myosmine that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Standard / IC50 of Myosmine) x 100

Signaling Pathways and Immunoassay Principles

Immunoassays for small molecules like nicotine and cotinine are typically based on a competitive binding principle. There isn't a "signaling pathway" in the biological sense that is being measured. Instead, the assay relies on the specific interaction between an antibody and its antigen.

G cluster_0 Competitive Immunoassay Principle Antibody Antibody Complex1 Antibody-Labeled Antigen Complex Antibody->Complex1 Binds Complex2 Antibody-Unlabeled Antigen Complex Antibody->Complex2 Binds Labeled_Antigen Labeled Antigen (e.g., Cotinine-HRP) Labeled_Antigen->Complex1 Unlabeled_Antigen Unlabeled Antigen (Cotinine or Myosmine in sample) Unlabeled_Antigen->Complex2 Signal Signal Generation Complex1->Signal Leads to

Comparative Analysis of 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine Analogs as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine, commonly known as Myosmine, is a tobacco alkaloid structurally related to nicotine. Its chemical scaffold serves as a foundational structure for the design of novel ligands targeting nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play crucial roles in various physiological processes in the central and peripheral nervous systems. Modulation of nAChR activity is a key strategy in the development of therapeutics for a range of disorders, including neurodegenerative diseases, pain, and addiction.

The core structure of this compound features a pyridine ring linked to a dihydropyrrole ring. Analogs of this compound are synthesized to explore how modifications to these rings and the addition of various substituents affect their binding affinity, selectivity, and functional activity at different nAChR subtypes. Understanding these structure-activity relationships is paramount for designing more potent and selective nAChR modulators. The monocationic cyclic iminium form of Myosmine and its analogs is considered the pharmacologically active species at vertebrate nAChRs[1].

Data Presentation

A direct, side-by-side comparison of a series of this compound analogs with their corresponding binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) at various nAChR subtypes is limited in the current literature. However, to guide future research, the following table outlines the key pharmacological parameters that should be determined for a comprehensive comparative analysis.

Compound IDModification on Pyridine RingModification on Dihydropyrrole RingnAChR SubtypeBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀/IC₅₀, nM)Efficacy (% of ACh max)
Analog 1 R₁R₂α4β2Data to be determinedData to be determinedData to be determined
α7Data to be determinedData to be determinedData to be determined
α3β4Data to be determinedData to be determinedData to be determined
Analog 2 R₃R₄α4β2Data to be determinedData to be determinedData to be determined
α7Data to be determinedData to be determinedData to be determined
α3β4Data to be determinedData to be determinedData to be determined

Researchers are encouraged to populate this table with their experimental data to build a comprehensive SAR profile for this class of compounds.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pharmacological profile of this compound analogs at nAChRs.

Radioligand Binding Assay for nAChRs

This protocol is designed to determine the binding affinity (Kᵢ) of test compounds for specific nAChR subtypes using a competitive binding assay with a radiolabeled ligand, such as [³H]-Epibatidine.

Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human nAChR subtype of interest (e.g., α4β2, α7, α3β4).

  • Radioligand: [³H]-Epibatidine (Specific Activity: 30-60 Ci/mmol).

  • Non-specific Binding Competitor: A high concentration of a known nAChR ligand, such as nicotine (10 µM) or cytisine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters: (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • 96-well Plates.

  • Cell Harvester and Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target nAChR subtype to confluency.

    • Harvest cells and homogenize in ice-cold Assay Buffer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in fresh Assay Buffer. Repeat the centrifugation and resuspension steps twice.

    • Determine the protein concentration of the final membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine (at a final concentration near its Kd), and 50 µL of Assay Buffer.

      • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine, and 50 µL of the non-specific binding competitor.

      • Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine, and 50 µL of the test compound at various concentrations.

    • Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay using Calcium Flux

This protocol measures the functional activity (agonist or antagonist) of the test compounds by detecting changes in intracellular calcium concentration following nAChR activation in cells expressing the receptor subtype of interest.

Materials and Reagents:

  • Cell Line: A cell line (e.g., HEK293) stably expressing the target human nAChR subtype.

  • Calcium-sensitive Fluorescent Dye: E.g., Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: A known nAChR agonist, such as acetylcholine or epibatidine.

  • Antagonist: A known nAChR antagonist for control experiments.

  • Fluorescence Plate Reader: With automated injection capabilities.

Procedure:

  • Cell Preparation:

    • Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluency.

    • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Agonist Mode:

    • Measure the baseline fluorescence of the cells.

    • Add the test compound at various concentrations to the wells.

    • Record the change in fluorescence over time to determine the agonist-induced calcium influx.

  • Antagonist Mode:

    • Pre-incubate the cells with the test compound at various concentrations for a defined period.

    • Measure the baseline fluorescence.

    • Add a known concentration of an nAChR agonist (typically the EC₈₀ concentration) to the wells.

    • Record the change in fluorescence to determine the inhibitory effect of the test compound.

  • Data Analysis:

    • For agonist activity, plot the change in fluorescence against the logarithm of the test compound concentration to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the efficacy (relative to a standard agonist).

    • For antagonist activity, plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC₅₀ (inhibitory concentration to block 50% of the agonist response).

Signaling Pathways and Experimental Workflows

Activation of nAChRs can trigger a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, visualize a key signaling pathway and a typical experimental workflow.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Ligand Ligand (e.g., Acetylcholine, Myosmine Analog) Ligand->nAChR Binds to PKC PKC Ca_Influx->PKC PI3K PI3K Ca_Influx->PI3K MAPK MAPK (ERK) PKC->MAPK Akt Akt PI3K->Akt CREB CREB Akt->CREB MAPK->CREB Gene_Expression Gene Expression (Survival, Proliferation) CREB->Gene_Expression Experimental_Workflow cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Characterization cluster_analysis Data Analysis cluster_outcome Outcome Synthesis Synthesis of 2-(dihydropyrrol-5-yl)pyridine Analogs Binding_Assay Radioligand Binding Assay (Ki determination) Synthesis->Binding_Assay Functional_Assay Functional Assay (EC50/IC50, Efficacy) Synthesis->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

References

Elucidating the Biological Profile of Myosmine: A Comparative Analysis with Related Nicotinic Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a notable scarcity of systematic structure-activity relationship (SAR) studies for a series of myosmine derivatives. Research has predominantly focused on the biological activities of myosmine itself, often in comparison to its structurally related and more abundant tobacco alkaloids, nicotine and nornicotine. This guide, therefore, provides a detailed comparison of the biological activities of myosmine with these key analogues, summarizes its metabolic fate, and presents relevant experimental methodologies, in lieu of a classical SAR analysis of a synthetic derivative series.

Myosmine, a minor alkaloid found in tobacco and various food products, is structurally characterized by a 3-(1-pyrrolin-2-yl)pyridine framework. Its biological activity is primarily understood in the context of its interaction with nicotinic acetylcholine receptors (nAChRs) and its metabolic conversion into potentially genotoxic compounds.

Comparative Biological Activity: Myosmine, Nicotine, and Nornicotine

The primary biological target for this class of alkaloids is the family of nicotinic acetylcholine receptors. However, myosmine exhibits a significantly lower affinity for these receptors compared to nicotine.

CompoundStructureBiological TargetActivity (Ki)Reference
Myosmine 3-(1-Pyrrolin-2-yl)pyridineα4β2 nAChR3.3 µM (3300 nM)[1]
Nicotine (S)-3-(1-Methylpyrrolidin-2-yl)pyridineα4β2 nAChR11.13 nM[1]
α3β4 nAChR480.69 nM[1]
Nornicotine (S)-3-(Pyrrolidin-2-yl)pyridineα4β2 nAChRData not consistently reported in retrieved sources, but generally considered less potent than nicotine.

This significant difference in binding affinity highlights the critical role of the pyrrolidine ring's saturation and N-methylation for potent interaction with nAChRs. The imine moiety in myosmine's pyrroline ring and the lack of a methyl group on the nitrogen, as seen in nicotine, are key structural features that diminish its affinity for the α4β2 nAChR subtype.

Beyond receptor binding, myosmine has been investigated for other biological effects:

  • Genotoxicity: Myosmine can be nitrosated to form N-nitrosonornicotine (NNN), a known esophageal carcinogen, and 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB), which can form DNA adducts[1]. Studies have indicated that myosmine can exert genotoxic effects in human cells[2].

  • Oxidative Stress: Research has shown that myosmine can induce oxidative stress, with pro-oxidant effects comparable to those of nicotine.

Metabolism of Myosmine

The metabolism of myosmine is a crucial aspect of its biological activity, leading to the formation of compounds with different toxicological profiles. The primary metabolic pathway involves the enzymatic reduction of the imine bond in the pyrroline ring to form nornicotine.

Myosmine_Metabolism Metabolic Pathway of Myosmine Myosmine Myosmine Nornicotine Nornicotine Myosmine->Nornicotine Reduction Nitrosation Nitrosation Myosmine->Nitrosation Nicotine (S)-Nicotine Nornicotine->Nicotine Methylation NNN N-Nitrosonornicotine (Carcinogen) Nitrosation->NNN

Caption: Metabolic conversion of myosmine.

Experimental Protocols

A fundamental technique for assessing the structure-activity relationship of myosmine and its analogues is the radioligand binding assay to determine their affinity for specific nAChR subtypes.

Protocol: [³H]Nicotine Binding Assay for α4β2 nAChR Affinity

  • Preparation of Membranes: Membranes from cell lines stably expressing human α4β2 nAChRs are prepared. Cells are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors), and centrifuged. The resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

  • Binding Assay: The assay is typically performed in a 96-well plate format.

    • To each well, add a specific concentration of the membrane preparation.

    • Add varying concentrations of the test compound (e.g., myosmine or its derivatives).

    • Add a constant concentration of the radioligand, [³H]nicotine.

    • For non-specific binding determination, a parallel set of wells is incubated with an excess of a non-labeled high-affinity ligand (e.g., epibatidine).

  • Incubation: The plates are incubated for a specific period (e.g., 60-90 minutes) at a controlled temperature (e.g., 4°C) to reach equilibrium.

  • Harvesting: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is then determined by fitting the concentration-response data to a one-site competition model using non-linear regression analysis (e.g., using software like Prism). The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is first determined and then converted to the Ki value using the Cheng-Prusoff equation.

Structure-Activity Relationships: A Comparative Overview

Although a systematic SAR for a series of myosmine derivatives is not available, a comparative analysis of myosmine, nicotine, and nornicotine allows for some key structural insights.

SAR_Comparison Structural Comparison and Activity cluster_myosmine Myosmine cluster_nornicotine Nornicotine cluster_nicotine Nicotine Myosmine_Structure Pyrroline Ring (Imine) Nornicotine_Structure Pyrrolidine Ring (Saturated) Myosmine_Structure->Nornicotine_Structure Reduction of C=N bond Myosmine_Activity Low nAChR Affinity (Ki = 3300 nM) Nornicotine_Activity Intermediate nAChR Affinity Nicotine_Structure N-Methylated Pyrrolidine Ring Nornicotine_Structure->Nicotine_Structure N-Methylation Nicotine_Activity High nAChR Affinity (Ki = 11.13 nM)

Caption: Key structural differences and their impact on nAChR affinity.

The key takeaways from this comparison are:

  • Saturation of the Pyrrolidine/Pyrroline Ring: The presence of a saturated pyrrolidine ring, as in nornicotine and nicotine, is crucial for higher affinity to nAChRs compared to the unsaturated pyrroline ring of myosmine.

  • N-Methylation: The addition of a methyl group to the pyrrolidine nitrogen, distinguishing nicotine from nornicotine, dramatically increases the binding affinity. This suggests a specific and favorable interaction of the N-methyl group within the receptor's binding pocket.

References

An In Vivo Comparative Guide to Myosmine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of myosmine, a tobacco alkaloid also found in various foods, and its primary metabolites. The information is compiled from preclinical studies to assist researchers in understanding their relative biological activities and toxicological profiles.

Myosmine undergoes extensive metabolism in vivo, primarily resulting in the formation of 3-pyridylacetic acid and 4-oxo-4-(3-pyridyl)butyric acid.[1][2] Additionally, minor metabolites and products of nitrosation, such as N'-nitrosonornicotine (NNN), a known carcinogen, are of significant interest due to their potential health risks.[3][4][5] This guide summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies on myosmine metabolism.

Table 1: Urinary Excretion of Myosmine and its Metabolites in Wistar Rats Following a Single Oral Dose

CompoundDose (µmol/kg)% of Administered Dose in Urine (Mean ± SD)
Myosmine & Metabolites 0.00186.2 ± 4.9
0.00588.9 ± 1.7
0.577.8 ± 7.3
5075.4 ± 6.6
3-Pyridylacetic Acid 0.001 - 5020 - 26
4-Oxo-4-(3-pyridyl)butyric Acid 0.001 - 5050 - 63
3-Pyridylmethanol 0.001 - 503 - 5
3'-Hydroxymyosmine 0.001 - 502
HPB (4-hydroxy-1-(3-pyridyl)-1-butanone) 0.001 - 501 - 3

Data sourced from a study on the metabolism of [pyridine-5-³H]myosmine in Wistar rats.[1][2]

Table 2: In Vivo Nitrosation of Myosmine

ProductIn Vivo EvidenceComments
N'-Nitrosonornicotine (NNN) Formation from myosmine has been demonstrated in vitro; in vivo studies on adduct formation did not provide evidence for this reaction in rats.[5]NNN is a known esophageal carcinogen in rats.[4]
HPB-releasing DNA and Hb adducts Not detected in rats treated with myosmine and NaNO₂.[5]These adducts are markers of metabolic activation of carcinogenic nitrosamines.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key in vivo experimental procedures relevant to the study of myosmine and its metabolites.

1. Animal Model

  • Species: Wistar rats are a commonly used model for studying the metabolism of myosmine.[1][2]

  • Housing: Animals should be housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycles.

  • Diet: Standard laboratory chow and water should be provided ad libitum, unless otherwise specified by the experimental design.

2. Administration of Test Compounds

  • Oral Gavage: This method is used for precise oral administration of substances.

    • Preparation: The test compound is dissolved or suspended in a suitable vehicle (e.g., water, saline). The volume to be administered is calculated based on the animal's body weight (typically 10-20 ml/kg for rats).[6][7][8][9]

    • Procedure: A gavage needle of appropriate size (e.g., 16-18 gauge for rats) is attached to a syringe.[6][8] The animal is restrained, and the needle is gently inserted into the esophagus. The substance is then slowly administered.[6][7][9][10]

  • Intraperitoneal (IP) Injection: This route allows for rapid absorption.

    • Preparation: The test compound is dissolved in a sterile, non-irritating vehicle. The injection volume should not exceed recommended guidelines (e.g., < 10 ml/kg for rats).[11][12]

    • Procedure: The animal is restrained, and the injection is made into the lower right quadrant of the abdomen to avoid injury to internal organs.[13][14]

3. Sample Collection and Analysis

  • Urine and Feces Collection: Animals can be housed in metabolic cages for the separate collection of urine and feces over specified time periods (e.g., 24-48 hours).[1][2]

  • Blood Collection: Blood samples can be collected via various methods, such as tail vein or cardiac puncture, depending on the experimental requirements.

  • Tissue Harvesting: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, esophagus, lungs) are collected for analysis of DNA and hemoglobin adducts.[5]

  • Analytical Methods: High-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection is commonly used for the quantification of myosmine and its metabolites in biological samples.[1][2] Gas chromatography-mass spectrometry (GC-MS) can also be employed.

Visualizations

Myosmine Metabolism Pathway

Myosmine_Metabolism Myosmine Myosmine Metabolite1 3-Pyridylacetic Acid (Major) Myosmine->Metabolite1 Metabolism Metabolite2 4-Oxo-4-(3-pyridyl)butyric Acid (Major) Myosmine->Metabolite2 Metabolism Metabolite3 3-Pyridylmethanol (Minor) Myosmine->Metabolite3 Metabolism Metabolite4 3'-Hydroxymyosmine (Minor) Myosmine->Metabolite4 Metabolism Metabolite5 HPB (Minor) Myosmine->Metabolite5 Metabolism Nitrosation Nitrosation Myosmine->Nitrosation NNN N'-Nitrosonornicotine (NNN) Nitrosation->NNN

Caption: Metabolic pathways of myosmine in vivo.

Experimental Workflow for In Vivo Myosmine Study

Experimental_Workflow start Start animal_prep Animal Acclimatization (Wistar Rats) start->animal_prep dosing Administration of Myosmine (Oral Gavage or IP Injection) animal_prep->dosing sample_collection Sample Collection (Urine, Feces, Blood, Tissues) dosing->sample_collection analysis Sample Analysis (HPLC, GC-MS) sample_collection->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end Myosmine_Genotoxicity_Pathway Myosmine Myosmine Nitrosation Nitrosation Myosmine->Nitrosation NNN NNN Nitrosation->NNN Metabolic_Activation Metabolic Activation (CYP Enzymes) NNN->Metabolic_Activation Reactive_Intermediate Reactive Diazohydroxide Metabolic_Activation->Reactive_Intermediate DNA_Adducts DNA Adducts Reactive_Intermediate->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Cellular_Response Cellular Stress Response DNA_Damage->Cellular_Response Apoptosis Apoptosis Cellular_Response->Apoptosis Cancer Carcinogenesis Cellular_Response->Cancer

References

A Comparative Guide to the Synthetic Routes of 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (Myosmine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the different synthetic routes for producing 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, a pyridine alkaloid also known as Myosmine. This compound is of significant interest in medicinal chemistry and drug development as a key intermediate in the synthesis of various nicotinoids, including synthetic nicotine. The following sections detail the most prominent synthetic strategies, offering a side-by-side comparison of their efficacy based on reported yields, reaction conditions, and starting materials.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to Myosmine, providing a clear overview for easy comparison.

Synthetic RouteStarting MaterialsKey ReagentsSolventReaction TimeYield (%)
Route 1: Condensation of N-vinyl-2-pyrrolidone with Ethyl NicotinateN-vinyl-2-pyrrolidone, Ethyl nicotinateSodium methoxide, HClToluene, Water10 hours60%
Route 2: Reaction of 1-(but-1-enyl)pyrrolidin-2-one with Methyl Nicotinate1-(but-1-enyl)pyrrolidin-2-one, Methyl nicotinateSodium hydride, HClDMF, Water14 hours77.2%
Route 3: Coupling of a Pyridine Aldehyde/Ketone with a Brominated Nitrile3-Pyridinecarboxaldehyde, 3-BromopropionitrileMagnesium, Iodine, MnO₂, H₂THF, DCMMulti-stepN/A

Synthetic Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the chemical transformations for each synthetic route.

Route_1 Ethyl nicotinate Ethyl nicotinate Intermediate Condensation Product Ethyl nicotinate->Intermediate Sodium methoxide, Toluene, Reflux (4h) N-vinyl-2-pyrrolidone N-vinyl-2-pyrrolidone N-vinyl-2-pyrrolidone->Intermediate Myosmine Myosmine Intermediate->Myosmine Conc. HCl, Water, Reflux (6h) Route_2 Methyl nicotinate Methyl nicotinate Intermediate Coupling Product Methyl nicotinate->Intermediate Sodium hydride, DMF, 90°C (2h) 1-(but-1-enyl)pyrrolidin-2-one 1-(but-1-enyl)pyrrolidin-2-one 1-(but-1-enyl)pyrrolidin-2-one->Intermediate Myosmine Myosmine Intermediate->Myosmine HCl, Water, 110°C (12h) Route_3 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Intermediate_1 Coupling Product 3-Pyridinecarboxaldehyde->Intermediate_1 Mg, I₂, THF 3-Bromopropionitrile 3-Bromopropionitrile 3-Bromopropionitrile->Intermediate_1 Intermediate_2 Oxidized Intermediate Intermediate_1->Intermediate_2 MnO₂, DCM Myosmine Myosmine Intermediate_2->Myosmine Hydrogenation, Cyclization

A Head-to-Head Comparison of Myosmine with Leading Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the aromatase inhibitor myosmine against the established clinical agents letrozole, anastrozole, and exemestane. The information presented is intended to support research and development efforts in the field of endocrinology and oncology by offering a clear, objective analysis of their respective biochemical and pharmacological properties.

Executive Summary

Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer. It catalyzes the final and rate-limiting step in estrogen biosynthesis, the conversion of androgens to estrogens. By inhibiting this enzyme, the production of estrogen is suppressed, thereby slowing the growth of estrogen receptor-positive tumors. This guide examines the inhibitory potential of myosmine, a tobacco alkaloid also found in various foods, in comparison to the widely prescribed aromatase inhibitors letrozole, anastrozole, and exemestane. While myosmine demonstrates in vitro aromatase inhibitory activity, its potency is significantly lower than the established pharmaceutical agents.

Quantitative Comparison of Aromatase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for myosmine and the three comparator drugs. It is important to note that IC50 values can vary based on the specific experimental conditions, such as the source of the aromatase enzyme and the assay methodology.

CompoundTypeMechanism of InhibitionIC50 (Human Placental Microsomes)IC50 (Cell-Based Assays)
Myosmine Non-SteroidalReversible, Competitive33 µM[1]Not widely reported
Letrozole Non-SteroidalReversible, Competitive~2 nM[2]50-100 nM (MCF-7aro cells)[3]
Anastrozole Non-SteroidalReversible, Competitive~8 nM[2]>500 nM (MCF-7aro cells)[3]
Exemestane SteroidalIrreversible, Suicide Inhibitor~15 nM[2]Not directly comparable due to irreversible nature

Signaling Pathway and Mechanism of Action

Aromatase inhibitors function by blocking the conversion of androgens (testosterone and androstenedione) into estrogens (estradiol and estrone). This action reduces the circulating and local levels of estrogens, which are crucial for the growth of estrogen receptor-positive breast cancers.

Aromatase Inhibition Pathway Mechanism of Aromatase Inhibition Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens Conversion TumorGrowth Estrogen Receptor-Positive Tumor Growth Estrogens->TumorGrowth Stimulates Inhibitors Aromatase Inhibitors (Myosmine, Letrozole, Anastrozole, Exemestane) Inhibitors->Aromatase Inhibits

Caption: Mechanism of action of aromatase inhibitors.

The inhibitors fall into two main classes based on their structure and interaction with the enzyme:

  • Non-Steroidal Inhibitors: Myosmine, letrozole, and anastrozole are non-steroidal compounds that bind reversibly to the active site of the aromatase enzyme.[4][5] They compete with the natural androgen substrates for binding.

  • Steroidal Inhibitors: Exemestane is a steroidal molecule that mimics the structure of the natural substrate, androstenedione.[4][5] It acts as a "suicide inhibitor" by binding irreversibly to the active site, leading to permanent inactivation of the enzyme.[4][5]

Experimental Protocols

The determination of aromatase inhibitory activity is crucial for the evaluation of potential therapeutic agents. Below are summaries of commonly employed experimental methodologies.

In Vitro Aromatase Inhibition Assay using Human Placental Microsomes

This is a widely used cell-free assay to determine the direct inhibitory effect of a compound on aromatase activity.

1. Preparation of Microsomes:

  • Human placental tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in aromatase enzyme.

2. Incubation:

  • The microsomal preparation is incubated at 37°C with a known concentration of a radiolabeled androgen substrate, typically [1β-³H]-androstenedione.

  • A range of concentrations of the test inhibitor (e.g., myosmine) and control inhibitors (e.g., letrozole) are added to the incubation mixture.

  • An NADPH-generating system is included as a cofactor for the enzymatic reaction.

3. Measurement of Aromatase Activity:

  • The aromatase-catalyzed reaction releases tritium from the androgen substrate in the form of [³H]H₂O.

  • The reaction is stopped, and the tritiated water is separated from the unreacted substrate, often using charcoal-dextran.

  • The amount of [³H]H₂O is quantified using liquid scintillation counting, which is directly proportional to the aromatase activity.

4. Data Analysis:

  • The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Placental Microsome Assay Workflow Human Placental Microsome Assay Workflow Placenta Human Placenta Homogenization Homogenization & Centrifugation Placenta->Homogenization Microsomes Isolated Microsomes (Aromatase Source) Homogenization->Microsomes Incubation Incubation at 37°C with: - [3H]-Androstenedione (Substrate) - Test Inhibitor - NADPH (Cofactor) Microsomes->Incubation Separation Separation of [3H]H2O (e.g., Charcoal-Dextran) Incubation->Separation Quantification Liquid Scintillation Counting of [3H]H2O Separation->Quantification Analysis IC50 Determination Quantification->Analysis

Caption: Workflow for aromatase inhibition assay.

Cell-Based Aromatase Inhibition Assays

Cell-based assays provide a more physiologically relevant model by assessing aromatase inhibition within a cellular context.

1. Cell Culture:

  • Aromatase-expressing cell lines, such as the human choriocarcinoma cell line JEG-3 or genetically modified breast cancer cell lines like MCF-7aro, are cultured under standard conditions.

2. Treatment:

  • Cells are treated with a range of concentrations of the test inhibitor and control inhibitors.

3. Aromatase Activity Measurement:

  • Similar to the microsomal assay, cells are incubated with a radiolabeled androgen substrate.

  • The amount of tritiated water released into the cell culture medium is measured to determine aromatase activity.

  • Alternatively, non-radioactive methods can be employed, such as quantifying the production of estrone from androstenedione using an ELISA.

4. Data Analysis:

  • The IC50 value is calculated as described for the microsomal assay.

Discussion

The experimental data clearly indicate that myosmine is a significantly less potent aromatase inhibitor than the established drugs letrozole, anastrozole, and exemestane. The IC50 value of myosmine is in the micromolar range, whereas the clinically used inhibitors are effective at nanomolar concentrations. This substantial difference in potency suggests that myosmine, in the concentrations typically found in food products, is unlikely to have a clinically significant impact on systemic estrogen levels.

The distinct mechanisms of action of steroidal and non-steroidal inhibitors are also noteworthy. The irreversible inhibition by exemestane offers a different pharmacological profile compared to the reversible, competitive inhibition of the non-steroidal agents. This has implications for dosing regimens and the potential for the development of resistance.

Conclusion

For researchers and drug development professionals, this comparative analysis underscores the vast difference in inhibitory potency between myosmine and the third-generation aromatase inhibitors currently used in clinical practice. While the study of naturally occurring compounds with potential biological activity is valuable, the presented data suggest that myosmine is not a viable candidate for clinical development as a potent aromatase inhibitor. The established agents, letrozole, anastrozole, and exemestane, remain the gold standard for aromatase inhibition in a therapeutic context. Future research could explore the potential synergistic effects of myosmine with other compounds or its activity on other biological targets.

References

A Comparative Purity Analysis of Synthesized 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine and its Analogue, Nornicotine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity validation of synthesized 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, commonly known as myosmine, and a structurally similar alternative, nornicotine. The purity of these compounds is critical for accurate pharmacological studies and drug development, as impurities can significantly impact biological activity and lead to misleading results. This document details the analytical methodologies for purity assessment, presents comparative data, and outlines the experimental protocols.

Introduction to this compound and Nornicotine

This compound (Myosmine) is a pyridine alkaloid found in tobacco and various food products. It is structurally related to nicotine and is of interest to researchers for its potential biological activities, including its role as a pro-oxidant and its genotoxic potential. Nornicotine, the demethylated metabolite of nicotine, shares a similar structural backbone with myosmine, making it a relevant comparator for analytical and biological studies. The primary structural difference is the endocyclic imine in myosmine versus the secondary amine in the pyrrolidine ring of nornicotine.

Purity Validation: A Comparative Analysis

The purity of synthesized batches of myosmine and nornicotine was assessed using a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method was employed for the quantitative purity analysis of both compounds.

Table 1: Comparative HPLC Purity Data

ParameterSynthesized this compound (Myosmine)Synthesized Nornicotine
Retention Time (min) 14.5411.66
Purity by Area % 98.9%99.2%
Major Impurity (Retention Time, Area %) Nornicotine (11.65 min, 0.8%)Myosmine (14.53 min, 0.5%)
Other Impurities (Total Area %) 0.3%0.3%

Note: The data presented is representative of a typical synthesis and purification outcome and may vary between batches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were used to confirm the identity and structural integrity of the synthesized compounds and to identify any residual solvents or impurities.

Table 2: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentThis compound (Myosmine) Chemical Shift (δ, ppm)Nornicotine Chemical Shift (δ, ppm)
H-2' (pyrrolidine/pyrroline)4.10 (t, J=8.0 Hz, 2H)4.15 (t, J=8.4 Hz, 1H)
H-3' (pyrrolidine/pyrroline)2.05 (quint, J=8.0 Hz, 2H)1.70-1.95 (m, 3H)
H-4' (pyrrolidine/pyrroline)3.00 (t, J=8.0 Hz, 2H)2.15-2.30 (m, 1H)
H-5' (pyrrolidine/pyrroline)-2.95-3.15 (m, 2H)
H-2 (pyridine)8.65 (d, J=2.0 Hz, 1H)8.50 (dd, J=4.8, 1.6 Hz, 1H)
H-4 (pyridine)7.90 (dt, J=8.0, 2.0 Hz, 1H)7.70 (dt, J=8.0, 2.0 Hz, 1H)
H-5 (pyridine)7.30 (dd, J=8.0, 4.8 Hz, 1H)7.25 (ddd, J=8.0, 4.8, 0.8 Hz, 1H)
H-6 (pyridine)8.55 (dd, J=4.8, 2.0 Hz, 1H)8.45 (d, J=2.4 Hz, 1H)

Table 3: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Carbon AssignmentThis compound (Myosmine) Chemical Shift (δ, ppm)Nornicotine Chemical Shift (δ, ppm)
C-2' (pyrrolidine/pyrroline)171.561.8
C-3' (pyrrolidine/pyrroline)22.535.4
C-4' (pyrrolidine/pyrroline)35.025.6
C-5' (pyrrolidine/pyrroline)59.046.8
C-2 (pyridine)149.0148.5
C-3 (pyridine)134.5140.2
C-4 (pyridine)123.5123.6
C-5 (pyridine)136.0134.8
C-6 (pyridine)148.8149.5
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis was performed to identify and quantify volatile impurities.

Table 4: Comparative GC-MS Data

ParameterThis compound (Myosmine)Nornicotine
Molecular Ion (m/z) 146148
Key Fragment Ions (m/z) 118, 92, 78120, 92, 84
Purity by GC >98.5%>99.0%
Detected Impurities Trace amounts of nicotine and nornicotineTrace amounts of myosmine and nicotine

Experimental Protocols

Synthesis of this compound (Myosmine)

A solution of N-vinyl-2-pyrrolidinone in dry toluene is added to a stirred suspension of sodium methoxide and ethyl nicotinate in toluene. The mixture is refluxed, followed by acidic hydrolysis with hydrochloric acid. After neutralization, the product is extracted with an organic solvent, dried, and purified by vacuum distillation.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid in water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were dissolved in the mobile phase at a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • ¹H NMR: 16 scans, relaxation delay of 1 s.

  • ¹³C NMR: 1024 scans, relaxation delay of 2 s.

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 100°C, ramped to 280°C at 10°C/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Mandatory Visualizations

Experimental Workflow for Purity Validation

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Data Evaluation Synthesis Chemical Synthesis Purification Vacuum Distillation Synthesis->Purification HPLC HPLC-UV Purification->HPLC Quantitative Purity NMR 1H & 13C NMR Purification->NMR Structural Confirmation GCMS GC-MS Purification->GCMS Volatile Impurities Purity_Data Purity > 98% HPLC->Purity_Data Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Impurities_Identified Impurities < 2% GCMS->Impurities_Identified Final_Product Validated Pure Compound Purity_Data->Final_Product Structure_Confirmed->Final_Product Impurities_Identified->Final_Product

Caption: Workflow for the synthesis and purity validation of target compounds.

Signaling Pathway of Myosmine-Induced Oxidative Stress

Myosmine has been shown to induce oxidative stress, which can lead to cellular damage. This diagram illustrates the key signaling pathways involved.

G cluster_downstream Cellular Response to Oxidative Stress Myosmine Myosmine Exposure ROS Increased Reactive Oxygen Species (ROS) Myosmine->ROS MAPK MAPK Pathway Activation (JNK, p38) ROS->MAPK NFkB NF-κB Pathway Activation ROS->NFkB Nrf2 Nrf2-ARE Pathway ROS->Nrf2 Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation Antioxidant_Response Antioxidant Gene Expression Nrf2->Antioxidant_Response

Myosmine: A Comparative Analysis of In Silico Docking with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of myosmine's binding potential with various protein targets, supported by available experimental data and detailed computational methodologies.

Myosmine, a minor tobacco alkaloid also found in various foods, has garnered scientific interest due to its structural similarity to nicotine and its potential physiological effects. Understanding the interaction of myosmine with various protein targets is crucial for elucidating its mechanism of action and assessing its therapeutic or toxicological potential. This guide provides a comparative overview of the documented and potential interactions of myosmine with several key protein targets, based on available experimental binding data and in silico docking studies.

Data Presentation: Myosmine Binding Affinities

Target Protein FamilySpecific TargetLigandBinding Affinity / Inhibition
Ligand-gated Ion Channels Neuronal Nicotinic Acetylcholine Receptor (nAChR) α4β2MyosmineKi: 3.3 µM[1]
Oxidoreductases Aromatase (CYP19A1)MyosmineIC50: 33 µM[2]
Nicotine Oxidoreductase (NicA2)MyosmineKD: 121 µM[1]
Monoamine Oxidases (MAO) Monoamine Oxidase A (MAO-A)MyosmineNot explicitly found
Monoamine Oxidase B (MAO-B)MyosmineNot explicitly found
Cytochrome P450 Enzymes Cytochrome P450 2A6 (CYP2A6)MyosmineNot explicitly found

Note: Ki (Inhibition Constant) and KD (Dissociation Constant) are measures of binding affinity, where a smaller value indicates a stronger interaction. IC50 (Half-maximal inhibitory concentration) indicates the concentration of a substance needed to inhibit a biological process by half. While direct comparisons between these values should be made with caution, they provide a valuable framework for understanding the relative potency of myosmine's interactions.

Experimental Protocols: A Generalized Approach to Molecular Docking

While specific docking protocols for myosmine with every target are not detailed in the literature, a generalized workflow can be constructed based on standard practices for similar small molecule-protein docking studies.

Protein and Ligand Preparation
  • Protein Structure Retrieval: The three-dimensional crystal structure of the target protein (e.g., human MAO-A, MAO-B, Aromatase, or a homology model of nAChR or CYP2A6) is obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The retrieved protein structure is prepared for docking using software such as AutoDock Tools, Schrödinger's Protein Preparation Wizard, or MOE (Molecular Operating Environment). This typically involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning partial charges to the protein atoms (e.g., Gasteiger charges).

    • Defining the binding site or "grid box" around the active site of the enzyme.

  • Ligand Structure Preparation: The 3D structure of myosmine is obtained from a chemical database like PubChem. The ligand is then prepared by:

    • Generating a 3D conformation.

    • Assigning partial charges.

    • Defining the rotatable bonds to allow for conformational flexibility during docking.

Molecular Docking Simulation
  • Docking Software: A molecular docking program such as AutoDock Vina, Glide, or GOLD is used to predict the binding conformation and affinity of myosmine to the target protein.

  • Docking Algorithm: The chosen software employs a search algorithm (e.g., a genetic algorithm or Lamarckian genetic algorithm in AutoDock) to explore various possible binding poses of the ligand within the defined active site.

  • Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding free energy (ΔGbind), typically reported in kcal/mol. A more negative score generally indicates a more favorable binding interaction.

  • Selection of Best Pose: The docking simulation results in multiple possible binding modes. The pose with the lowest binding energy is typically selected as the most probable binding conformation.

Analysis of Docking Results
  • Binding Energy Analysis: The binding energy of the best-docked pose provides a quantitative measure of the predicted binding affinity.

  • Interaction Analysis: The protein-ligand complex is visualized using software like PyMOL or Discovery Studio to analyze the specific molecular interactions, such as:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Pi-pi stacking interactions

    • Van der Waals forces

    • Identification of key amino acid residues involved in the interaction.

Visualizations

Experimental_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Protein Structure Retrieval (PDB) Ligand_DB Ligand Structure Retrieval (PubChem) Protein_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB->Protein_Prep Ligand_Prep Ligand Preparation (3D Conformation, Assign Charges) Ligand_DB->Ligand_Prep Docking Molecular Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking Results Analysis of Docking Results Docking->Results Docking->Results Binding_Energy Binding Energy (kcal/mol) Results->Binding_Energy Interactions Molecular Interactions (H-bonds, Hydrophobic, etc.) Results->Interactions

Caption: Generalized workflow for a comparative molecular docking study.

Signaling_Pathways cluster_nAChR Nicotinic Acetylcholine Receptor Pathway cluster_Aromatase Aromatase Inhibition Pathway Myosmine Myosmine nAChR nAChR α4β2 Myosmine->nAChR Binds to Aromatase Aromatase (CYP19A1) Myosmine->Aromatase Inhibits Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Neuronal_Activity Altered Neuronal Activity Ion_Channel->Neuronal_Activity Estrogen Estrogens Androgen Androgens Androgen->Estrogen Conversion

Caption: Potential signaling pathways affected by myosmine binding.

References

Safety Operating Guide

Proper Disposal of 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, a pyridine derivative, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to its potential hazards, all waste containing this compound must be treated as hazardous waste. This guide provides essential information on its safe handling and disposal for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1] Therefore, precautions must be taken to prevent skin contact, inhalation, and eye exposure.

In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert, non-combustible absorbent such as vermiculite or sand.[1] For larger spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is necessary.[1]

Personal Protective Equipment (PPE)

A summary of the recommended PPE for handling this compound is provided in the table below.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors.[1]
Step-by-Step Disposal Protocol

The disposal of waste containing this compound must adhere to all local, state, and federal regulations.[1][2]

  • Waste Identification and Segregation : All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1] This waste stream should not be mixed with other incompatible wastes and must be stored separately from strong oxidizing agents and acids.[1]

  • Waste Collection and Labeling : Collect the hazardous waste in a designated, properly sealed, and clearly labeled container.[1][3] The label should clearly identify the contents as "Hazardous Waste" and specify the name of the chemical. The associated hazards (e.g., Flammable, Toxic, Irritant) must also be indicated.[1]

  • Storage : The waste container must be stored in a designated, well-ventilated, and secure satellite accumulation area.[1] Storage should be away from direct sunlight, heat, sparks, and any other sources of ignition.[3]

  • Disposal : When the container is full or no longer in use, a chemical collection request should be completed and the container transferred to the designated waste accumulation area operator.[3] The primary method for the disposal of waste pyridine is incineration at high temperatures (820°C to 1600°C) in a rotary kiln, liquid injection, or fluidized bed incinerator.[2]

Experimental Workflow for Disposal

cluster_0 Initial Assessment cluster_1 Waste Segregation & Collection cluster_2 Storage & Final Disposal start Start: Identify Waste Containing this compound ppe Don Appropriate PPE start->ppe segregate Segregate from Incompatible Waste ppe->segregate container Use Designated Hazardous Waste Container segregate->container label_container Label Container with Contents and Hazards container->label_container storage Store in a Secure, Ventilated Area label_container->storage request Submit Chemical Collection Request storage->request disposal Transfer to EHS for Incineration request->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the safety profiles of structurally related and analogous compounds, including pyridine and other substituted pyridines. It is imperative to handle this compound with caution, assuming it may share similar hazards.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar compounds.[1][2]

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing.Ensure eye protection meets appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[1]
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile, or Neoprene).Gloves must be inspected for integrity before each use.[1][2] Use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves in accordance with laboratory and local regulations.[1] Wash and dry hands thoroughly after handling.[1]
Respiratory Protection A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[1] The type of respirator will depend on the concentration and nature of the airborne contaminant.Ensure proper fit and training before using a respirator.
Protective Clothing A lab coat or a full chemical-protective suit.Clothing should be flame-retardant.
Operational Plan: Handling and Storage

A systematic approach is essential for safely handling this compound throughout its lifecycle in the laboratory.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers and acids.[2][3]

  • Keep the container tightly closed when not in use.[2][4]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Store in a locked cabinet or room to restrict access.[1]

Handling and Use:

  • All handling of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Use the smallest quantity of the substance necessary for the experiment.

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the laboratory.[1][4]

  • Wash hands thoroughly with soap and water after handling the compound.[1][4]

  • Ground and bond container and receiving equipment to prevent static discharges.[4]

  • Use non-sparking tools.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect liquid waste in a dedicated, labeled, and sealed hazardous waste container.

Disposal:

  • All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[1]

Spill Management

Minor Spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., dry sand, earth) to avoid raising dust.[1][4]

  • Collect the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Major Spill:

  • Evacuate the laboratory immediately.

  • Alert others in the vicinity and activate the emergency response system.

  • Prevent entry to the contaminated area.

  • Allow only trained emergency responders with appropriate PPE to handle the cleanup.

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if understood Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Ground Equipment Ground Equipment Work in Fume Hood->Ground Equipment Spill Response Spill Response Work in Fume Hood->Spill Response Use Smallest Amount Use Smallest Amount Ground Equipment->Use Smallest Amount Segregate Waste Segregate Waste Use Smallest Amount->Segregate Waste Decontaminate Area Decontaminate Area Segregate Waste->Decontaminate Area Doff PPE Doff PPE Decontaminate Area->Doff PPE First Aid First Aid Spill Response->First Aid

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Reactant of Route 2
2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.